molecular formula C9H9ClFNO2 B1312361 4-Chloro-3-fluoro-DL-phenylalanine CAS No. 439587-16-3

4-Chloro-3-fluoro-DL-phenylalanine

Cat. No.: B1312361
CAS No.: 439587-16-3
M. Wt: 217.62 g/mol
InChI Key: GARTVDUTCAAMSC-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARTVDUTCAAMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluoro-DL-phenylalanine: Properties, Structure, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Di-Halogenated Phenylalanine Analogs in Chemical Biology

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of halogen atoms into bioactive molecules represents a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Among the vast array of halogenated compounds, non-proteinogenic amino acids like 4-Chloro-3-fluoro-DL-phenylalanine are of particular interest. These molecules serve as versatile chiral building blocks for synthesizing novel peptides and small molecule therapeutics.[2]

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-DL-phenylalanine, a di-halogenated analog of the essential amino acid phenylalanine. While detailed experimental data for this specific isomer is not extensively documented in public literature, this paper will synthesize available information, present data from closely related analogs to provide scientific context, and discuss its structure, potential synthesis strategies, and anticipated applications in research and development.

Core Chemical Identity and Structure

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid characterized by the presence of both a chlorine and a fluorine atom on its phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

The precise placement of the halogen substituents at the 4- and 3-positions of the phenyl ring creates a unique electronic and steric profile that distinguishes it from other halogenated phenylalanines. This substitution pattern is expected to influence its chemical reactivity and biological activity.

G cluster_0 4-Chloro-3-fluoro-DL-phenylalanine mol G start 2-Fluoro-1-chloro-4-methylbenzene intermediate1 Radical Bromination (e.g., NBS, AIBN) start->intermediate1 intermediate2 4-(Bromomethyl)-2-chloro-1-fluorobenzene intermediate1->intermediate2 intermediate3 Alkylation of Glycine Equivalent (e.g., N-(Diphenylmethylene)glycine ethyl ester) intermediate2->intermediate3 intermediate4 Protected Di-halogenated Phenylalanine intermediate3->intermediate4 final_product Acid Hydrolysis (Deprotection) intermediate4->final_product target 4-Chloro-3-fluoro-DL-phenylalanine final_product->target

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Chloro-3-fluoro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound, particularly in the fields of medicinal chemistry, biochemistry, and materials science. By synthesizing available data with established scientific principles, this guide offers field-proven insights into the handling, analysis, and potential utility of this unique molecule.

Introduction: The Significance of Halogenated Phenylalanines

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the structure of amino acids has become a powerful tool in drug discovery and protein engineering. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-3-fluoro-DL-phenylalanine, as a di-halogenated analog, presents a unique combination of electronic and steric properties that make it a compelling candidate for the development of novel therapeutic agents and research tools. The presence of both chlorine and fluorine on the phenyl ring can modulate the acidity of the carboxylic acid and the basicity of the amino group, as well as influence hydrophobic and electrostatic interactions.

Chemical Identity and Structure

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid derivative. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-chloro-3-fluorobenzyl side chain. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.

Molecular Structure:

Caption: Chemical structure of 4-Chloro-3-fluoro-DL-phenylalanine.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 439587-16-3[1]
Molecular Formula C₉H₉ClFNO₂[2]
Molecular Weight 217.62 g/mol [2]
IUPAC Name 2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid[1]
InChI Key GARTVDUTCAAMSC-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueNotesSource
Physical State Solid-Powder-[1]
Boiling Point 243-245 °C (decomposition)-[1]
Melting Point Not availableData for the related 4-fluoro-DL-phenylalanine is 253-255 °C (decomposes).[3]
Solubility Not availableExpected to have limited solubility in water and be more soluble in organic solvents.-
pKa (acidic) ~2Predicted based on typical amino acid pKa values.-
pKa (basic) ~9Predicted based on typical amino acid pKa values.-
logP Not availableThe XLogP3 for the related 3-Chloro-4-fluoro-L-phenylalanine is -1.3.[4]

Synthesis and Reactivity

The synthesis of halogenated phenylalanines can be achieved through various organic chemistry routes. A common approach involves the modification of a suitable starting material, such as a substituted benzaldehyde, followed by the introduction of the amino acid functionality.

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the Erlenmeyer-Plöchl reaction, starting from 4-chloro-3-fluorobenzaldehyde. This would be followed by reduction and hydrolysis to yield the final racemic amino acid.

Synthesis_Workflow A 4-Chloro-3-fluorobenzaldehyde B Azlactone intermediate A->B + Acetylglycine, Ac₂O, NaOAc C Unsaturated azlactone B->C Reduction (e.g., HI/P) D 4-Chloro-3-fluoro-DL-phenylalanine C->D Hydrolysis

Caption: A representative synthetic workflow for 4-Chloro-3-fluoro-DL-phenylalanine.

Reactivity and Stability:

As an amino acid, 4-Chloro-3-fluoro-DL-phenylalanine is expected to undergo reactions typical of this class of compounds, such as peptide bond formation. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of two deactivating halogen substituents will make it less reactive than unsubstituted phenylalanine. The compound should be stored at ambient temperature in a dry, well-ventilated place.[1] It is expected to be stable under standard laboratory conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-Chloro-3-fluoro-DL-phenylalanine.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the two β-protons, and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling with both the fluorine atom and adjacent protons.

  • ¹³C NMR: The carbon NMR will provide signals for the carbonyl carbon, the α- and β-carbons, and the aromatic carbons. The signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift and coupling constants will be informative about the electronic environment of the fluorine atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-3-fluoro-DL-phenylalanine in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts based on established correlations and coupling patterns.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino and carboxyl functional groups.

  • N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹.

  • C=O stretching (carboxyl): A strong absorption band around 1700-1750 cm⁻¹.

  • C-Cl and C-F stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

5.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for amino acids and should produce a prominent protonated molecule [M+H]⁺ at m/z 218.03.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion. Common fragmentation pathways for amino acids include the loss of water and carbon monoxide from the carboxylic acid group.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological and Pharmacological Context

While specific biological activity data for 4-Chloro-3-fluoro-DL-phenylalanine is not extensively documented, the broader class of fluorinated phenylalanines has shown significant potential in various applications.[5]

  • Enzyme Inhibition: Halogenated amino acids can act as inhibitors of enzymes involved in amino acid metabolism.

  • Peptide and Protein Engineering: Incorporation of this non-canonical amino acid into peptides and proteins can enhance their stability, modify their conformation, and alter their binding properties.

  • Drug Development: The unique electronic properties of the 4-chloro-3-fluorophenyl group may lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

Based on the available information for 4-Chloro-3-fluoro-DL-phenylalanine, the following safety precautions should be observed:[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound.

Conclusion

4-Chloro-3-fluoro-DL-phenylalanine is a halogenated amino acid with significant potential for use in scientific research and drug development. While a complete experimental dataset for its physicochemical properties is not yet available, this guide has provided a comprehensive overview based on existing information and scientific principles. The unique structural features of this molecule warrant further investigation to fully elucidate its properties and unlock its potential in various applications.

References

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  • PubMed. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

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Sources

The Strategic Halogenation of Phenylalanine: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into the phenylalanine scaffold is a potent and increasingly utilized strategy in chemical biology and drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of halogenated phenylalanine derivatives. By examining the nuanced effects of fluorine, chlorine, bromine, and iodine on the physicochemical properties of this fundamental amino acid, we illuminate how these modifications can be leveraged to enhance therapeutic efficacy, modulate protein structure and function, and develop novel diagnostic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique characteristics of these modified biomolecules to advance their research and therapeutic programs.

Introduction: The Rationale for Halogenating Phenylalanine

Phenylalanine, an essential aromatic amino acid, is a common constituent of peptides and proteins, playing critical roles in molecular recognition, structural stability, and biological function. Its aromatic side chain serves as a versatile scaffold for chemical modification, with halogenation emerging as a particularly powerful tool for fine-tuning its properties. The substitution of a hydrogen atom with a halogen can dramatically alter the physicochemical characteristics of the amino acid, and consequently, the peptides and proteins into which it is incorporated.[1][2][3] These modifications can enhance thermal and proteolytic stability, modulate biological activity, and serve as versatile probes for studying molecular interactions.[1] The introduction of halogens provides a means to precisely adjust properties such as lipophilicity, electrostatic interactions, and steric bulk.[1]

This guide will delve into the specific effects of different halogens, their impact on biological systems, and the experimental methodologies used to characterize their activity.

The Influence of Halogenation on Physicochemical Properties

The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) is a critical determinant of the resulting biological activity, as each imparts a unique set of physicochemical properties to the phenylalanine ring.

Fluorine: The Minimalist Modifier with Profound Electronic Effects

Due to its small size, comparable to that of a hydrogen atom, fluorine is often considered an isosteric replacement.[4] However, its high electronegativity induces significant changes in the electronic properties of the aromatic ring, altering the charge distribution and potentially influencing crucial molecular interactions like cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[5][6] This can lead to enhanced receptor affinity, improved enzymatic efficiency, and increased proteolytic stability.[5] The incorporation of fluorinated aromatic amino acids can also increase the catabolic stability of therapeutic proteins and peptide-based vaccines.[6]

Chlorine and Bromine: Modulating Lipophilicity and Enabling Further Chemistry

Chlorine and bromine introduce greater steric bulk and lipophilicity compared to fluorine.[7] These modifications can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity for its target.[1] The presence of a bromine atom, in particular, can facilitate halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.[1] Furthermore, brominated and iodinated phenylalanine derivatives serve as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular architectures.[8][9]

Iodine: A Heavy Halogen for Imaging and Enhanced Interactions

Iodine, the largest and most polarizable of the common halogens, significantly increases the van der Waals volume and hydrophobicity of the phenylalanine side chain.[4] Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are particularly valuable in medical imaging, with iodinated phenylalanine derivatives being developed as novel tracers for tumor imaging with Positron Emission Tomography (PET).[10][11][12] The large size and potential for halogen bonding can also be exploited to modulate protein aggregation, as seen in studies of amyloid formation.[4]

Biological Activities and Applications of Halogenated Phenylalanine Derivatives

The tailored physicochemical properties of halogenated phenylalanines have led to their successful application in a wide range of biological contexts.

Neuroprotection: Attenuating Glutamatergic Synaptic Transmission

Certain halogenated derivatives of L-phenylalanine have demonstrated potent neuroprotective effects. For instance, 3,5-dibromo-L-tyrosine (a derivative of phenylalanine) has been shown to attenuate excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself.[13][14][15] This antiglutamatergic activity offers a promising therapeutic avenue for conditions characterized by glutamate receptor overactivation, such as brain ischemia.[13][14] In animal models of stroke, these derivatives have been shown to reduce brain infarct volume and improve neurological outcomes.[13][14]

Antiviral Activity: Targeting the HIV-1 Capsid

Phenylalanine derivatives are key components of certain antiviral drugs. The HIV-1 capsid (CA) protein, which plays multiple roles in the viral lifecycle, is a promising target for antiviral drug development.[16][17] Novel phenylalanine derivatives have been designed and synthesized as HIV-1 CA protein inhibitors, with some exhibiting potent anti-HIV-1 activity.[16][17] Strategic halogenation of the phenylalanine core in these inhibitors has been shown to be beneficial for their antiviral activity.[18]

Modulating Amyloid Formation

The self-assembly of amyloidogenic peptides is a hallmark of several neurodegenerative diseases. Halogenation of the phenylalanine residue within these peptides has been used as a tool to investigate the driving forces behind aggregation.[4][19] Studies on the amyloid core sequence of human islet amyloid polypeptide (hIAPP), NFGAIL, have shown that fluorination and iodination of the phenylalanine residue can modulate the kinetics of amyloid formation.[4][19][20] A key finding is the correlation between increased hydrophobicity of the halogenated phenylalanine and accelerated aggregation kinetics.[4][20]

Visualizing the Impact of Halogenation on Hydrophobicity

The following diagram illustrates the relationship between the degree of halogenation and the resulting hydrophobicity of the phenylalanine derivative, a key factor in its biological activity.

G cluster_0 Increasing Hydrophobicity cluster_1 Biological Consequence Phe Phenylalanine (Phe) F_Phe 4-Fluoro-Phe (Minimal Increase) Phe->F_Phe F Cl_Phe 4-Chloro-Phe (Moderate Increase) F_Phe->Cl_Phe Cl Br_Phe 4-Bromo-Phe (Significant Increase) Cl_Phe->Br_Phe Br I_Phe 4-Iodo-Phe (Substantial Increase) Br_Phe->I_Phe I Increased_Membrane_Permeability Increased Membrane Permeability I_Phe->Increased_Membrane_Permeability Enhanced_Protein_Binding Enhanced Protein Binding I_Phe->Enhanced_Protein_Binding Altered_Aggregation_Kinetics Altered Aggregation Kinetics I_Phe->Altered_Aggregation_Kinetics

Caption: Relationship between halogenation and hydrophobicity.

Experimental Protocols

Enzymatic Synthesis of Halogenated L-Phenylalanine

This protocol outlines a general method for the enzymatic synthesis of halogenated L-phenylalanine derivatives, adapted from methodologies described in the literature.[21][22]

Objective: To synthesize a halogenated L-phenylalanine derivative using phenylalanine ammonia lyase (PAL).

Materials:

  • Halogenated (E)-cinnamic acid derivative

  • Phenylalanine ammonia lyase (PAL)

  • Ammonium carbonate buffer (pH adjusted with isotopic water if labeling is desired)

  • Isotopically enriched water (D₂O or HTO) for labeled synthesis

  • Reaction vessel

  • Incubator/shaker

  • HPLC system for purification and analysis

Procedure:

  • Prepare the reaction mixture by dissolving the halogenated (E)-cinnamic acid derivative in the ammonium carbonate buffer.

  • Add the phenylalanine ammonia lyase to the reaction mixture.

  • If isotopic labeling is desired, the buffer should be prepared with the corresponding isotopic water.[21]

  • Incubate the reaction mixture at the optimal temperature for PAL activity with gentle shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or by heat treatment).

  • Purify the halogenated L-phenylalanine derivative from the reaction mixture using preparative HPLC.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Thioflavin T (ThT) Assay for Amyloid Fibril Formation

This protocol describes a common method to monitor the kinetics of amyloid fibril formation of peptides containing halogenated phenylalanine derivatives.[4][20]

Objective: To assess the effect of phenylalanine halogenation on the aggregation kinetics of an amyloidogenic peptide.

Materials:

  • Lyophilized peptide containing the halogenated phenylalanine derivative

  • Ammonium acetate buffer (or other suitable buffer, pH 7.0)

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

  • Orbital shaker

Procedure:

  • Prepare a stock solution of the peptide in the chosen buffer.

  • Prepare the ThT working solution by diluting the stock solution in the same buffer.

  • In each well of the microplate, mix the peptide solution with the ThT working solution to the final desired concentrations.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C in the plate reader.

  • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10 minutes), with a brief orbital shaking step before each measurement.

  • Record the fluorescence intensity over time.

  • Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time for fibril formation can be determined from these curves.

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Interpretation start Select Halogenated Phenylalanine Derivative synthesis Chemical or Enzymatic Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Antiviral Activity) in_vitro->cell_based in_vivo In Vivo Models (e.g., Disease Models) cell_based->in_vivo data_analysis Quantitative Data Analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the development of halogenated phenylalanine derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature, highlighting the impact of halogenation on biological activity.

DerivativeApplicationKey FindingQuantitative DataReference
4-Fluoro-Phe MMAF Anticancer (ADC payload)Marginally increased cytotoxicity compared to MMAF.IC₅₀ (SKOV3 cells, 72h): 80 nM (vs. 110 nM for MMAF)[23]
3,5-Dibromo-L-tyrosine NeuroprotectionIncreased potency in depressing glutamatergic synaptic transmission.IC₅₀ (mEPSC frequency): 127.5 µM[13][15]
3,5-Diiodo-L-tyrosine NeuroprotectionIncreased potency in depressing glutamatergic synaptic transmission.IC₅₀ (mEPSC frequency): 104.6 µM[13][15]
4-Chloro-L-Phe Enzyme InhibitionIrreversible inhibitor of tryptophan hydroxylase.-[24][25]
Iodinated Phe Analogs Amyloid FormationIncreased hydrophobicity accelerates aggregation.Correlates with RP-HPLC retention times.[4][20]
2-Iodo-L-Phe PET ImagingHigh labeling yield for tumor imaging tracer.>98% radiochemical yield[10]

Conclusion and Future Perspectives

Halogenated phenylalanine derivatives represent a versatile and powerful class of molecules with broad applications in research and drug development. The ability to rationally tune the physicochemical properties of phenylalanine through halogenation provides a clear path to optimizing biological activity, from enhancing drug-target interactions to modulating complex processes like protein aggregation. Future research will likely focus on the development of more selective and efficient synthetic methodologies, including enzymatic approaches, and the exploration of these derivatives in novel therapeutic areas. The continued integration of computational modeling with experimental studies will further accelerate the discovery and development of next-generation therapeutics and diagnostics based on halogenated phenylalanine scaffolds.

References

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  • Glushakov, A. V., et al. (2006). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

  • Wang, C., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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Unlocking Novel Protein Function: A Technical Guide to Engineering with 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals investigating the role of the non-canonical amino acid (ncAA) 4-Chloro-3-fluoro-DL-phenylalanine in protein engineering. By providing a comprehensive overview of its properties, incorporation methodologies, and analytical characterization, this document serves as a practical resource for harnessing the potential of this unique building block to create proteins with novel functions and therapeutic applications.

Introduction: The Power of Precision in Protein Engineering

The ability to incorporate non-canonical amino acids into proteins has revolutionized the field of protein engineering, offering a level of precision that transcends the limitations of the 20 canonical amino acids. These synthetic building blocks, with their diverse chemical functionalities, enable the design of proteins with enhanced stability, novel catalytic activities, and tailored binding affinities. Among the vast arsenal of ncAAs, halogenated phenylalanine analogs have emerged as powerful tools for probing and modulating protein structure and function. The introduction of halogens onto the phenyl ring can induce subtle yet significant changes in the electronic and steric properties of the amino acid, leading to profound effects on protein behavior.

This guide focuses on a particularly intriguing di-halogenated analog: 4-Chloro-3-fluoro-DL-phenylalanine. The presence of both chlorine and fluorine atoms on the phenyl ring offers a unique combination of properties, including altered hydrophobicity and the potential for halogen bonding, making it a valuable tool for fine-tuning protein characteristics. While direct literature on this specific di-halogenated phenylalanine is emerging, this guide will draw upon established principles and protocols for similar halogenated ncAAs to provide a robust framework for its application.

Physicochemical Properties and Rationale for Use

The strategic placement of both a chlorine and a fluorine atom on the phenylalanine ring imparts distinct physicochemical properties to 4-Chloro-3-fluoro-DL-phenylalanine, making it a compelling choice for protein engineering endeavors.

PropertyDescriptionImplication in Protein Engineering
Molecular Weight 217.63 g/mol .[1]The increased mass compared to phenylalanine can be a useful probe in mass spectrometry-based analysis.
Hydrophobicity The halogen substituents increase the hydrophobicity of the side chain compared to phenylalanine.Can be used to modulate hydrophobic interactions within the protein core or at protein-protein interfaces, potentially enhancing stability.[2]
Electronic Effects Both chlorine and fluorine are electronegative, withdrawing electron density from the aromatic ring. This alters the electrostatic potential of the side chain.Can influence cation-π interactions and other non-covalent interactions, allowing for the fine-tuning of binding affinities and catalytic activity.[3]
Halogen Bonding The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms.Offers a novel tool for designing specific intermolecular or intramolecular interactions to control protein folding and assembly.
¹⁹F NMR Probe The fluorine atom provides a sensitive nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.Enables the study of local protein environment, conformational changes, and ligand binding without interference from other protein signals.[4][5]

The rationale for employing 4-Chloro-3-fluoro-DL-phenylalanine lies in the ability to introduce these precise modifications to investigate and engineer protein behavior. For instance, its incorporation can be used to systematically probe the role of aromatic residues in protein stability and function, create novel binding pockets, or introduce a unique spectroscopic handle for biophysical studies.

Site-Specific Incorporation: The Amber Suppression Technology

The most powerful method for incorporating 4-Chloro-3-fluoro-DL-phenylalanine into a specific position within a protein is through amber codon suppression .[6][7] This technique hijacks the cellular translation machinery to read the UAG "amber" stop codon as a sense codon for the ncAA.

The Core Components: Orthogonal tRNA and Aminoacyl-tRNA Synthetase

Successful amber suppression relies on a pair of engineered biomolecules that are "orthogonal" to the host cell's own translational machinery. This means they function independently without cross-reacting with the endogenous tRNAs and synthetases.[7]

  • Orthogonal tRNA (o-tRNA): An engineered transfer RNA with an anticodon (CUA) that recognizes the UAG amber stop codon.[8]

  • Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and attaches 4-Chloro-3-fluoro-DL-phenylalanine to the o-tRNA.[9][10]

This orthogonal pair ensures that only the desired ncAA is incorporated at the designated UAG codon.

Amber_Suppression cluster_0 Host Cell Machinery cluster_1 Orthogonal System Ribosome Ribosome Protein Protein with ncAA Ribosome->Protein translates mRNA mRNA with UAG codon mRNA->Ribosome template Endogenous_tRNA Endogenous tRNAs Endogenous_tRNA->Ribosome no recognition of UAG Endogenous_aaRS Endogenous aaRS o_tRNA Orthogonal tRNA (CUA anticodon) Endogenous_aaRS->o_tRNA no charging o_tRNA->Ribosome delivers ncAA o_aaRS Orthogonal aaRS o_aaRS->o_tRNA charges ncAA 4-Chloro-3-fluoro-DL-phenylalanine ncAA->o_aaRS binds

Caption: Workflow of amber suppression for ncAA incorporation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments involved in utilizing 4-Chloro-3-fluoro-DL-phenylalanine. These protocols are based on established methods for other ncAAs and should be optimized for the specific protein and experimental setup.

PART 1: In Vivo Incorporation in E. coli

This protocol outlines the expression of a target protein containing 4-Chloro-3-fluoro-DL-phenylalanine at a specific site in E. coli.

1. Plasmid Construction:

  • Target Gene Plasmid: The gene of interest should be cloned into an expression vector (e.g., pET series) with a suitable promoter (e.g., T7). A UAG amber stop codon must be introduced at the desired incorporation site using site-directed mutagenesis. The plasmid should also contain an affinity tag (e.g., His-tag) for purification.

  • Orthogonal Pair Plasmid: A separate, compatible plasmid (e.g., pEVOL) encoding the orthogonal tRNA-synthetase pair specific for 4-Chloro-3-fluoro-DL-phenylalanine is required.[7] If a specific synthetase is not available, one may need to be evolved or adapted from a synthetase for a structurally similar ncAA.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal pair plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of rich medium (e.g., Terrific Broth) supplemented with antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Simultaneously, add 4-Chloro-3-fluoro-DL-phenylalanine to the culture medium to a final concentration of 1 mM.

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein folding and incorporation efficiency.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

5. Protein Purification:

  • Purify the protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's protocol.[11]

  • Further purify the protein using size-exclusion chromatography if necessary.

PART 2: In Vitro Protein Synthesis

Cell-free protein synthesis (CFPS) offers a powerful alternative for incorporating ncAAs, providing greater control over the reaction environment.[12][13][14]

1. Preparation of Components:

  • Cell Extract: Prepare an S30 cell extract from an appropriate E. coli strain.

  • DNA Template: A linear DNA template or plasmid containing the target gene with the UAG codon under a T7 promoter.

  • Orthogonal tRNA and Synthetase: Purified o-tRNA and o-aaRS. The o-tRNA can be prepared by in vitro transcription.

  • Amino Acid Mix: A mixture of the 20 canonical amino acids, excluding phenylalanine, and supplemented with 4-Chloro-3-fluoro-DL-phenylalanine.

2. In Vitro Reaction Setup:

  • Combine the S30 extract, DNA template, amino acid mix, energy source (ATP, GTP), and the purified orthogonal tRNA and synthetase in a reaction tube.

  • Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

3. Purification:

  • Purify the synthesized protein using affinity chromatography as described for the in vivo method.

In_Vivo_Workflow Start Co-transformation of Plasmids Culture Cell Culture Growth Start->Culture Induction Induction (IPTG) & Addition of ncAA Culture->Induction Expression Protein Expression (18-25°C) Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Analysis Characterization Purification->Analysis

Caption: In vivo workflow for ncAA incorporation.

Analytical Characterization

Thorough characterization of the purified protein is essential to confirm the successful incorporation of 4-Chloro-3-fluoro-DL-phenylalanine and to assess its impact on protein structure and function.

Mass Spectrometry

Mass spectrometry is the gold standard for verifying the precise mass of the modified protein, confirming the successful incorporation of the ncAA.

Protocol for Intact Protein Mass Analysis:

  • Prepare the purified protein sample in a solution compatible with electrospray ionization (ESI), typically containing 50% acetonitrile and 0.1% formic acid.[15]

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The expected mass of the protein will be the mass of the wild-type protein minus the mass of phenylalanine (165.19 g/mol ) plus the mass of 4-Chloro-3-fluoro-DL-phenylalanine (217.63 g/mol ) for each incorporation site.

Protocol for Peptide Mapping:

  • Digest the purified protein with a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide containing the ncAA and confirm its sequence and mass.

NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool to probe the local environment of the incorporated 4-Chloro-3-fluoro-DL-phenylalanine.

Protocol for ¹⁹F NMR:

  • Prepare a concentrated sample of the purified, ¹⁹F-labeled protein in a suitable NMR buffer.

  • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be sensitive to the local protein environment.

  • Changes in the ¹⁹F chemical shift upon ligand binding, protein-protein interaction, or conformational changes can provide valuable insights into protein function.[4]

Impact on Protein Properties: Expected Outcomes and Considerations

The incorporation of 4-Chloro-3-fluoro-DL-phenylalanine can have a range of effects on protein properties. While specific data for this ncAA is limited, we can extrapolate from studies on other halogenated phenylalanines.

PropertyExpected ImpactRationale
Stability Increased thermal and chemical stability is possible.[16]The increased hydrophobicity of the side chain can enhance packing in the hydrophobic core.
Folding Minimal perturbation to the overall fold is expected due to the relatively small size of the halogen atoms.The isosteric nature of fluorine and the modest size of chlorine generally allow for accommodation within the protein structure.[2]
Catalytic Activity Can be either enhanced or diminished depending on the specific role of the modified residue in the active site.Altered electronic properties can affect substrate binding and transition state stabilization.
Binding Affinity Can be modulated to either increase or decrease affinity for binding partners.Changes in hydrophobicity and the potential for halogen bonding can alter the interaction interface.

It is crucial to perform thorough functional and biophysical characterization of the engineered protein to understand the specific consequences of incorporating 4-Chloro-3-fluoro-DL-phenylalanine.

Conclusion and Future Perspectives

4-Chloro-3-fluoro-DL-phenylalanine represents a valuable addition to the protein engineer's toolkit. Its unique combination of steric and electronic properties, coupled with its utility as a ¹⁹F NMR probe, opens up new avenues for designing proteins with enhanced functionalities. While the development of a dedicated orthogonal synthetase for this specific ncAA will be a key enabler for its widespread adoption, the methodologies outlined in this guide provide a solid foundation for its immediate application. As our ability to rationally design and evolve orthogonal translation machinery improves, the routine incorporation of di-halogenated phenylalanines and other complex ncAAs will undoubtedly lead to the creation of novel biologics, advanced therapeutics, and a deeper understanding of the principles governing protein structure and function.

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In-depth Technical Guide: Preliminary Studies on 4-Chloro-3-fluoro-DL-phenylalanine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of 4-Chloro-3-fluoro-DL-phenylalanine (4-Cl-3-F-Phe), a synthetic halogenated derivative of the amino acid phenylalanine. Given the therapeutic interest in phenylalanine analogs, a thorough preclinical assessment of their cytotoxic profiles is essential. This document outlines a structured, multi-phase approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations. It provides robust, validated protocols for key assays, including those for cell viability and apoptosis, and explains the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The methodologies are designed to be self-validating, incorporating necessary controls and data analysis techniques. All procedural recommendations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Investigating 4-Chloro-3-fluoro-DL-phenylalanine

Phenylalanine analogs are a class of molecules with significant therapeutic potential, often explored as enzyme inhibitors, anti-cancer agents, or neurological modulators.[1][2] The addition of halogen atoms like chlorine and fluorine to the phenyl ring can significantly alter the compound's chemical and physical properties. These changes can enhance binding to target proteins, improve metabolic stability, or alter cellular uptake.[3] Specifically, the presence of both chloro and fluoro substituents in 4-Chloro-3-fluoro-DL-phenylalanine creates a unique chemical entity. The electron-withdrawing properties of these halogens can influence the molecule's interactions within biological systems. Therefore, a systematic evaluation of its cytotoxic potential is a critical initial step in the drug development process.[4][5][6] This guide provides the foundational experimental framework for such an investigation. While some halogenated phenylalanine derivatives have been studied for their effects on amyloid formation or as neuroprotective agents, the specific cytotoxic profile of 4-Cl-3-F-Phe is not extensively documented in publicly available literature.[7][8]

Experimental Workflow: A Phased Approach to Cytotoxicity Assessment

A logical, phased approach is crucial for efficiently characterizing the cytotoxic profile of a novel compound. The recommended workflow starts with a broad evaluation of cell viability across a range of concentrations and then moves to more specific mechanistic assays if significant cytotoxicity is observed.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Pathway Analysis a Dose-Response & IC50 Determination (e.g., MTT Assay) b Apoptosis vs. Necrosis (Annexin V/PI Staining) a->b If cytotoxic c Caspase Activation (e.g., Caspase-Glo 3/7) b->c d Mitochondrial Involvement (e.g., Cytochrome c Release) b->d e Western Blot for Key Apoptotic Proteins (e.g., Bcl-2, Bax) c->e d->e apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Ligand Binding & DISC Formation Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CellStress Cellular Stress (e.g., 4-Cl-3-F-Phe) Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) CellStress->Bcl2_family Mito Mitochondrion Bcl2_family->Mito MOMP CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 in Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A simplified overview of the major apoptotic signaling pathways.

Phase 3: Confirmation of Apoptotic Pathway

Based on the Annexin V/PI results, further experiments can confirm the involvement of specific apoptotic pathways.

Caspase Activation Assays

Caspases are proteases essential for apoptosis, with caspase-3 being a key executioner. [9][10]Assays like the Caspase-Glo® 3/7 Assay offer a sensitive way to measure caspase activity.

Principle: The assay uses a luminogenic substrate for caspase-3/7. Cleavage of this substrate produces a luminescent signal proportional to caspase activity. [9]

Western Blot Analysis of Apoptotic Proteins

Western blotting can measure the expression of key apoptotic proteins.

  • Intrinsic Pathway Markers:

    • Bcl-2 family proteins: The Bcl-2 family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate apoptosis. [11][12][13][14][15]An increased Bax/Bcl-2 ratio is indicative of apoptosis.

    • Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. [16][17][18][19][20]This requires cellular fractionation to separate mitochondrial and cytosolic components.

  • Executioner Caspase:

    • Cleaved Caspase-3: Detecting the cleaved, active form of caspase-3 confirms the execution phase of apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability of the results, every experiment must include:

  • Negative Control: Untreated cells to establish a baseline.

  • Vehicle Control: Cells treated with the compound's solvent to account for any solvent-induced effects.

  • Positive Control: A known inducer of cytotoxicity or apoptosis (e.g., staurosporine) to validate the assay.

All experiments should be performed in at least triplicate for reproducibility, with statistical analysis (e.g., t-test or ANOVA) to determine the significance of the findings.

Conclusion and Future Directions

This guide presents a foundational framework for the initial cytotoxic evaluation of 4-Chloro-3-fluoro-DL-phenylalanine. This phased approach, from broad screening to mechanistic studies, allows for a comprehensive and efficient characterization. Positive findings from these preliminary studies would justify further research, including identifying the specific molecular targets of 4-Cl-3-F-Phe, conducting in vivo toxicity studies, and evaluating the compound in more complex 3D cell culture models. A thorough understanding of a compound's cytotoxic profile is crucial for the preclinical development of safe and effective therapeutic agents.

References

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A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for enhancing pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, an element of similar size yet vastly different electronegativity, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4] These modifications frequently translate into improved pharmacokinetics, enhanced target selectivity, and increased resistance to metabolic degradation, making fluorination an indispensable strategy in the development of novel therapeutics.[1] This guide provides an in-depth exploration of the discovery and synthesis of fluorinated phenylalanine analogs, a class of non-canonical amino acids that have garnered significant attention for their potential to revolutionize peptide and protein-based drug design.[5]

The Rationale for Phenylalanine Fluorination: A Physicochemical Perspective

The introduction of fluorine into the phenylalanine scaffold is not a mere substitution but a strategic maneuver to imbue the amino acid with unique and advantageous properties. The strong carbon-fluorine bond and the high electronegativity of fluorine are central to these effects.[3]

  • Modulation of Electronic Properties: Fluorine's potent electron-withdrawing nature can significantly alter the electronic distribution within the phenyl ring, influencing pKa values and modifying cation-π interactions, which are often crucial for receptor binding.

  • Enhanced Hydrophobicity: The incorporation of fluorine generally increases the hydrophobicity of the amino acid side chain, which can enhance protein stability and influence protein-protein or protein-ligand interactions.[6]

  • Metabolic Stability: The C-F bond is exceptionally stable and resistant to enzymatic cleavage, thus imparting metabolic stability to peptides and proteins at positions susceptible to degradation.[5][7]

  • Conformational Control: Fluorine substitution can introduce subtle steric and electronic effects that favor specific side-chain conformations, thereby influencing the secondary structure of peptides and proteins.

  • ¹⁹F NMR Probe: The fluorine-19 nucleus possesses a nuclear spin of ½ and 100% natural abundance, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling.[8][10][11]

Table 1: Impact of Fluorination on Phenylalanine Properties
PropertyEffect of FluorinationImplication in Drug Design
pKa Decrease in the acidity of the carboxylic acid and basicity of the amino groupAltered ionization state at physiological pH, affecting solubility and receptor interaction.
Lipophilicity (logP) IncreaseImproved membrane permeability and potential for enhanced binding to hydrophobic pockets.
Metabolic Stability Increased resistance to enzymatic degradationProlonged in vivo half-life of peptide-based drugs.
Conformation Can induce specific rotameric preferencesControl over peptide and protein secondary structure.
Cation-π Interactions WeakenedModulation of binding affinity to receptors where these interactions are critical.

Synthetic Strategies for Fluorinated Phenylalanine Analogs

The synthesis of fluorinated phenylalanine analogs is a multifaceted challenge that has been addressed through a variety of innovative chemical strategies. The choice of method depends on the desired position and number of fluorine atoms, as well as the required stereochemistry.

Electrophilic Fluorination of the Aromatic Ring

Direct fluorination of the electron-rich phenyl ring is a common strategy. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for their relative safety and efficacy.[12][13][14]

  • Protection: The amino and carboxyl groups of L-phenylalanine are protected, typically as the N-Boc and methyl ester derivatives, to prevent side reactions.

  • Fluorination: The protected phenylalanine is dissolved in a suitable solvent, such as acetonitrile or trifluoroacetic acid.

  • Selectfluor® (1.1 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction is stirred for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for the Boc group and saponification for the methyl ester) to yield 4-fluoro-L-phenylalanine.

G cluster_protection Step 1: Protection cluster_fluorination Step 2: Electrophilic Fluorination cluster_deprotection Step 3: Deprotection P1 L-Phenylalanine P2 N-Boc-L-Phe-OMe P1->P2 Boc₂O, MeOH, Base F1 N-Boc-L-Phe-OMe F2 N-Boc-4-Fluoro-L-Phe-OMe F1->F2 Selectfluor®, MeCN D1 N-Boc-4-Fluoro-L-Phe-OMe D2 4-Fluoro-L-phenylalanine D1->D2 1. TFA 2. LiOH

Caption: Workflow for the synthesis of 4-Fluoro-L-phenylalanine.

Asymmetric Synthesis via Chiral Auxiliaries

Achieving high enantiomeric purity is critical for pharmaceutical applications. Asymmetric synthesis using chiral auxiliaries, such as Ni(II) complexes of Schiff bases, provides a powerful method for preparing enantiomerically enriched fluorinated phenylalanines.[15][16][17][18][19]

  • Complex Formation: A chiral Ni(II) complex is formed from a Schiff base derived from a chiral amine (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) and glycine.[18]

  • Alkylation: The Ni(II) complex is deprotonated with a base (e.g., sodium hydroxide or DBU) in an aprotic solvent like DMF or acetonitrile.[15][18] The resulting nucleophile is then alkylated with a fluorinated benzyl halide (e.g., 2-fluorobenzyl chloride).[16]

  • Diastereomer Separation: The resulting diastereomeric complexes are separated by column chromatography.

  • Hydrolysis and Deprotection: The desired diastereomer is hydrolyzed under acidic conditions (e.g., HCl in DME) to release the enantiomerically pure fluorinated phenylalanine.[15]

G A Chiral Ni(II)-Glycine Complex B Deprotonation A->B Base (e.g., NaOH) C Alkylation with 2-Fluorobenzyl Chloride B->C D Diastereomeric Ni(II) Complexes C->D E Chromatographic Separation D->E F Pure (S,S)-Diastereomer E->F G Acidic Hydrolysis F->G H (S)-o-Fluorophenylalanine G->H

Caption: Asymmetric synthesis of (S)-o-Fluorophenylalanine.

Nucleophilic Fluorination

Nucleophilic fluorination is a versatile strategy, particularly for introducing fluorine at the β-position of the amino acid side chain. Reagents like XtalFluor-E® are effective for the deoxofluorination of β-hydroxy-α-amino esters.[5][20]

  • Substrate Synthesis: An enantiopure anti-α-hydroxy-β-amino ester is prepared, for example, through diastereoselective aminohydroxylation of an α,β-unsaturated ester.[20]

  • Deoxofluorination: The α-hydroxy-β-amino ester is treated with XtalFluor-E® and a base such as triethylamine trihydrofluoride (Et₃N·3HF) in a chlorinated solvent.[4][20] This proceeds via a stereospecific rearrangement involving an aziridinium ion intermediate.[5]

  • Deprotection: The resulting β-fluoro-α-amino ester is deprotected to yield the final anti-β-fluorophenylalanine.[20]

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity under mild reaction conditions. Phenylalanine aminomutase (PAM), for instance, can catalyze the amination of fluorinated (E)-cinnamic acids to produce both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines with excellent enantioselectivity.[5][21]

  • Substrate Preparation: (E)-p-fluorocinnamic acid is prepared.

  • Enzymatic Reaction: The substrate is incubated with Phenylalanine Aminomutase (PAM) from Taxus chinensis in the presence of ammonia.[5]

  • Product Isolation: The reaction mixture is typically purified using ion-exchange chromatography to isolate the desired (S)-p-fluorophenylalanine.

Advanced Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, provide a powerful means to construct the fluorinated phenylalanine backbone. This approach involves the coupling of an organozinc reagent derived from a protected iodoalanine with a fluorinated aryl halide.[5][9] Palladium-catalyzed C-H activation has also been employed for the direct fluorination of unactivated C(sp³)–H bonds in phenylalanine derivatives.[22][23]

Synthesis of Trifluoromethylated Phenylalanine Analogs

The synthesis of analogs containing a trifluoromethyl (CF₃) group presents unique challenges. Strategies often involve the use of trifluoromethylating reagents or the construction of the amino acid from a trifluoromethyl-containing building block, for instance, through a Negishi cross-coupling.[7][24]

Characterization and Purification

Spectroscopic Analysis: The Power of ¹⁹F NMR

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each analog.[8] In protein studies, ¹⁹F NMR can be used to monitor conformational changes, protein folding, and ligand binding.[8]

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorophenylalanines
AnalogPosition of FluorineTypical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃)
Monofluorophenylalanineortho-110 to -120
meta-112 to -116
para-115 to -125
Trifluoromethylphenylalaninemeta or para-60 to -65

Note: Chemical shifts can vary depending on the solvent and the electronic nature of other substituents.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for the purification of fluorinated phenylalanine analogs and peptides containing them. The increased hydrophobicity of fluorinated analogs typically leads to longer retention times.[1] For highly hydrophobic compounds, modification of the mobile phase with solvents like n-propanol or isopropanol and the use of shallower gradients can improve separation.[1]

  • Column: C18 or a more hydrophobic column (e.g., C8, C4, or Phenyl for highly retentive compounds).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the compound of interest. The gradient slope should be optimized for the specific analog.

  • Detection: UV detection, typically at 214 nm and 254 nm.

Applications in Drug Discovery and Chemical Biology

Peptide and Protein Engineering

The incorporation of fluorinated phenylalanine analogs into peptides can enhance their therapeutic potential by increasing metabolic stability and modulating their conformation to improve receptor binding and activity.

Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging. [¹⁸F]-labeled fluorophenylalanine analogs are valuable tracers for imaging tumors, as many cancer cells exhibit increased amino acid transport and metabolism.[3][5][25][26][27] The synthesis of these radiotracers involves rapid and efficient nucleophilic fluorination of suitable precursors.[3][25]

Conclusion and Future Outlook

The discovery and synthesis of novel fluorinated phenylalanine analogs represent a vibrant and impactful area of chemical research. The unique properties conferred by fluorine make these compounds invaluable tools for medicinal chemists and chemical biologists. As synthetic methodologies continue to advance, offering ever more precise and efficient ways to introduce fluorine into complex molecules, the application of fluorinated amino acids in drug discovery is set to expand. Future research will likely focus on the development of novel fluorinating reagents, more efficient catalytic systems, and the exploration of polyfluorinated analogs with unique electronic and steric properties. The continued synergy between synthetic innovation and biomedical application will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

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The Metabolic Gauntlet: An In-Depth Technical Guide to the In Vivo Fate of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogen atoms into parent drug molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. 4-Chloro-3-fluoro-DL-phenylalanine, a synthetic amino acid analog, represents a compound of interest for its potential applications in drug design and as a biochemical probe. Understanding its metabolic fate is paramount for any further development. This technical guide provides a comprehensive exploration of the anticipated in vivo metabolism of 4-Chloro-3-fluoro-DL-phenylalanine. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of xenobiotic biotransformation and draws upon data from closely related halogenated aromatic compounds to forecast its metabolic journey. We will delve into the probable pathways of absorption, distribution, metabolism, and excretion (ADME), and present detailed, field-proven experimental protocols for researchers to rigorously investigate its biotransformation.

Introduction: The Rationale for Halogenation and the Need for Metabolic Scrutiny

Halogenation, the strategic incorporation of fluorine, chlorine, bromine, or iodine, is a powerful tool in drug discovery. The introduction of chlorine and fluorine into a molecule like phenylalanine can significantly alter its lipophilicity, electronic distribution, and susceptibility to enzymatic degradation. Specifically, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites prone to oxidative metabolism by cytochrome P450 (CYP) enzymes. The presence of a chlorine atom can further influence the molecule's interactions with biological targets and its overall pharmacokinetic profile.

However, these modifications also introduce the possibility of unique metabolic pathways, including dehalogenation, which could lead to the formation of reactive metabolites. Therefore, a thorough investigation of the in vivo fate of 4-Chloro-3-fluoro-DL-phenylalanine is not merely a regulatory formality but a critical step in assessing its safety and efficacy.

Predicted ADME Profile

Based on its structure as a halogenated amino acid, we can predict the general ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of 4-Chloro-3-fluoro-DL-phenylalanine.

ADME Parameter Predicted Outcome for 4-Chloro-3-fluoro-DL-phenylalanine Rationale based on Analogous Compounds
Absorption Likely absorbed via amino acid transporters in the gastrointestinal tract.Phenylalanine and its analogs are known to be substrates for various amino acid transport systems.
Distribution Expected to distribute to tissues with active amino acid transport and protein synthesis. Potential for crossing the blood-brain barrier.Halogenated phenylalanine derivatives have been investigated as neuroprotective agents, suggesting brain penetration.[1]
Metabolism Primarily hepatic metabolism is anticipated, involving Phase I (oxidation, dehalogenation) and Phase II (conjugation) reactions.The liver is the primary site of xenobiotic metabolism, and studies on halogenated anilines and biphenyls confirm the role of hepatic enzymes.
Excretion Likely excreted in the urine as parent compound and various metabolites.Studies on other fluorinated compounds show urinary excretion as a major route of elimination.

Anticipated Metabolic Pathways

The biotransformation of 4-Chloro-3-fluoro-DL-phenylalanine is expected to proceed through a series of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. The principal site of these transformations is the liver, where a host of enzymes, most notably the cytochrome P450 superfamily, are responsible for modifying xenobiotics to facilitate their excretion.[2]

Phase I Metabolism: The Initial Assault

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-Chloro-3-fluoro-DL-phenylalanine, the following Phase I pathways are plausible:

  • Aromatic Hydroxylation: This is a common metabolic route for aromatic compounds, catalyzed by CYP450 enzymes. Hydroxylation can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. The electronic properties of the chlorine and fluorine substituents will direct the position of hydroxylation.

  • Dehalogenation: Both dechlorination and defluorination are possible metabolic steps.

    • Dechlorination: Reductive dechlorination can be catalyzed by CYP450 enzymes under certain conditions. This would result in the formation of a 3-fluoro-DL-phenylalanine metabolite.

    • Defluorination: While the C-F bond is strong, enzymatic defluorination has been observed for other fluorinated compounds. This could be a minor pathway.

  • Oxidative Deamination: The amino acid moiety can undergo oxidative deamination to yield the corresponding alpha-keto acid.

Caption: Predicted Phase I and Phase II metabolic pathways for 4-Chloro-3-fluoro-DL-phenylalanine.

Phase II Metabolism: Preparing for Eviction

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. Key Phase II pathways include:

  • Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates.

Experimental Protocols for Metabolic Investigation

To definitively elucidate the metabolic fate of 4-Chloro-3-fluoro-DL-phenylalanine, a series of well-designed in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This initial screen provides a rapid assessment of the compound's susceptibility to metabolism by the major drug-metabolizing enzymes.

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 4-Chloro-3-fluoro-DL-phenylalanine (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will provide the elimination rate constant, from which the in vitro half-life can be calculated.

Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.

In Vivo Pharmacokinetic and Metabolite Identification Study in Rodents

This pivotal study provides a comprehensive picture of the compound's behavior in a living system.

Protocol:

  • Animal Dosing:

    • Administer a single dose of 4-Chloro-3-fluoro-DL-phenylalanine to a cohort of Sprague-Dawley rats via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • House the animals in metabolic cages to collect urine and feces for 24 or 48 hours.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize feces with water.

    • Store all samples at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Extract the parent compound from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of 4-Chloro-3-fluoro-DL-phenylalanine in each plasma sample using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

  • Metabolite Identification:

    • Pool urine and plasma samples from multiple animals.

    • Analyze the pooled samples using high-resolution mass spectrometry (HRMS) to detect potential metabolites.

    • Compare the mass spectra of the metabolites to the parent compound to identify biotransformations (e.g., mass shifts corresponding to hydroxylation, dehalogenation, glucuronidation, sulfation).

    • If necessary, synthesize authentic standards of predicted metabolites to confirm their identity.

Concluding Remarks and Future Directions

The in vivo metabolic fate of 4-Chloro-3-fluoro-DL-phenylalanine is a critical determinant of its potential utility and safety. Based on established principles of xenobiotic metabolism, we anticipate a metabolic profile characterized by hepatic oxidation and conjugation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these pathways. The insights gained from such studies will be invaluable for guiding the future development of this and other novel halogenated compounds, ensuring that their design is informed by a thorough understanding of their interaction with biological systems.

References

  • Kagiyama, T., Glushakov, A. V., Sumners, C., Roose, B., Dennis, D. M., & Seubert, C. N. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196. [Link]

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spectroscopic analysis (NMR, IR, Mass Spec) of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-3-fluoro-DL-phenylalanine

This guide provides a comprehensive framework for the structural elucidation and characterization of 4-Chloro-3-fluoro-DL-phenylalanine using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As this is a specialized, non-canonical amino acid, this document serves as a predictive and methodological guide, synthesizing data from closely related analogs to establish a robust analytical strategy. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals who require verifiable and reproducible methods for compound identification and quality control.

Introduction: The Analytical Imperative for Substituted Phenylalanines

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid derivative. The incorporation of halogen atoms, particularly fluorine, into amino acids and peptide-based drugs is a widely used strategy to enhance metabolic stability, modulate bioactivity, and introduce sensitive probes for biophysical studies.[1][2] The precise location of both a chlorine and a fluorine atom on the phenyl ring creates a unique electronic and steric environment, necessitating a multi-faceted analytical approach to confirm its identity and purity unequivocally. This guide explains the causality behind experimental choices and provides self-validating protocols for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Chloro-3-fluoro-DL-phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the critical fluorine environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The presence of the chiral center renders the two β-protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the α-proton and to each other (geminal coupling).

  • Aromatic Region (approx. 7.0-7.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both H-H and H-F couplings. The proton at C2 will likely be a doublet of doublets (coupling to H6 and F3). The proton at C5 will be a doublet of doublets (coupling to H6 and F3). The proton at C6 will be a triplet-like multiplet (coupling to H2 and H5).

  • Alpha-Proton (α-H) (approx. 4.0 ppm): This proton will appear as a doublet of doublets (or a triplet), coupling to the two non-equivalent β-protons.[3]

  • Beta-Protons (β-H) (approx. 3.1-3.3 ppm): These two protons will each appear as a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the α-proton.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms. The key feature will be the observation of coupling between carbon and fluorine nuclei (J-coupling), which is invaluable for assigning the aromatic signals.

  • Carbonyl Carbon (C=O): ~175 ppm

  • Aromatic Carbons:

    • C3 (C-F): ~155-160 ppm, a large doublet with ¹JCF ≈ 245 Hz.[4]

    • C4 (C-Cl): ~125-130 ppm, a smaller doublet due to ²JCF.

    • C1 (C-CH₂): ~135 ppm, a triplet due to ³JCF.

    • Other Aromatic Carbons (C2, C5, C6): ~115-135 ppm, exhibiting smaller C-F couplings.

  • Alpha-Carbon (α-C): ~55 ppm

  • Beta-Carbon (β-C): ~37 ppm

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is exceptionally sensitive and provides a clean spectral window.[5] For this molecule, a single resonance is expected. Its chemical shift is highly sensitive to the electronic environment, and its multiplicity reveals couplings to nearby protons.

  • Fluorine Signal: A single multiplet is expected, arising from coupling to the adjacent aromatic protons (H2 and H5). The chemical shift will be informative about the electronic nature of the substituted ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-3-fluoro-DL-phenylalanine in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility, or DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, if precise chemical shift referencing is required.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with water suppression if using D₂O.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Visualization: Key NMR Structural Correlations

The following diagram illustrates the expected key couplings that are critical for structural confirmation.

Caption: Predicted NMR J-coupling correlations for structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for rapidly confirming the presence of key functional groups. For amino acids, which typically exist as zwitterions in the solid state, the IR spectrum has characteristic features.

Predicted IR Absorption Bands

The analysis of 4-Chloro-DL-phenylalanine's IR spectrum would focus on identifying vibrations characteristic of the amino acid backbone and the substituted aromatic ring.[6]

Wavenumber (cm⁻¹)Predicted Vibrational ModeFunctional Group
3200 - 2800N-H stretchingAmmonium (-NH₃⁺)
3100 - 3000C-H stretchingAromatic Ring
2960 - 2850C-H stretchingAliphatic (-CH₂-)
~1600C=O stretching (asymmetric)Carboxylate (-COO⁻)
~1580, 1500, 1450C=C ring stretchingAromatic Ring
~1400C=O stretching (symmetric)Carboxylate (-COO⁻)
1250 - 1000C-F stretchingAryl-Fluoride
800 - 600C-Cl stretchingAryl-Chloride
Experimental Protocol: Solid-State IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid 4-Chloro-3-fluoro-DL-phenylalanine powder onto the crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks and compare them to the expected frequencies for the compound's functional groups.

Visualization: IR Spectroscopy Workflow

G cluster_workflow ATR-IR Experimental Workflow A Clean ATR Crystal & Run Background B Place Solid Sample on Crystal A->B C Apply Pressure B->C D Acquire Spectrum (16-32 scans) C->D E Process Data & Identify Peaks D->E F Correlate Peaks to Functional Groups E->F

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For 4-Chloro-3-fluoro-DL-phenylalanine, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Predicted Mass and Fragmentation Pattern
  • Molecular Ion: The expected monoisotopic mass of the neutral molecule (C₉H₁₀ClFNO₂) is approximately 217.0357 u. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 218.0435.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in an [M+H]⁺ peak and an [M+2+H]⁺ peak with a 3:1 intensity ratio.[7]

  • Key Fragments: Amino acids show characteristic fragmentation.[8][9] Common losses include:

    • Loss of H₂O: [M+H - H₂O]⁺

    • Loss of COOH (as HCOOH): [M+H - 46]⁺, leading to an ion at m/z ~172.

    • Loss of the entire side chain: Cleavage of the β-carbon-phenyl bond, resulting in a fragment corresponding to the amino acid backbone.

    • Tropylium Ion Formation: The halogenated benzyl fragment itself [C₇H₅ClF]⁺ at m/z ~143 is a likely and stable fragment.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute to a final concentration of 1-10 µg/mL for injection.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data in both full scan mode (to detect the parent ion) and MS/MS mode (to generate fragmentation data). In MS/MS mode, the parent ion (m/z 218.04) is isolated and fragmented.

  • Data Analysis: Determine the accurate mass of the parent ion and confirm its elemental formula. Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway consistent with the expected structure.

Visualization: Predicted ESI-MS Fragmentation Pathway

G cluster_fragmentation Predicted ESI(+) Fragmentation Parent [M+H]⁺ m/z 218.04 Frag1 [M+H - HCOOH]⁺ m/z 172.08 Parent->Frag1 - HCOOH Frag2 [Halogenated Tropylium Ion]⁺ C₇H₅ClF⁺ m/z 143.01 Parent->Frag2 - C₂H₄NO₂ Frag3 [Iminium Ion]⁺ m/z 74.06 Frag1->Frag3 - C₇H₅ClF

Caption: A plausible ESI-MS fragmentation pathway for the target molecule.

Summary and Conclusion

The structural verification of 4-Chloro-3-fluoro-DL-phenylalanine is achieved through the synergistic application of NMR, IR, and MS. NMR provides the definitive atomic-level map of the H, C, and F framework. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, high-resolution MS confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. This integrated analytical approach, grounded in established spectroscopic principles, provides a reliable and self-validating system for the characterization of this and other complex halogenated amino acids, ensuring the integrity of materials used in research and development.

References

  • PubMed. (n.d.). Effect of phenylalanine on the fragmentation of deprotonated peptides.
  • Boeszoermenyi, A., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR.
  • ScienceDirect. (n.d.). The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • National Institutes of Health (NIH). (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391).
  • ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F....
  • ACS Publications. (n.d.). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry.
  • MPG.PuRe. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines.
  • CNKI. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
  • PubChem. (n.d.). 4-Chloro-L-phenylalanine. National Institutes of Health.
  • National Institutes of Health (NIH). (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
  • SpectraBase. (n.d.). 4-Fluoro-D,L-phenylalanine - Optional[13C NMR] - Spectrum.
  • University of California, Santa Barbara. (n.d.). Fluorine NMR.
  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • ChemicalBook. (n.d.). L-Phenylalanine(63-91-2) 1H NMR spectrum.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-fluoro-DL-phenylalanine is a non-proteinogenic amino acid, a class of molecules with significant potential in pharmaceutical research and drug development. The incorporation of halogen atoms, such as chlorine and fluorine, into the phenylalanine scaffold can profoundly alter its physicochemical properties. These modifications can enhance metabolic stability, improve binding affinity to target proteins, and serve as valuable probes for studying biological systems. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-3-fluoro-DL-phenylalanine, designed for researchers in organic chemistry, medicinal chemistry, and drug discovery.

The synthetic route described herein is based on the well-established Erlenmeyer-Plöchl azlactone synthesis, a reliable method for the preparation of α-amino acids from aromatic aldehydes.[1] This approach was chosen for its straightforward execution and adaptability to variously substituted benzaldehydes. The protocol begins with the commercially available precursor, 4-chloro-3-fluorobenzaldehyde, and proceeds through an azlactone intermediate, which is subsequently converted to the target amino acid.

Synthesis Overview

The synthesis of 4-Chloro-3-fluoro-DL-phenylalanine is a multi-step process that begins with the condensation of 4-chloro-3-fluorobenzaldehyde with N-acetylglycine to form an azlactone. This intermediate is then subjected to a ring-opening reaction, followed by reduction and hydrolysis to yield the final racemic amino acid.

Experimental Protocol

Part 1: Synthesis of 4-(4-chloro-3-fluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

This initial step involves the condensation of 4-chloro-3-fluorobenzaldehyde with N-acetylglycine in the presence of a dehydrating agent and a weak base.

Materials:

  • 4-Chloro-3-fluorobenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add 4-chloro-3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq).

  • Add acetic anhydride (3.0 eq) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with continuous stirring for 2 hours. The reaction mixture will become a homogenous solution and then gradually solidify.

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Add ethanol to the reaction mixture and stir to break up the solid mass.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with cold water.

  • Dry the product under vacuum to obtain the azlactone intermediate as a crystalline solid.

Part 2: Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine

This part of the protocol details the conversion of the azlactone intermediate to the final amino acid product.

Materials:

  • 4-(4-chloro-3-fluorobenzylidene)-2-methyloxazol-5(4H)-one (from Part 1)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Red phosphorus

  • Hydriodic acid (HI)

  • Sodium thiosulfate

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the azlactone intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4 hours to open the azlactone ring.

  • Cool the reaction mixture to room temperature and acidify it with concentrated hydrochloric acid to a pH of approximately 2.

  • To this acidic solution, add red phosphorus (0.5 eq) and hydriodic acid (57%, 5.0 eq).

  • Heat the mixture to reflux for 3 hours. This step reduces the double bond.

  • After cooling, filter the reaction mixture to remove excess red phosphorus.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 7.

  • Decolorize the solution by adding a small amount of sodium thiosulfate.

  • The crude 4-Chloro-3-fluoro-DL-phenylalanine will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from a hot water/ethanol mixture to obtain the pure amino acid.

  • Dry the final product under vacuum.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Chloro-3-fluoro-DL-phenylalanine.

ParameterValue
Starting Material 4-Chloro-3-fluorobenzaldehyde
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Final Product 4-Chloro-3-fluoro-DL-phenylalanine
Molecular Formula C₉H₉ClFNO₂
Molecular Weight 217.63 g/mol
Typical Overall Yield 60-70%
Purity (by HPLC) >98%

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 4-Chloro-3-fluorobenzaldehyde Intermediate Azlactone Intermediate Start->Intermediate N-acetylglycine, Ac₂O, NaOAc Product 4-Chloro-3-fluoro-DL-phenylalanine Intermediate->Product 1. NaOH 2. Red P, HI

Caption: Synthetic route for 4-Chloro-3-fluoro-DL-phenylalanine.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Hydriodic acid is a strong, corrosive acid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized 4-Chloro-3-fluoro-DL-phenylalanine should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-3-fluoro-DL-phenylalanine. By following this guide, researchers can reliably produce this valuable compound for use in various research and development applications. The described Erlenmeyer-Plöchl azlactone synthesis is a robust and adaptable method suitable for the preparation of a wide range of substituted phenylalanine derivatives.

References

  • Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. [Link]

  • Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624. [Link]

  • Heravi, M. R. P. (2009). Erlenmeyer synthesis of azlactones by sonochemical reaction in ionic liquids. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90. [Link]

  • Shivaji College. (n.d.). The Azlactone Synthesis also called Erlenmeyer Synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-4-Chloro-3-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Halogenated Phenylalanine Analogs

In the landscape of peptide-based drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological and physicochemical properties of peptides. Halogenated amino acids, in particular, have garnered significant interest due to the unique attributes that halogens impart. The introduction of chlorine and fluorine onto the phenyl ring of L-phenylalanine, as in Fmoc-4-Chloro-3-fluoro-L-phenylalanine, can profoundly influence peptide structure and function.

The electron-withdrawing nature of chlorine and fluorine can alter the electronic properties of the aromatic side chain, potentially influencing intra- and intermolecular interactions, such as π-π stacking.[1] This modification can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of halogens can increase the metabolic stability of peptides by sterically hindering enzymatic degradation.[2] This application note provides a comprehensive guide for the successful incorporation of Fmoc-4-Chloro-3-fluoro-L-phenylalanine into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The synthesis proceeds from the C-terminus to the N-terminus. The key to this methodology lies in its orthogonal protection strategy, where the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups.[3]

A typical Fmoc-SPPS cycle consists of four main stages:

  • Resin Preparation and First Amino Acid Loading: The solid support is swelled in a suitable solvent, and the first Fmoc-protected amino acid is attached to the resin.

  • Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid, typically with a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine for the next coupling step.[4]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated and reacted with the free amine of the resin-bound peptide to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[5]

Workflow for Fmoc-SPPS

SPPS_Workflow cluster_cycle Chain Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Deprotection->Coupling Wash (DMF) Coupling->Deprotection Wash (DMF) Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Cycle Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Special Considerations for Fmoc-4-Chloro-3-fluoro-L-phenylalanine

The incorporation of Fmoc-4-Chloro-3-fluoro-L-phenylalanine requires special attention due to the electronic and steric properties of its di-halogenated phenyl ring.

  • Steric Hindrance and Electronic Effects: The presence of both a chlorine and a fluorine atom on the phenyl ring increases the steric bulk compared to native phenylalanine. This, combined with the electron-withdrawing nature of the halogens, can influence the reactivity of the carboxyl group during activation and potentially slow down the coupling reaction.[6]

  • Coupling Reagent Selection: For sterically hindered and electron-deficient amino acids, standard coupling reagents may not be sufficient to drive the reaction to completion. The use of more potent uronium or phosphonium salt-based coupling reagents is highly recommended.[7] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices.[6]

  • Coupling Time and Double Coupling: An extended coupling time of 1 to 2 hours is advisable.[6] To ensure complete incorporation and avoid the formation of deletion sequences, a "double coupling" strategy can be employed. This involves repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[6] Monitoring the reaction completion with a qualitative test, such as the Kaiser test for free primary amines, is crucial.[6]

Detailed Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide

This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe(4-Cl,3-F)-Leu-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Fmoc-4-Chloro-3-fluoro-L-phenylalanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU

  • Acetic Anhydride

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[8]

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel with a sintered glass filter

  • Shaker or bubbler for agitation

  • HPLC system for purification and analysis

  • Mass spectrometer for identity confirmation

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Leu-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in 2 mL of DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Subsequent Amino Acids (Fmoc-Gly-OH, Fmoc-Gly-OH):

    • Repeat step 2 and 3 for the coupling of the two Glycine residues.

  • Coupling of Fmoc-4-Chloro-3-fluoro-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-4-Chloro-3-fluoro-L-phenylalanine (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in 2 mL of DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with fresh reagents for another 2 hours.[6]

    • Once the Kaiser test is negative, wash the resin with DMF (3 x 5 mL).

    • Perform Fmoc deprotection as described in step 3.

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • Repeat step 2 and 3 for the coupling of the Tyrosine residue.

  • N-terminal Acetylation:

    • To the deprotected N-terminal amine, add a solution of acetic anhydride (10 eq, 1.0 mmol) and DIPEA (10 eq, 1.0 mmol) in 2 mL of DMF.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail (Reagent K) to the dry resin in a fume hood.[8]

    • Shake at room temperature for 3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF). The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak).

Quantitative Data Summary

ParameterRecommended ValueRationale
Amino Acid Excess 4 equivalentsTo drive the coupling reaction towards completion.
Coupling Reagent HATU (3.9 equivalents)A potent coupling reagent suitable for hindered amino acids.[6]
Base DIPEA (8 equivalents)A non-nucleophilic base for activation.
Coupling Time 2 hours (or longer)To ensure complete reaction for the sterically hindered amino acid.[6]
Double Coupling RecommendedTo maximize yield and minimize deletion sequences.[6]
Cleavage Cocktail Reagent KA robust cocktail for cleavage and deprotection of peptides with sensitive residues.[8]
Cleavage Time 3 hoursSufficient for complete deprotection and cleavage from the resin.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time- Steric hindrance of the amino acid- Peptide aggregation- Extend the coupling time- Perform a double coupling with fresh reagents[6]- Use a more potent coupling reagent like COMU[7]
Low Cleavage Yield - Incomplete cleavage from the resin- Peptide precipitation during cleavage- Extend cleavage time- Ensure sufficient volume of cleavage cocktail
Side Product Formation - Re-attachment of protecting groups to sensitive residues (e.g., Tyr)- Use an appropriate scavenger cocktail (e.g., Reagent K)[8]- Minimize cleavage time

Visualization of Key Chemical Structures

Caption: Key chemical structures in the synthesis.

Conclusion

The successful incorporation of Fmoc-4-Chloro-3-fluoro-L-phenylalanine into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing potent coupling reagents, extending reaction times, and considering a double coupling strategy, high-purity peptides containing this valuable unnatural amino acid can be efficiently synthesized. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to leverage the unique properties of halogenated phenylalanine analogs in their peptide-based research.

References

  • Solid Phase Peptide Synthesis Help. Reddit. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. [Link]

  • Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. ResearchGate. [Link]

  • The mass spectra produced following ionisation of phenylalanine with... ResearchGate. [Link]

  • Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. ResearchGate. [Link]

  • Fundamentals of Proteomics - Part 2 The properties of peptides. YouTube. [Link]

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analytical methods for detecting 4-Chloro-3-fluoro-DL-phenylalanine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-Chloro-3-fluoro-DL-phenylalanine in Biological Samples

Introduction: The Analytical Imperative for Novel Phenylalanine Analogs

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid. The strategic placement of halogen atoms—chlorine and fluorine—on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and steric profile compared to native phenylalanine.[1] These modifications make such analogs valuable tools in drug development and biochemical research, where they can be incorporated into peptides to enhance metabolic stability, modulate biological activity, or serve as probes for studying protein-ligand interactions.[1][2]

Given its potential use in preclinical and clinical studies, the development of a robust, sensitive, and specific analytical method for the quantification of 4-Chloro-3-fluoro-DL-phenylalanine in complex biological matrices like plasma or serum is paramount. Such a method is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

This application note provides a comprehensive guide to a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-Chloro-3-fluoro-DL-phenylalanine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data analysis, grounded in established bioanalytical principles.

Principle of the Method: LC-MS/MS for Unambiguous Quantification

The "gold standard" for quantifying small molecules in complex biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers an unparalleled combination of sensitivity and selectivity.

  • Chromatographic Separation (LC): The analyte is first separated from endogenous matrix components on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. This step is critical for reducing matrix effects and ensuring analytical accuracy.

  • Selective Detection (MS/MS): Following separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.[5][6] This precursor-to-product ion transition is a unique mass fingerprint for the analyte, virtually eliminating interference from co-eluting compounds.

For this method, an isotopically labeled internal standard (IS) would be ideal. However, in its absence, a structurally similar analog, such as 4-Chloro-DL-phenylalanine, can be used to compensate for variability during sample preparation and analysis.[5]

Workflow & Protocols

Part 1: Biological Sample Preparation - Protein Precipitation

The primary challenge in bioanalysis is the removal of interfering macromolecules, primarily proteins and phospholipids, from the sample matrix.[7] Protein precipitation is a rapid, cost-effective, and efficient method for this purpose. The rationale is to use a cold organic solvent (acetonitrile) to denature and precipitate proteins, leaving the small-molecule analyte in the supernatant.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • 4-Chloro-3-fluoro-DL-phenylalanine analytical standard

  • 4-Chloro-DL-phenylalanine (Internal Standard)

  • Acetonitrile (ACN), HPLC or LC-MS grade, chilled to -20°C

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Centrifuge capable of >12,000 x g and 4°C

  • Vortex mixer

Sample Preparation Workflow Diagram

G cluster_prep Sample Preparation A Thaw plasma samples and QC standards at RT B Aliquot 50 µL plasma into 1.5 mL microcentrifuge tube A->B C Spike 10 µL of Internal Standard (4-Chloro-DL-phenylalanine in 50% MeOH) B->C D Add 200 µL of ice-cold Acetonitrile to precipitate proteins C->D E Vortex mix for 1 minute to ensure complete precipitation D->E F Centrifuge at 14,000 x g for 10 min at 4°C E->F G Transfer 150 µL of clear supernatant to HPLC vial with insert F->G H Inject 5 µL into LC-MS/MS system G->H

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Thawing: Thaw frozen plasma samples, calibration curve standards, and quality control (QC) samples to room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL 4-Chloro-DL-phenylalanine in 50% Methanol) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The cold temperature enhances the precipitation process.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate 150 µL of the clear supernatant and transfer it to an HPLC vial, preferably with a low-volume insert. Be careful not to disturb the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Part 2: LC-MS/MS Analysis

This section outlines the instrumental parameters for the separation and detection of the analyte. These parameters serve as a starting point and should be optimized for the specific instrumentation used.

Overall Analytical Process Diagram

G cluster_workflow LC-MS/MS Analytical Workflow Sample Prepared Sample (from Part 1) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Ionization Source (Positive ESI) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: High-level overview of the LC-MS/MS analytical process.

Instrumentation Parameters

Parameter Setting Rationale
HPLC System Standard Binary Pump SystemProvides stable and reproducible gradients.
Autosampler Cooled to 10°CMaintains sample integrity during the analytical run.
Column C18, 2.1 x 50 mm, 1.8 µmC18 chemistry provides good retention for moderately nonpolar analytes like halogenated phenylalanines.
Column Temp 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Gradient 5% B to 95% B over 3 minA generic gradient to elute the analyte and clean the column.
Mass Spectrometer Triple QuadrupoleRequired for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the amino acid is readily protonated.
MRM Transitions See Table 2Specific precursor-product ion pairs for analyte and IS.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 5.0 | 95 | 5 |

Table 2: Optimized MRM Transitions (Hypothetical) Note: These values must be determined experimentally by infusing the analytical standards into the mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Chloro-3-fluoro-DL-phenylalanine 218.0 172.0 15

| 4-Chloro-DL-phenylalanine (IS) | 200.0 | 154.0 | 15 |

Rationale for MRM transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion typically results from the neutral loss of the formic acid group (-46 Da), a common fragmentation pathway for amino acids.[5]

Method Validation and Performance

To ensure the reliability of the method, it must be validated according to regulatory guidelines, such as those from the ICH.[8][9] Validation assesses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Typical Method Validation Acceptance Criteria & Expected Performance

Parameter Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.99 > 0.995
Calibration Range N/A 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ) < 10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10%
Lower Limit of Quantification (LLOQ) S/N > 10, with acceptable accuracy/precision 1 ng/mL
Matrix Effect CV ≤ 15% < 15%

| Recovery | Consistent and reproducible | > 85% |

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Analyte Signal Poor sample recovery; Inefficient ionization; Incorrect MRM transition.Optimize sample preparation (consider SPE); Optimize MS source parameters (voltages, gas flows); Confirm precursor/product ions by infusion.
High Signal Variability Inconsistent sample preparation; Autosampler injection issue.Ensure consistent pipetting and vortexing; Check autosampler for air bubbles and proper syringe wash.
Peak Tailing/Broadening Column degradation; Incompatible sample solvent; Secondary interactions.Replace column; Ensure reconstitution solvent is similar to initial mobile phase; Adjust mobile phase pH.
High Background/Interference Matrix effects; Contaminated mobile phase or system.Develop a more rigorous sample cleanup (e.g., SPE); Use fresh, high-purity solvents; Flush the LC system.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 4-Chloro-3-fluoro-DL-phenylalanine in plasma. The protocol, centered around a straightforward protein precipitation for sample preparation followed by specific MRM-based detection, provides the necessary performance characteristics for demanding bioanalytical applications in drug development. Proper method validation is essential before implementation for routine sample analysis. This framework serves as a comprehensive starting point for laboratories tasked with the quantitative analysis of this and other novel amino acid analogs.

References

  • Zivak PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak Technologies. [Link]

  • Kuchar, M. et al. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]

  • Cell Biolabs, Inc. Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]

  • Li, Y. et al. (2013). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytical and Bioanalytical Chemistry. [Link]

  • Al-Harrasi, A. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. [Link]

  • Kim, B. et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Hughes, G. (2011). Validation of Amino Acid Analysis Methods. The Protein Protocols Handbook. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Hughes, G. (2011). Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • Ambrose, J. A. (1967). A Study of the Fluorometric Method for Phenylalanine in Serum Samples. Clinica Chimica Acta. [Link]

  • Liu, G. et al. (2020). Analytical methods for amino acid determination in organisms. Journal of Food Composition and Analysis. [Link]

  • van Eijk, H. M. et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography. [Link]

  • Le, A. (2014). Amino acid analysis in biofluids using LC-MS/MS. ETH Zurich Research Collection. [Link]

  • Mihali, C. V. et al. (2018). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical. [Link]

  • Aydoğdu, N. et al. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Journal of Fluorescence. [Link]

  • Di Pierro, D. et al. (2000). Determination of Boronophenylalanine in Biological Samples Using Precolumn o-Phthalaldehyde Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry. [Link]

  • Kakehi, Y. et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences. [Link]

  • Zhang, Y. et al. (2004). Newborn screening of phenylketonuria by LC/MS/MS. Chinese Science Bulletin. [Link]

  • Moat, S. J. et al. (2018). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of Inherited Metabolic Disease. [Link]

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Application Note: Probing Protein Structure and Dynamics with 4-Chloro-3-fluoro-DL-phenylalanine using ¹⁹F-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Precisely Placed Reporter

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR form the bedrock of protein structural biology, their application can be hampered by spectral complexity, especially in larger systems. ¹⁹F-NMR has emerged as a powerful, complementary technique that circumvents many of these challenges.[1][2]

The fluorine nucleus (¹⁹F) offers a unique combination of favorable properties: it is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio second only to protons, affording 83% of the intrinsic sensitivity of ¹H.[3][4][5] Crucially, fluorine is virtually absent from biological systems, providing a "background-free" spectral window where every signal corresponds directly to the incorporated probe.[4][6] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, with a dispersion range over 100-fold larger than that of protons.[3][4][7][8] This hyper-responsiveness makes it an ideal reporter for subtle conformational changes, ligand binding, and alterations in solvent accessibility.[1][2][4]

This application note provides a detailed guide to the use of 4-Chloro-3-fluoro-DL-phenylalanine , a specialized fluorinated amino acid analog, as a probe for ¹⁹F-NMR studies. We will detail its advantages, methods for its biosynthetic incorporation into proteins, and protocols for sample preparation, data acquisition, and analysis. The dual-substituted nature of this probe—with both an electron-withdrawing fluorine and a larger chlorine atom—provides a unique electronic and steric profile, offering enhanced sensitivity for reporting on specific molecular interactions and environments within a protein.

Section 1: The Probe – Properties of 4-Chloro-3-fluoro-phenylalanine

The selection of a ¹⁹F probe is critical for the success of an NMR experiment. While simple monofluorinated phenylalanines (e.g., 4-F-Phe) are widely used, 4-Chloro-3-fluoro-phenylalanine offers distinct advantages.

  • Enhanced Environmental Sensitivity: The electronic character of the aromatic ring is modulated by two different halogens. The fluorine atom at the meta-position and the chlorine atom at the para-position create a unique dipole moment and electrostatic potential on the ring surface. This makes the ¹⁹F chemical shift particularly sensitive to changes in van der Waals packing, local electrostatic fields, and hydrogen bonding interactions within the protein.[1][2][4]

  • Minimal Structural Perturbation: The substitution of hydrogen with fluorine is often considered a minimal structural perturbation, a form of "single-atom mutagenesis".[4] While chlorine is larger, its placement at the para-position is often well-tolerated within protein cores or at protein surfaces, typically without disrupting the overall fold or function.[4] It is, however, imperative to validate that the labeled protein retains its native activity and stability.

  • Biological Filtering of Isomers: 4-Chloro-3-fluoro-DL-phenylalanine is supplied as a racemic mixture. During protein synthesis, the ribosomal machinery is highly specific for L-amino acids. Therefore, when this mixture is supplied to an E. coli expression system, only the 4-Chloro-3-fluoro-L-phenylalanine isomer is efficiently incorporated into the polypeptide chain, ensuring stereochemical homogeneity of the final labeled protein.[9]

Section 2: Incorporation of the Probe into a Target Protein

The most robust and cost-effective method for globally incorporating phenylalanine analogs is through biosynthetic expression in an auxotrophic strain of E. coli. This method leverages the cell's own machinery while preventing the synthesis of the natural amino acid, thereby forcing the incorporation of the supplied analog.

The Principle: Hijacking the Shikimate Pathway

Aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) are synthesized in E. coli via the shikimate pathway.[10] To achieve efficient incorporation of our probe, we must inhibit this pathway. This is commonly accomplished by adding glyphosate , a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3] With the endogenous supply of aromatic amino acids cut off, the cell is forced to utilize the analogs provided in the growth medium for protein synthesis.

Below is a workflow diagram illustrating this process.

Biosynthetic_Incorporation cluster_cell E. coli Expression System start Grow E. coli in Minimal Media to Mid-Log Phase (OD600 ≈ 0.6) inhibit Inhibit Shikimate Pathway start->inhibit add_probe Supplement Media with 4-Chloro-3-fluoro-DL-phenylalanine & other aromatic amino acids (Tyr, Trp) inhibit->add_probe induce Induce Target Protein Expression (e.g., with IPTG) add_probe->induce express Cellular machinery synthesizes protein incorporating the probe induce->express harvest Harvest Cells & Purify ¹⁹F-Labeled Protein express->harvest caption Biosynthetic incorporation workflow.

Caption: Workflow for biosynthetic incorporation of 4-Chloro-3-fluoro-phenylalanine.

Protocol 1: Global Incorporation of 4-Chloro-3-fluoro-L-phenylalanine

This protocol is adapted from established methods for labeling with aromatic amino acid analogs in E. coli BL21(DE3) strains.[3]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 salts) supplemented with required antibiotics, glucose (or other carbon source), and essential vitamins/minerals.

  • 4-Chloro-3-fluoro-DL-phenylalanine (sterile filtered).

  • L-Tyrosine and L-Tryptophan (sterile filtered).

  • Glyphosate (sterile filtered).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (sterile filtered).

Procedure:

  • Starter Culture (Day 1): Inoculate 5-10 mL of LB medium (with appropriate antibiotic) with a single colony from your transformation plate. Grow overnight at 37°C with shaking.

  • Main Culture Growth (Day 2):

    • Inoculate 1 L of sterile minimal media in a 2.8 L baffled flask with the overnight starter culture.

    • Grow at 37°C with vigorous shaking (approx. 220-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6. This typically takes 4-6 hours.

  • Inhibition and Labeling:

    • When OD₆₀₀ reaches 0.5-0.6, reduce the incubator temperature to a level optimal for your protein's expression (e.g., 18-25°C) and allow the culture to equilibrate for 30-60 minutes.

    • Add glyphosate to a final concentration of 1 mM.

    • Immediately supplement the culture with the amino acids. For 1 L of culture, add:

      • 75-100 mg of 4-Chloro-3-fluoro-DL-phenylalanine

      • 50 mg of L-Tyrosine

      • 50 mg of L-Tryptophan

    • Causality Note: Adding back the other two natural aromatic amino acids ensures that only phenylalanine sites are replaced by the analog, maintaining the integrity of tyrosine and tryptophan positions.

  • Induction:

    • Allow the cells to shake for 15-20 minutes to begin uptake of the amino acids.

    • Induce protein expression by adding IPTG to a final concentration of 0.4-1.0 mM.

  • Expression and Harvest (Day 3):

    • Continue to incubate the culture at the reduced temperature for 16-20 hours.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until purification. The incorporation efficiency can be verified by mass spectrometry.

Section 3: Sample Preparation for ¹⁹F-NMR Spectroscopy

Proper sample preparation is paramount for acquiring high-quality NMR data. After expression, the labeled protein must be purified to homogeneity and prepared in a suitable NMR buffer.

  • Protein Purification: Lyse the cell pellet using standard methods (e.g., sonication, French press). Purify the ¹⁹F-labeled protein using the same chromatography protocol established for the unlabeled protein (e.g., Ni-NTA affinity, ion exchange, size exclusion chromatography). Purity should be >95% as assessed by SDS-PAGE.

  • Buffer Exchange: The final buffer for NMR should be carefully chosen. It typically involves dialysis or buffer exchange into a solution containing:

    • A buffering agent with a pKa near the desired pH (e.g., HEPES, phosphate).

    • 5-10% D₂O for the NMR field-frequency lock.

    • An external or internal ¹⁹F chemical shift reference standard (e.g., trifluoroacetic acid, TFA).

  • Concentration: The protein should be concentrated to a suitable level for NMR. Thanks to the high sensitivity of ¹⁹F, concentrations in the range of 25-100 µM are often sufficient.[11]

ParameterRecommended ConditionRationale
Protein Concentration 25 - 200 µMBalances signal strength with potential aggregation issues. ¹⁹F is sensitive enough for low concentrations.[11]
Buffer 20-50 mM Phosphate or HEPESProvides stable pH control without interfering signals.
pH 6.0 - 7.5Ensures protein stability and mimics physiological conditions.
Salt (NaCl) 50 - 150 mMMaintains protein solubility and native conformation.
D₂O 5 - 10% (v/v)Required for the spectrometer's field-frequency lock.
¹⁹F Reference 10 µM Trifluoroacetic Acid (TFA)Provides an external or internal standard for referencing chemical shifts.
Temperature 288 - 303 K (15 - 30 °C)Chosen to maximize protein stability and optimize spectral linewidths.
Table 1: Typical NMR sample conditions for ¹⁹F-labeled proteins.

Section 4: ¹⁹F-NMR Data Acquisition and Analysis

Experimental_Pipeline cluster_nmr NMR Experiment & Data Processing cluster_analysis Data Analysis & Interpretation sample Purified ¹⁹F-Labeled Protein Sample acquire Acquire 1D ¹⁹F-NMR Spectrum (Proton Decoupled) sample->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process spectrum Processed ¹⁹F Spectrum process->spectrum titration Perform Titration (e.g., with Ligand) spectrum->titration csp Monitor Chemical Shift Perturbations (Δδ) titration->csp insights Derive Structural & Functional Insights (Binding, Conformational Change, Kinetics) csp->insights caption Overall experimental pipeline.

Caption: The overall experimental pipeline from labeled protein to functional insights.

Acquisition: A standard 1D ¹⁹F NMR experiment with proton decoupling is typically sufficient. The large chemical shift range of ¹⁹F means that even in a protein with multiple phenylalanine residues, the signals are often well-resolved.[11]

Analysis of Protein-Ligand Interactions: A key application is monitoring changes in the ¹⁹F spectrum upon the addition of a ligand, inhibitor, or binding partner.

  • Acquire a reference spectrum of the ¹⁹F-labeled protein alone.

  • Titrate in increasing concentrations of the ligand, acquiring a spectrum at each step.

  • Monitor changes in the ¹⁹F chemical shifts (Δδ). Residues at the binding interface or those undergoing conformational changes will show significant perturbations.[11][12]

  • Quantify Binding: By plotting the chemical shift change (Δδ) against the ligand concentration, a binding isotherm can be generated, from which the dissociation constant (Kᵈ) can be accurately determined.[11]

  • Determine Kinetics: The lineshape of the resonance during a titration can reveal information about the kinetics of the binding event (i.e., whether it is in the fast, intermediate, or slow exchange regime on the NMR timescale).[13]

Hypothetical Case Study: Inhibitor Binding to a Kinase

Consider a kinase with three phenylalanine residues, labeled with 4-Chloro-3-fluoro-phenylalanine. One residue (Phe-A) is in the active site, one (Phe-B) is at a distal allosteric site, and one (Phe-C) is on the surface, far from any binding pocket.

Upon titrating a competitive inhibitor, we might observe:

  • Phe-A: A large chemical shift perturbation and significant line broadening, indicating direct interaction and intermediate exchange kinetics.

  • Phe-B: A smaller, but distinct, chemical shift perturbation, suggesting a ligand-induced conformational change is transmitted to the allosteric site.

  • Phe-C: No significant change in chemical shift, confirming its non-involvement in the binding event.

Ligand Conc. (µM)Phe-A Δδ (ppm)Phe-B Δδ (ppm)Phe-C Δδ (ppm)
00.000.000.00
100.250.050.01
500.880.180.01
1001.350.250.00
2501.800.300.01
5001.950.320.00
Table 2: Hypothetical chemical shift perturbation data for inhibitor binding to a ¹⁹F-labeled kinase. From such data, a Kᵈ could be calculated for the interaction at both the active and allosteric sites.

Conclusion

The use of 4-Chloro-3-fluoro-DL-phenylalanine as a ¹⁹F-NMR probe offers a highly sensitive and direct method for studying protein structure, dynamics, and interactions. Its unique electronic properties provide a nuanced view of the local protein environment, while straightforward biosynthetic incorporation protocols make it accessible for a wide range of protein systems. From fragment screening in drug discovery to mapping allosteric networks and characterizing conformational changes, this powerful probe, combined with the simplicity of 1D ¹⁹F-NMR, provides researchers with an invaluable tool for dissecting complex biological problems.

References

  • Fluorine labeling of proteins for NMR studies. (n.d.). UCLA-DOE Institute for Genomics and Proteomics. Retrieved from [Link]

  • Gee, C. T., Arntfield, M. A., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. Retrieved from [Link]

  • Jackson, S. E., & Cerasoli, E. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600–2608. Retrieved from [Link]

  • Wang, L., Jackson, W. C., & Schultz, P. G. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(5), 1362-1363. Retrieved from [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163–195. Retrieved from [Link]

  • Bargo, S., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1156–1166. Retrieved from [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). 19F NMR as a tool for studying protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33. Retrieved from [Link]

  • Jackson, S. E., & Cerasoli, E. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2608. Retrieved from [Link]

  • Prosser, R. S. (n.d.). Development and Application of 19F NMR of Proteins. University of Toronto. Retrieved from [Link]

  • Ye, L., et al. (2016). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1546–1556. Retrieved from [Link]

  • Lian, C., et al. (1994). Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Biochemistry, 33(17), 5238-5245. Retrieved from [Link]

  • Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. ResearchGate. Retrieved from [Link]

  • Frieden, C., et al. (1995). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 34(40), 13055–13062. Retrieved from [Link]

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Retrieved from [Link]

  • Pomerantz, W. C., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 10(7), 1673–1683. Retrieved from [Link]

  • Angulo, J., & Angulo, J. (2016). Current applications of 19F NMR to studies of protein structure and dynamics. Request PDF. Retrieved from [Link]

  • Falke, J. J., & Danielson, M. A. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed. Retrieved from [Link]

  • Long, D., & Bryce, D. L. (2014). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 106(11), 2355–2364. Retrieved from [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Semantic Scholar. Retrieved from [Link]

  • Lichtenecker, R. J., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns for high-resolution protein NMR studies. Journal of Biomolecular NMR. Retrieved from [Link]

  • Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain–Ligand Interactions. ACS Chemical Biology, 9(10), 2398–2406. Retrieved from [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2016). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 11(5), 485–496. Retrieved from [Link]

  • Chan, S., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. Retrieved from [Link]

  • Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC. Retrieved from [Link]

  • Cerasoli, E., & Jackson, S. E. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Semantic Scholar. Retrieved from [Link]

  • Lee, J. H., et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 22(12), 2095. Retrieved from [Link]

  • Yoo, H., et al. (2020). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science, 11, 570. Retrieved from [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18335–18353. Retrieved from [Link]

Sources

Application Notes and Protocols for the Isotopic Labeling of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isotopic labeling of 4-Chloro-3-fluoro-DL-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H into this molecule serves as a powerful tool for a variety of applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. This guide outlines a robust chemical synthesis approach, specifically the Strecker amino acid synthesis, which offers versatility in the placement of isotopic labels. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental protocol, and discuss the characterization of the final labeled product.

Introduction: The Significance of Isotopically Labeled 4-Chloro-3-fluoro-DL-phenylalanine

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid analog that has garnered attention in drug discovery due to its unique electronic and steric properties. Its incorporation into peptides or small molecule drugs can modulate their biological activity, metabolic stability, and pharmacokinetic profiles. The ability to trace the fate of this molecule in vitro and in vivo is paramount for understanding its mechanism of action and metabolic pathways.

Isotopic labeling provides an indispensable method for such investigations. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N), the molecule's mass is altered without significantly affecting its chemical properties. This mass difference allows for its unambiguous detection and quantification by mass spectrometry (MS) and enables structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.

This application note details a practical and adaptable protocol for the synthesis of isotopically labeled 4-Chloro-3-fluoro-DL-phenylalanine, empowering researchers to advance their studies in drug metabolism, pharmacokinetics, and mechanistic biology.

Strategic Approach to Isotopic Labeling: The Strecker Synthesis

Several methods exist for the synthesis of amino acids, including the Erlenmeyer-Plöchl azlactone synthesis and various enzymatic routes.[1][2][3] For the preparation of isotopically labeled 4-Chloro-3-fluoro-DL-phenylalanine, the Strecker amino acid synthesis presents a highly advantageous and flexible approach.[4][5][6] This classical method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the desired amino acid.[5][7]

The choice of the Strecker synthesis is underpinned by the following key advantages:

  • Precursor Availability: The synthesis commences with the commercially available 4-Chloro-3-fluorobenzaldehyde .[8][9] This readily accessible starting material simplifies the overall synthetic route.

  • Versatility in Labeling: Isotopes can be conveniently introduced by utilizing labeled precursors at specific steps:

    • ¹⁵N-labeling: Achieved by using ¹⁵N-labeled ammonia or an ammonium salt (e.g., ¹⁵NH₄Cl).

    • ¹³C-labeling: The α-carbon can be labeled by employing a ¹³C-labeled cyanide source (e.g., K¹³CN). Labeling of the carboxyl group can also be achieved through this method.

    • Versatility for Other Labels: While this protocol focuses on ¹⁵N and ¹³C, the principles can be extended. For instance, starting with a custom-synthesized, isotopically labeled 4-Chloro-3-fluorobenzaldehyde would allow for the incorporation of ¹³C or ²H at specific positions on the aromatic ring.

The overall synthetic workflow is depicted in the diagram below.

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 4-Chloro-3-fluorobenzaldehyde D α-Amino-4-chloro-3-fluorophenylacetonitrile A->D i. Formation of imine B ¹⁵NH₄Cl (for ¹⁵N-labeling) or NH₄Cl B->D ii. Nucleophilic attack C K¹³CN (for ¹³C-labeling) or KCN C->D ii. Nucleophilic attack E [¹⁵N]- and/or [¹³C]-4-Chloro-3-fluoro-DL-phenylalanine D->E Acid Hydrolysis F H₃O⁺, Δ

Figure 1: Workflow for the isotopic labeling of 4-Chloro-3-fluoro-DL-phenylalanine via the Strecker synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of [α-¹⁵N, 1-¹³C]-4-Chloro-3-fluoro-DL-phenylalanine. The procedure can be adapted to incorporate a single isotopic label by using the corresponding non-labeled reagent.

3.1. Materials and Reagents

ReagentIsotopic PuritySupplierCAS Number
4-Chloro-3-fluorobenzaldehydeN/Ae.g., Sigma-Aldrich5527-95-7
Ammonium Chloride-¹⁵N≥98 atom % ¹⁵Ne.g., CIL14798-09-5
Potassium Cyanide-¹³C≥99 atom % ¹³Ce.g., CIL29334-26-7
Methanol (anhydrous)N/AACS Grade67-56-1
Hydrochloric Acid (concentrated)N/AACS Grade7647-01-0
Diethyl Ether (anhydrous)N/AACS Grade60-29-7
Sodium BicarbonateN/AACS Grade144-55-8
Anhydrous Magnesium SulfateN/AACS Grade7487-88-9

Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide antidote kit should be readily accessible. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.

3.2. Step-by-Step Procedure

Step 1: Synthesis of [α-¹⁵N, 1-¹³C]-α-Amino-4-chloro-3-fluorophenylacetonitrile

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluorobenzaldehyde (1.0 g, 6.3 mmol) in 20 mL of anhydrous methanol.

  • Add Ammonium Chloride-¹⁵N (0.37 g, 6.9 mmol) to the solution and stir until it dissolves.

  • In a separate flask, carefully dissolve Potassium Cyanide-¹³C (0.46 g, 6.9 mmol) in 5 mL of deionized water.

  • Cool the methanolic solution of the aldehyde and ammonium chloride to 0 °C in an ice bath.

  • Slowly add the aqueous solution of Potassium Cyanide-¹³C dropwise to the cooled methanolic solution over a period of 15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl acetate:Hexanes).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 30 mL of deionized water and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to [α-¹⁵N, 1-¹³C]-4-Chloro-3-fluoro-DL-phenylalanine

  • Transfer the crude α-aminonitrile from the previous step to a 100 mL round-bottom flask.

  • Add 30 mL of concentrated hydrochloric acid. Caution: This step will generate some hydrogen cyanide gas. Perform this in a well-ventilated fume hood.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 12-18 hours. The hydrolysis of the nitrile to a carboxylic acid and the accompanying hydrolysis of the imine will occur.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the excess hydrochloric acid under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of deionized water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7. The amino acid will precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 10 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the isotopically labeled 4-Chloro-3-fluoro-DL-phenylalanine.

3.3. Purification and Characterization

The crude product can be further purified by recrystallization from a water/ethanol mixture. The purity and identity of the final product should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁵N NMR (if applicable) will confirm the structure and the successful incorporation of the isotopic labels.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition and the presence of the isotopic labels.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Summary of Reagents and Labeling Outcomes

Labeled PrecursorResulting Labeled Position in Final Product
¹⁵NH₄Clα-Amino group (-¹⁵NH₂)
K¹³CNα-Carbon (-¹³CH) and Carboxyl (-¹³COOH)

Conclusion

The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of isotopically labeled 4-Chloro-3-fluoro-DL-phenylalanine. The Strecker synthesis, with its operational simplicity and the commercial availability of the key starting material, represents an efficient strategy for introducing ¹⁵N and ¹³C labels. The resulting isotopically labeled amino acid is a valuable tool for researchers in drug development and the life sciences, enabling detailed studies of metabolism, pharmacokinetics, and protein structure.

References

  • O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. John Wiley & Sons.
  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Groger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Knowles, J. R. (1987). Tinkering with enzymes: what are we learning?. Science, 236(4806), 1252-1258.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of amino acids. In Asymmetric Catalysis in Organic Synthesis (pp. 123-152). John Wiley & Sons.
  • Erlenmeyer, E., Jr. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.
  • Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198-239.
  • Wu, B., & Zha, Z. (2013). Recent advances in the Erlenmeyer-Plöchl reaction. Tetrahedron, 69(33), 6879-6893.

Sources

Application Notes and Protocols for 4-Chloro-3-fluoro-DL-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Unique Physicochemical Properties of Di-halogenated Phenylalanine Analogs

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful tool for optimizing therapeutic candidates.[1] Among these, halogenated amino acids, particularly those containing fluorine and chlorine, have garnered significant attention for their ability to modulate key pharmacological properties.[2][3] The introduction of these halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5] This guide focuses on the applications of a unique di-halogenated analog, 4-Chloro-3-fluoro-DL-phenylalanine, a synthetic amino acid poised to offer distinct advantages in medicinal chemistry.

While specific data on 4-Chloro-3-fluoro-DL-phenylalanine is emerging, its utility can be inferred from the well-documented roles of its mono-halogenated counterparts, such as 4-fluorophenylalanine and 4-chlorophenylalanine.[6][7] The presence of both a chloro and a fluoro group on the phenyl ring is anticipated to create a unique electronic and steric profile, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles in novel drug candidates. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Chloro-3-fluoro-DL-phenylalanine and detailed protocols for its incorporation into peptide-based therapeutics.

Anticipated Physicochemical and Biological Impact

The strategic placement of chlorine and fluorine on the phenyl ring of phenylalanine is expected to confer a range of desirable properties for drug design.

Property ModulationAnticipated Effect of 4-Chloro-3-fluoro SubstitutionRationale
Metabolic Stability Increased resistance to enzymatic degradation.The strong carbon-halogen bonds can shield the molecule from metabolic enzymes, such as cytochrome P450s, that are often responsible for drug metabolism.[4][5]
Binding Affinity Potential for enhanced binding to target proteins.The electron-withdrawing nature of both chlorine and fluorine can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with amino acid residues in the binding pocket of a target protein.[2]
Lipophilicity Increased lipophilicity compared to native phenylalanine.The presence of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[2]
Conformational Rigidity Introduction of conformational constraints.The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, leading to a more defined three-dimensional structure of the peptide or small molecule.

Proposed Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine

A plausible synthetic route for 4-Chloro-3-fluoro-DL-phenylalanine can be adapted from established methods for the synthesis of other halogenated phenylalanine derivatives.[5] A common approach involves the modification of a suitable starting material, followed by standard amino acid synthesis methodologies.

Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine start Commercially Available Starting Material (e.g., 4-Chloro-3-fluorotoluene) intermediate1 Halogenation/ Functionalization start->intermediate1 e.g., NBS bromination intermediate2 Introduction of Amino and Carboxyl Groups intermediate1->intermediate2 e.g., Azide synthesis, Strecker synthesis, or aminomalonate synthesis final_product 4-Chloro-3-fluoro-DL-phenylalanine intermediate2->final_product Hydrolysis and Deprotection

Caption: Proposed synthetic workflow for 4-Chloro-3-fluoro-DL-phenylalanine.

Applications in Drug Discovery

The unique properties of 4-Chloro-3-fluoro-DL-phenylalanine make it a valuable building block for a variety of drug discovery applications.

Enhancing the Therapeutic Potential of Peptides

The incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into peptide sequences can address common challenges associated with peptide-based drugs, such as poor metabolic stability and low bioavailability.[1]

  • Increased Proteolytic Resistance: Peptides are often susceptible to degradation by proteases. The introduction of ncAAs like 4-Chloro-3-fluoro-DL-phenylalanine can render the peptide more resistant to enzymatic cleavage, thereby prolonging its half-life in vivo.[8]

  • Modulation of Receptor Binding and Selectivity: The altered steric and electronic properties of the di-halogenated phenyl ring can lead to changes in the peptide's conformation, potentially resulting in enhanced binding affinity and selectivity for its target receptor.[2]

Development of Novel Enzyme Inhibitors

Analogs of phenylalanine are known to act as inhibitors of various enzymes. For instance, 4-chloro-DL-phenylalanine is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[9] It is plausible that 4-Chloro-3-fluoro-DL-phenylalanine could be explored as a potent and selective inhibitor of enzymes involved in amino acid metabolism or other disease-relevant pathways.

Potential as a Neuroprotective Agent

Recent studies have highlighted the neuroprotective effects of halogenated derivatives of L-phenylalanine. These compounds have been shown to attenuate glutamatergic synaptic transmission, suggesting their potential in treating conditions characterized by glutamate excitotoxicity, such as stroke and other neurodegenerative disorders.[10] Given these findings, 4-Chloro-3-fluoro-DL-phenylalanine represents a promising candidate for the development of novel neuroprotective agents.

Experimental Protocols

The following protocols provide a general framework for the incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[11][12][13]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating Fmoc-4-Chloro-3-fluoro-DL-phenylalanine into a growing peptide chain on a solid support.

SPPS Workflow cluster_spps_cycle SPPS Cycle for each Amino Acid resin_prep 1. Resin Swelling (e.g., in DMF) fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_prep->fmoc_deprotection washing1 3. Washing (DMF, DCM) fmoc_deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 capping 6. Capping (Optional) (e.g., Acetic Anhydride) washing2->capping cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) capping->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-4-Chloro-3-fluoro-DL-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Standard Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling of Fmoc-4-Chloro-3-fluoro-DL-phenylalanine:

    • Dissolve Fmoc-4-Chloro-3-fluoro-DL-phenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Analytical Characterization of the Modified Peptide

Accurate characterization of the synthesized peptide is crucial to confirm its identity and purity.

Materials:

  • Purified peptide containing 4-Chloro-3-fluoro-DL-phenylalanine

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

  • Purity Analysis by RP-HPLC:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto the RP-HPLC system.

    • Run a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The purity of the peptide can be determined by integrating the peak area of the desired product.

  • Molecular Weight Confirmation by Mass Spectrometry:

    • Analyze the purified peptide by mass spectrometry to confirm its molecular weight.

    • The observed mass should correspond to the calculated theoretical mass of the peptide containing 4-Chloro-3-fluoro-DL-phenylalanine.

Conclusion and Future Outlook

4-Chloro-3-fluoro-DL-phenylalanine represents a promising, yet underexplored, building block for drug discovery. Its unique di-halogenation pattern offers the potential to fine-tune the properties of peptide and small molecule drug candidates, leading to improved therapeutic outcomes. The protocols and applications outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this novel non-canonical amino acid in their own drug discovery programs. Further research into the specific biological effects and synthetic methodologies for 4-Chloro-3-fluoro-DL-phenylalanine will undoubtedly expand its applications and solidify its place in the medicinal chemist's toolbox.

References

A comprehensive list of references will be provided upon request, including links to peer-reviewed articles and technical datasheets for the reagents and instruments mentioned in these protocols.

Sources

Application Notes and Protocols for Cell-Based Assay Development Using 4-Chloro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Tryptophan Hydroxylase Inhibition for Cellular Studies

Introduction: Probing Cellular Pathways with Chemically Modified Amino Acids

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for expanding the functional repertoire of biological systems.[1] These non-canonical amino acids can serve as probes to investigate protein structure and function, facilitate novel bioconjugation strategies, and create proteins with enhanced therapeutic properties.[2][3] However, the world of chemically modified amino acids extends beyond their direct incorporation into polypeptide chains. Many amino acid analogs function as potent and specific inhibitors of key metabolic pathways, offering a different but equally powerful approach to dissecting cellular mechanisms.

This guide focuses on 4-Chloro-DL-phenylalanine (PCPA) , a compound that serves as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[4][5] While the user's query specified "4-Chloro-3-fluoro-DL-phenylalanine," publicly available research and commercial products predominantly feature 4-Chloro-DL-phenylalanine for cell-based applications. Given its well-documented mechanism of action, this guide will proceed with PCPA, providing researchers with the necessary protocols to harness its serotonin-depleting effects in cell-based assay development for neuroscience, oncology, and immunology research.[6]

Core Principles: Understanding the Mechanism of 4-Chloro-DL-phenylalanine (PCPA)

PCPA's utility in cell-based assays stems from its specific and potent inhibition of tryptophan hydroxylase (TPH). TPH exists in two isoforms: TPH1, found primarily in the gut and pineal gland, and TPH2, which is the predominant form in the central nervous system.[4] By inhibiting TPH, PCPA effectively blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the first and rate-limiting step in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[4][5]

This targeted depletion of serotonin allows researchers to create a "serotonin-knockdown" cellular model, enabling the study of a wide range of serotonin-dependent processes, including:

  • Neuronal signaling and plasticity

  • Cancer cell proliferation and migration[7]

  • Immune cell function and inflammation[4]

The introduction of a chlorine atom to the phenyl ring of phenylalanine alters its chemical properties, allowing it to bind to and irreversibly inactivate the TPH enzyme.[5] This specificity makes PCPA an invaluable tool for creating cellular models of serotonin deficiency, which can then be used for target validation, drug screening, and mechanistic studies.

Assay Development Workflow

A systematic approach is crucial for developing robust and reproducible cell-based assays using PCPA. The following workflow outlines the key stages, from initial characterization to functional analysis.

AssayDevelopmentWorkflow cluster_0 Phase 1: Characterization & Optimization cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Assay A Cell Line Selection & Culture Optimization B PCPA Cytotoxicity Assay (Dose-Response) A->B C Determine Optimal Working Concentration B->C D Treat Cells with Optimal PCPA Concentration C->D E Confirm Serotonin Depletion (e.g., ELISA, HPLC-MS) D->E F Apply Downstream Stimulus or Measurement E->F G Measure Functional Readout (e.g., Neuronal Firing, Migration, Gene Expression) F->G H Data Analysis & Interpretation G->H

Caption: High-level workflow for developing a cell-based assay using PCPA.

Protocol I: Determining Optimal Working Concentration and Cytotoxicity

Rationale: Before conducting functional assays, it is imperative to determine the concentration range of PCPA that effectively inhibits TPH without causing significant cell death. This is achieved by performing a dose-response cytotoxicity assay. Common methods for assessing cell viability include MTS, resazurin, or ATP-based luminescence assays.

Materials:

  • Selected cell line (e.g., SH-SY5Y for neuronal studies, MCF-7 for breast cancer research[7])

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 4-Chloro-DL-phenylalanine (PCPA) stock solution (e.g., 100 mM in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • PCPA Treatment:

    • Prepare a serial dilution of PCPA in complete medium. A typical starting range would be from 1 µM to 1 mM.

    • Include a "vehicle control" (medium with the same concentration of DMSO or water as the highest PCPA concentration) and a "no-treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding PCPA dilution or control medium.

    • Return the plate to the incubator for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the PCPA concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration at which 50% of cell viability is lost).

Data Presentation: Example Cytotoxicity Data

PCPA Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 4.8
5091.3 ± 6.2
10085.4 ± 5.5
25060.1 ± 7.3
50025.8 ± 6.9
10005.2 ± 3.1

Interpretation: Based on this example data, a working concentration for functional assays would be chosen well below the IC₅₀ value, for instance, in the 10-50 µM range, to ensure that the observed effects are due to serotonin depletion and not general cytotoxicity.

Protocol II: Functional Assay - Measuring Serotonin Depletion

Rationale: This protocol validates the inhibitory effect of PCPA by directly measuring the reduction in intracellular or secreted serotonin levels. An enzyme-linked immunosorbent assay (ELISA) is a common and accessible method for this quantification.

Materials:

  • Cells cultured in 6-well or 12-well plates

  • Optimal, non-toxic concentration of PCPA (determined in Protocol I)

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Microcentrifuge

  • Serotonin ELISA kit (commercially available from various suppliers)

  • BCA protein assay kit

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the predetermined optimal concentration of PCPA for the desired time (e.g., 48 hours). Include a vehicle control group.

  • Sample Collection (Intracellular Serotonin):

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant. This is your cell lysate.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a BCA assay to normalize the serotonin levels.

  • Serotonin ELISA:

    • Perform the serotonin ELISA according to the manufacturer's protocol, using the cell lysates.

    • Ensure to run the standards provided in the kit to generate a standard curve.

  • Data Analysis:

    • Calculate the serotonin concentration in each sample using the standard curve.

    • Normalize the serotonin concentration to the total protein concentration for each sample (e.g., pg of serotonin per mg of total protein).

    • Compare the normalized serotonin levels between the PCPA-treated and vehicle control groups.

Data Presentation: Example Serotonin Depletion Data

Treatment GroupNormalized Serotonin (pg/mg protein) (Mean ± SD)% Reduction
Vehicle Control350.4 ± 25.8-
PCPA (50 µM)45.1 ± 9.787.1%

Visualization of PCPA's Mechanism of Action

SerotoninPathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP Rate-limiting step AADC Aromatic L-amino acid decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin PCPA PCPA (4-Chloro-DL-phenylalanine) PCPA->TPH Irreversible Inhibition

Caption: Inhibition of the serotonin synthesis pathway by PCPA.

Troubleshooting Common Issues

Developing cell-based assays can present challenges.[8][9] The following table provides guidance on common issues encountered when using PCPA.

IssuePotential Cause(s)Recommended Solution(s)
High Cell Death at Low PCPA Concentrations - Cell line is particularly sensitive.- Error in stock solution concentration.- Contamination (e.g., mycoplasma).- Re-run cytotoxicity assay with a lower concentration range.- Verify stock solution concentration.- Test for mycoplasma contamination.
No Effect on Serotonin Levels - PCPA is inactive or degraded.- The chosen cell line does not express TPH.- Insufficient incubation time.- Use a fresh batch of PCPA.- Confirm TPH expression in your cell line via Western Blot or qPCR.- Perform a time-course experiment (e.g., 24, 48, 72 hours).
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate.- Use a cell counter for accurate seeding.- Use calibrated pipettes and careful technique.- Avoid using the outer wells of the plate or fill them with PBS.
Unexpected Functional Assay Results - Off-target effects of PCPA.- Serotonin-independent mechanism for the observed phenotype.- Include appropriate controls, such as co-administration of 5-HTP to rescue the phenotype.- Consult literature for known off-target effects of PCPA.

Conclusion

4-Chloro-DL-phenylalanine is a powerful pharmacological tool for the development of cell-based assays aimed at understanding the role of serotonin in health and disease. By following a systematic workflow that includes careful optimization of concentration, validation of the mechanism of action, and thoughtful design of functional readouts, researchers can generate reliable and insightful data. This guide provides the foundational protocols and conceptual framework to successfully integrate PCPA into your research, paving the way for new discoveries in a multitude of biological fields.

References

  • Vertex AI Search. (2021).
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  • PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part III - analytical issues.
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Sources

Enzymatic Synthesis of Fluorinated Amino Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the conformational preferences, metabolic stability, pKa, and binding affinity of peptides and proteins.[1] Consequently, fluorinated amino acids are invaluable tools for developing novel therapeutics, probing enzyme mechanisms, and engineering proteins with enhanced properties.[1]

While traditional chemical methods for synthesizing these valuable building blocks have been established, they often require harsh reaction conditions, multi-step procedures, and can struggle with achieving high stereoselectivity.[2] In contrast, enzymatic synthesis offers a powerful alternative, leveraging the inherent specificity and efficiency of biocatalysts to produce enantiopure fluorinated amino acids under mild, environmentally benign conditions.[3][4]

This comprehensive guide provides detailed application notes and protocols for the enzymatic synthesis of fluorinated amino acids, designed for researchers, scientists, and drug development professionals. We will explore a range of enzymatic strategies, delving into the causality behind experimental choices and providing self-validating, step-by-step protocols to empower your research.

I. Key Enzymatic Strategies for C-F Bond Formation and Fluorinated Amino Acid Synthesis

The enzymatic toolbox for synthesizing fluorinated amino acids is diverse, with several classes of enzymes being successfully employed. The choice of enzyme depends on the desired fluorinated amino acid and the available starting materials. Here, we will focus on four of the most powerful and versatile enzymatic approaches:

  • Fluorinases: The direct formation of a C-F bond.

  • Transaminases: Asymmetric synthesis of chiral fluorinated amines and amino acids.

  • Aldolases: Stereoselective carbon-carbon bond formation to create complex fluorinated structures.

  • Tyrosine Phenol-lyases: A direct route to fluorinated tyrosine derivatives.

II. Fluorinases: The Power of Direct C-F Bond Formation

Fluorinases are a unique class of enzymes capable of catalyzing the formation of a carbon-fluorine bond, a reaction that is notoriously difficult to achieve chemically under mild conditions.[5] The most well-characterized fluorinase, from Streptomyces cattleya, utilizes S-adenosyl-L-methionine (SAM) and fluoride ions to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[5] While this does not directly yield a fluorinated amino acid, 5'-FDA is a key precursor for the biosynthesis of fluoroacetate and 4-fluorothreonine.[6]

Causality of Experimental Choices:

The fluorinase-catalyzed reaction is a nucleophilic substitution where the fluoride ion attacks the C-5' position of SAM, with L-methionine as the leaving group.[5] The enzyme's active site plays a crucial role in desolvating the fluoride ion, overcoming the high kinetic barrier associated with its strong hydration in aqueous environments, thus rendering it a potent nucleophile.[5]

Experimental Workflow: Fluorinase Expression, Purification, and Activity Assay

The following workflow outlines the key steps for producing and characterizing a recombinant fluorinase.

fluorinase_workflow cluster_expression Expression cluster_purification Purification cluster_assay Activity Assay exp1 Transform E. coli with fluorinase plasmid exp2 Inoculate culture and grow overnight exp1->exp2 exp3 Induce protein expression (e.g., with IPTG) exp2->exp3 pur1 Cell lysis (e.g., sonication) exp3->pur1 pur2 Centrifugation to remove cell debris pur1->pur2 pur3 IMAC purification (e.g., Ni-NTA) pur2->pur3 pur4 Dialysis and concentration pur3->pur4 assay1 Prepare reaction mixture: - Purified fluorinase - SAM - KF - Buffer (pH 7.8) pur4->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Quench reaction and analyze by HPLC assay2->assay3

Figure 1. Experimental workflow for fluorinase production and characterization.

Protocol 1: Recombinant Fluorinase Production and Activity Assay

This protocol is adapted from established methods for the expression and characterization of fluorinases.[3][7][8]

A. Expression and Purification:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the fluorinase gene (e.g., from Streptomyces sp. MA37) with an N-terminal His-tag.

  • Culture Growth: Inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C.

  • Scale-up and Induction: Use the overnight culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.8) and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged fluorinase with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Dialysis and Storage: Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8) and store at -80°C.

B. Activity Assay:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified fluorinase (final concentration 5 µM)

    • S-adenosyl-L-methionine (SAM) (final concentration 300 µM)

    • Potassium fluoride (KF) (final concentration 75 mM)

    • L-methionine (final concentration 1 mM)

    • HEPES buffer (30 mM, pH 7.8) containing 150 mM NaCl

  • Incubation: Incubate the reaction at 37°C.

  • Time Points and Quenching: At various time points (e.g., 0, 1, 2, 4 hours), take an 80 µL aliquot of the reaction and quench by heating at 95°C for 5 minutes.

  • Analysis: Centrifuge the quenched samples to pellet the denatured enzyme. Analyze the supernatant by reverse-phase HPLC to monitor the formation of 5'-FDA. A C18 column is suitable, with detection at 260 nm.[7]

III. Transaminases: Versatile Catalysts for Chiral Fluorinated Amine and Amino Acid Synthesis

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor.[1] This reactivity makes them exceptionally useful for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and α-keto acids, respectively.[2]

Causality of Experimental Choices:

The stereoselectivity of transaminases arises from the chiral environment of the enzyme's active site, which dictates the facial selectivity of the amino group addition to the prochiral substrate.[9] The reaction equilibrium can be unfavorable, and thus strategies to drive the reaction to completion are often necessary. A common approach is to use a cheap, readily available amino donor in excess, such as isopropylamine, which is converted to acetone, a volatile co-product that can be easily removed.[10] For the synthesis of fluorinated amino acids, a fluorinated ketone or α-keto acid is used as the substrate.

Reaction Mechanism: Transaminase-Catalyzed Amination

The catalytic cycle of a transaminase involves a "ping-pong" mechanism with two half-reactions.

transaminase_mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction h1_1 E-PLP + Amino Donor h1_2 External Aldimine h1_1->h1_2 h1_3 Ketimine h1_2->h1_3 h1_4 E-PMP + Ketone h1_3->h1_4 h2_1 E-PMP + Ketone Substrate h1_4->h2_1 PMP regeneration h2_2 Ketimine h2_1->h2_2 h2_3 External Aldimine h2_2->h2_3 h2_4 E-PLP + Chiral Amine h2_3->h2_4 h2_4->h1_1 PLP regeneration

Figure 2. Ping-pong mechanism of transaminase-catalyzed amination.

Protocol 2: Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-Transaminase

This protocol is based on the synthesis of a fluorinated chiral amine using a marine-derived ω-transaminase (TR8).[10][11]

A. Enzyme Preparation:

  • Express and purify the ω-transaminase (e.g., TR8) using a similar procedure as described for the fluorinase in Protocol 1.

B. Asymmetric Synthesis:

  • Reaction Setup: In a sealed vial, prepare the following reaction mixture:

    • 4'-(Trifluoromethyl)acetophenone (substrate, e.g., 10-50 mM)

    • Isopropylamine (amino donor, e.g., 100-500 mM)

    • Pyridoxal-5'-phosphate (PLP) (cofactor, e.g., 1 mM)

    • Purified ω-transaminase (e.g., 1-5 mg/mL)

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

    • Co-solvent (e.g., 25-30% v/v DMSO to aid substrate solubility)

  • Incubation: Incubate the reaction at 30°C with gentle shaking for 18-24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by taking aliquots at different time points. The reaction can be quenched by adding a strong acid (e.g., HCl) or by extraction with an organic solvent.

  • Analysis: The conversion and enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). For GC analysis, the product can be derivatized (e.g., with trifluoroacetic anhydride) prior to injection.[12]

SubstrateAmino DonorCo-solventConversionEnantiomeric Excess (ee)Reference
4'-(Trifluoromethyl)acetophenoneIsopropylamine30% DMSO30% (18h)>99% (S)[10][11]
Prochiral fluorinated ketonesVariousVariousVariesOften >99%[13]

Table 1. Examples of transaminase-catalyzed synthesis of fluorinated chiral amines.

IV. Aldolases: Stereoselective C-C Bond Formation for Complex Fluorinated Amino Acids

Aldolases are a class of enzymes that catalyze the stereoselective formation of carbon-carbon bonds through an aldol addition reaction.[14] This capability makes them powerful tools for the synthesis of complex molecules, including β-hydroxy-α-amino acids, from simpler precursors.[15] The use of fluorinated substrates with aldolases allows for the synthesis of fluorinated amino acids with multiple stereocenters.[16]

Causality of Experimental Choices:

The stereochemical outcome of the aldolase-catalyzed reaction is controlled by the enzyme's active site, which precisely orients the reacting molecules. L-threonine aldolases (LTAs), for example, catalyze the reversible aldol addition of glycine to an aldehyde, forming a β-hydroxy-α-amino acid.[16] By using a fluoroaldehyde as the electrophile, fluorinated β-hydroxy-α-amino acids can be synthesized.[6]

Protocol 3: Synthesis of 4-Fluoro-L-threonine using L-Threonine Aldolase

This protocol is adapted from methods utilizing low-specificity LTAs for the synthesis of 4-fluoro-L-threonine.[16][17]

A. Enzyme Preparation:

  • Clone, express, and purify a low-specificity L-threonine aldolase (e.g., from Pseudomonas sp. NCIMB 10558) as described in Protocol 1.[18]

B. Chemoenzymatic Synthesis:

  • Reaction Setup: In a suitable reaction vessel, combine:

    • Glycine (nucleophile, e.g., 100-200 mM)

    • 2-Fluoroacetaldehyde (electrophile, e.g., 50-100 mM)

    • Pyridoxal-5'-phosphate (PLP) (cofactor, e.g., 0.1 mM)

    • Purified L-threonine aldolase (e.g., 5-10 mg/mL)

    • Buffer (e.g., 100 mM HEPES, pH 8.0)

  • Incubation: Incubate the reaction at 30°C with gentle agitation for 24-48 hours.

  • Reaction Monitoring and Work-up: Monitor the formation of 4-fluoro-L-threonine by HPLC or NMR. The reaction can be stopped by denaturing the enzyme (e.g., by adding trichloroacetic acid or by heating).[18]

  • Purification: The product can be purified from the reaction mixture using ion-exchange chromatography.

  • Analysis: The stereochemistry of the product can be confirmed by chiral HPLC or by comparison to authentic standards.

Aldehyde SubstrateEnzyme SourceProductDiastereomeric Excess (de)Reference
2-FluoroacetaldehydePseudomonas sp.4-Fluoro-L-threonineHigh[16][17]
Aromatic aldehydesDelftia sp.Aromatic β-hydroxy-α-amino acids>90%[19]

Table 2. Examples of aldolase-catalyzed synthesis of β-hydroxy-α-amino acids.

V. Tyrosine Phenol-lyase: A Direct Route to Fluorinated Tyrosine Analogs

Tyrosine phenol-lyase (TPL) is a PLP-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia.[15][20] By manipulating the reaction conditions, specifically by providing an excess of a substituted phenol, the reaction can be driven in the reverse, synthetic direction to produce the corresponding L-tyrosine analog.[20] This provides a highly efficient and stereospecific route to fluorinated L-tyrosine derivatives.

Causality of Experimental Choices:

The TPL-catalyzed synthesis is a β-replacement reaction where a fluorinated phenol displaces the hydroxyl group of L-serine or the phenol group of L-tyrosine (in an exchange reaction). The high stereospecificity for the L-enantiomer is a key advantage of this method. The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to favor the synthetic direction.

Protocol 4: Enzymatic Synthesis of 3-Fluoro-L-tyrosine

This protocol is based on established methods for the TPL-catalyzed synthesis of L-tyrosine analogs.[17][21]

A. Enzyme Preparation:

  • Obtain commercially available tyrosine phenol-lyase or express and purify the enzyme from a suitable source such as Citrobacter freundii or Erwinia herbicola.[17][21]

B. Enzymatic Synthesis:

  • Reaction Setup: In a reaction vessel, prepare the following mixture:

    • 3-Fluorophenol (substrate, e.g., 50-100 mM)

    • Sodium pyruvate (e.g., 100-200 mM)

    • Ammonium chloride (ammonia source, e.g., 100-200 mM)

    • Pyridoxal-5'-phosphate (PLP) (cofactor, e.g., 0.1 mM)

    • Tyrosine phenol-lyase (e.g., 10-20 mg/mL)

    • Buffer (e.g., 100 mM potassium phosphate, pH 8.0-8.5)

  • Incubation: Incubate the reaction at 30-37°C with gentle stirring for 24-72 hours. The product may precipitate out of solution as it is formed.

  • Product Isolation: Collect the precipitated 3-fluoro-L-tyrosine by filtration or centrifugation. Wash the product with cold water and dry under vacuum.

  • Analysis: The purity and identity of the product can be confirmed by NMR and mass spectrometry. The enantiomeric purity can be determined by chiral HPLC.

Fluorinated PhenolEnzyme SourceProductYieldReference
3-FluorophenolCitrobacter freundii3-Fluoro-L-tyrosineHigh[22]
Various fluorophenolsEscherichia intermediaCorresponding fluorotyrosines10-42%[23]

Table 3. Examples of TPL-catalyzed synthesis of fluorinated L-tyrosine derivatives.

VI. Analytical Methods for Characterization

The successful synthesis of fluorinated amino acids requires robust analytical methods to determine the yield, purity, and stereochemistry of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for analyzing amino acids. Reverse-phase HPLC with a C8 or C18 column is commonly used for monitoring reaction progress and determining product purity.[24] Chiral HPLC is essential for determining the enantiomeric excess of the synthesized amino acids. This can be achieved either by using a chiral stationary phase or by pre-column derivatization with a chiral reagent.[4][25][26]

  • Gas Chromatography (GC): GC is particularly useful for the analysis of more volatile fluorinated amines. Derivatization is often required to improve the volatility and chromatographic behavior of the analytes. Chiral GC columns can be used to separate enantiomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the synthesized fluorinated amino acids. ¹⁹F NMR is especially powerful as it provides a sensitive and selective window for observing the fluorinated products.[24]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the products. When coupled with HPLC (LC-MS), it provides a powerful tool for product identification and quantification.[24]

VII. Conclusion and Future Outlook

Enzymatic synthesis provides a powerful and versatile platform for the production of a wide range of enantiopure fluorinated amino acids. The methods described in this guide, utilizing fluorinases, transaminases, aldolases, and tyrosine phenol-lyases, offer significant advantages over traditional chemical synthesis in terms of stereoselectivity, reaction conditions, and environmental impact.

The continued discovery of novel enzymes with unique substrate specificities and the application of protein engineering to tailor existing enzymes for specific applications will undoubtedly expand the scope of enzymatic fluorination.[27][28] Furthermore, the development of robust cofactor regeneration systems and enzyme immobilization techniques will be crucial for the scale-up and industrial implementation of these biocatalytic processes.[14][16][29] By embracing these enzymatic strategies, researchers and drug development professionals can accelerate the discovery and development of novel fluorinated molecules with significant therapeutic and biotechnological potential.

VIII. References

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  • Eustáquio, A.S., et al. (2010). Engineering Fluorometabolite Production: Fluorinase Expression in Salinispora tropica Yields Fluorosalinosporamide. J Nat Prod, 73(3), 378-382.

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  • A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. (2018). Catalysis Science & Technology, 8(1), 241-249.

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  • analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences, 19(1).

  • Application Notes and Protocols: Transaminase-Mediated Amination for Chiral Amine Synthesis. (2025). Benchchem.

  • l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. (2022). Nature Chemical Biology, 18(11), 1235-1242.

  • Visible spectrophotometric assay for characterization of ω-transaminases. (2020). Analytical Biochemistry, 600, 113753.

  • Insights into the Catalytic Mechanism of Tyrosine Phenol-lyase from X-ray Structures of Quinonoid Intermediates. (2004). Journal of Biological Chemistry, 279(18), 18918-18925.

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2013). PLoS ONE, 8(9), e74810.

  • Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus. (2014). PLoS ONE, 9(1), e87350.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 4-Chloro-3-fluoro-DL-phenylalanine for In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-3-fluoro-DL-phenylalanine. This document provides in-depth troubleshooting and formulation guidance for researchers encountering solubility challenges with this compound in preparation for in vivo studies. Our goal is to equip you with the foundational knowledge and practical methodologies to achieve a stable and effective formulation for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of 4-Chloro-3-fluoro-DL-phenylalanine that affect its solubility?

Answer: Understanding the molecular structure is the first step in troubleshooting solubility. 4-Chloro-3-fluoro-DL-phenylalanine is a halogenated derivative of the amino acid phenylalanine. Its solubility is governed by several key features:

  • Zwitterionic Nature: Like all amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a neutral pH environment, these groups are ionized, forming a zwitterion (⁺NH₃-CHR-COO⁻). This strong intramolecular ionic interaction leads to a stable crystal lattice, which requires significant energy to break, resulting in low aqueous solubility at its isoelectric point (pI).[1][2][3]

  • Aromatic Ring: The presence of a phenyl ring with chloro and fluoro substituents increases the molecule's hydrophobicity. While halogenation can alter electronic properties, it contributes to a higher logP value compared to native phenylalanine, generally favoring solubility in organic solvents over aqueous media.

  • Acidity/Basicity (pKa): The molecule has at least two pKa values: one for the carboxylic acid group (typically ~pH 2-3) and one for the amino group (typically ~pH 9-10). Its net charge, and therefore its solubility in aqueous solutions, is highly dependent on the pH of the solvent.[4][5]

A summary of the estimated physicochemical properties is provided below.

PropertyEstimated Value/CharacteristicImpact on Solubility
Molecular Weight~217.6 g/mol Standard for a small molecule.
StructureZwitterionic amino acid derivativeLow solubility at isoelectric point (pI) due to strong crystal lattice energy.
pKa₁ (Carboxyl)~2-3Below this pH, the molecule carries a net positive charge.
pKa₂ (Amine)~9-10Above this pH, the molecule carries a net negative charge.
Predicted LogP>1Increased hydrophobicity due to halogenated phenyl ring.
Q2: I'm observing very low solubility of 4-Chloro-3-fluoro-DL-phenylalanine in standard saline or PBS. Why is this happening and what is my first step?

Answer: This is a common and expected observation. Phosphate-buffered saline (PBS) has a pH of ~7.4, which is likely very close to the isoelectric point (pI) of the compound. At the pI, the molecule has a net neutral charge, maximizing the zwitterionic interactions and minimizing its solubility in water.[1][5]

Your first and most critical step is to perform a pH-solubility profile. The goal is to move the pH of the solution away from the pI to ionize the molecule fully.

  • Acidic pH (pH < 4): Lowering the pH will protonate the carboxylate group (-COO⁻ → -COOH), leaving a net positive charge on the amino group (⁺NH₃). This charge increases the molecule's interaction with water, improving solubility.

  • Basic pH (pH > 10): Raising the pH will deprotonate the amino group (⁺NH₃ → -NH₂), leaving a net negative charge on the carboxylate group (-COO⁻). This also enhances aqueous solubility.

For in vivo studies, slight adjustments are often sufficient. For example, a supplier notes that the related compound 4-Chloro-DL-phenylalanine is soluble at 50 mg/mL in 1N HCl and up to 10 mM in 1 equivalent of NaOH.[6][7] This demonstrates the powerful effect of pH.

Workflow: Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for formulating 4-Chloro-3-fluoro-DL-phenylalanine.

G cluster_0 start Start: Compound (4-Chloro-3-fluoro-DL-phenylalanine) ph_profile Q: Desired Concentration Achieved with Physiologically Tolerable pH Adjustment? start->ph_profile Step 1: pH Adjustment cosolvent Q: Concentration Achieved with <20% Co-solvent? ph_profile->cosolvent No success Proceed with In Vivo Study ph_profile->success Yes cyclodextrin Q: Concentration Achieved with Cyclodextrin? cosolvent->cyclodextrin No cosolvent->success Yes suspension Consider Suspension (Oral Gavage) cyclodextrin->suspension No cyclodextrin->success Yes

Caption: Decision tree for solubilizing 4-Chloro-3-fluoro-DL-phenylalanine.
Q3: How do I perform a systematic pH-solubility profile and prepare a simple aqueous formulation?

Answer: A systematic approach is crucial to find the optimal pH for solubilization while ensuring physiological compatibility.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Weigh out an excess amount of 4-Chloro-3-fluoro-DL-phenylalanine into several vials (e.g., 5-10 mg into each 1.5 mL tube).

  • Solvent Addition: Add a fixed volume of purified water to each tube (e.g., 1 mL). The compound will likely remain as a slurry.

  • pH Titration:

    • For acidic range: Add small, precise aliquots of a dilute acid (e.g., 0.1 N HCl) to each tube, vortexing thoroughly between additions.

    • For basic range: In a separate set of tubes, add small aliquots of a dilute base (e.g., 0.1 N NaOH).

  • Equilibration: Cap the vials and place them on a rotator at room temperature for at least 2-4 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a relevant wavelength or HPLC).

  • pH Measurement: Measure the final pH of each supernatant.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the final pH to visualize the profile. The lowest solubility will be at the pI.

Protocol: Preparation of a pH-Adjusted Formulation

  • Weigh the required amount of the compound into a sterile container.

  • Add ~80% of the final required volume of vehicle (e.g., sterile saline).

  • Slowly add dilute HCl or NaOH dropwise while stirring until the compound fully dissolves.

  • Check the final pH to ensure it is within a physiologically tolerable range for your route of administration (e.g., pH 4-9 for intraperitoneal injection, though wider ranges may be tolerated depending on volume and buffering capacity of the animal).

  • Add the remaining vehicle to reach the final target volume (QS).

  • Sterile-filter the final solution through a 0.22 µm syringe filter.

Q4: pH adjustment alone is insufficient or results in a non-physiological pH. What are my options for co-solvents?

Answer: If pH adjustment is not a viable standalone option, the next step is to introduce biocompatible co-solvents. Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for hydrophobic molecules to dissolve.[8]

Care must be taken to use the minimum concentration of co-solvent necessary, as high concentrations can cause toxicity, hemolysis, or pain upon injection.

Common In Vivo Co-solvents and Recommended Starting Concentrations

Co-solventTypical Concentration RangeRoute of AdministrationKey Considerations
Propylene Glycol (PG)10-40%IV, IP, SC, OralGenerally well-tolerated; can increase viscosity.[9]
Polyethylene Glycol 300/400 (PEG)10-50%IV, IP, SC, OralLow toxicity; widely used. High concentrations are viscous.
Dimethyl Sulfoxide (DMSO)<10%IP, SCExcellent solvent, but can have pharmacological effects and cause irritation. Use sparingly and with appropriate controls.[10]
Ethanol5-15%IV, IP, OralUse with caution due to potential for CNS effects. Often used in combination with other co-solvents.

Protocol: Preparation of a Co-solvent Formulation

  • If possible, first dissolve the compound in the minimum required volume of the organic co-solvent (e.g., DMSO, PEG-400).

  • In a separate vessel, prepare the aqueous phase (e.g., saline or water).

  • Slowly add the aqueous phase to the organic phase while vortexing or stirring vigorously. This "drown-out" method helps prevent precipitation.

  • If pH adjustment is also needed, it can be performed on the final mixture.

  • Ensure the final solution is clear and free of precipitates before sterile filtering. A common vehicle for challenging compounds is a ternary system like DMSO:PEG-400:Saline (e.g., 10:40:50 v/v/v) .

Q5: Can I use complexation agents like cyclodextrins? Which type should I choose?

Answer: Yes, cyclodextrins are an excellent choice for improving the solubility of compounds with hydrophobic moieties.[11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][14] The hydrophobic part of your compound (the chloro-fluoro-phenyl group) can form an "inclusion complex" by fitting inside this cavity, effectively shielding it from the aqueous environment and dramatically increasing its solubility.[11][14][15]

For parenteral (injectable) use, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[12]

  • Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and is FDA-approved in numerous parenteral formulations. It offers a good balance of solubilizing power and safety.

Researchers have successfully used HP-β-CD to dissolve the related compound 4-Chloro-DL-phenylalanine for in vivo injections when other methods failed.[16]

Protocol: Preparation of a Cyclodextrin Formulation

  • Prepare a stock solution of HP-β-CD in water or saline (e.g., 20-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.

  • Add the 4-Chloro-3-fluoro-DL-phenylalanine powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound dissolves. This process can take from 30 minutes to several hours.

  • The final solution should be clear. If needed, a slight pH adjustment can be combined with this method.[16]

  • Sterile-filter the final formulation using a 0.22 µm filter.

Q6: My target concentration is still not reached, even with these methods. What are my options for creating a stable suspension for oral administration?

Answer: If achieving a true solution at the desired concentration is not feasible, creating a uniform and stable suspension is a reliable alternative, particularly for oral gavage.[17][18][19] The goal of a suspension is not to dissolve the compound, but to ensure that fine particles are evenly dispersed in a liquid vehicle, allowing for consistent dosing.[20][21]

Key Components of an Oral Suspension:

  • Wetting Agent: A surfactant like Tween® 80 or Polysorbate 80 is used to decrease the surface tension between the solid particles and the liquid, allowing the vehicle to wet the powder.

  • Suspending Agent/Vehicle: A viscous vehicle is used to slow down the settling of particles. Common choices include methylcellulose (0.5-1% w/v) or carboxymethylcellulose (CMC).[17]

Protocol: Preparation of a Homogeneous Suspension

  • Particle Size Reduction (Optional but Recommended): If possible, gently grind the compound in a mortar and pestle to create a finer powder. This increases surface area and improves suspension stability.

  • Wetting: In a clean mortar, add the weighed powder. Add a few drops of the wetting agent (e.g., Tween® 80) and triturate (mix with the pestle) to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Vehicle Addition: Prepare the viscous vehicle separately (e.g., 0.5% methylcellulose in water).

  • Dispersion: Gradually add the viscous vehicle to the paste in the mortar while continuously triturating to ensure a homogeneous dispersion.

  • Transfer & QS: Transfer the mixture to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the flask to ensure a complete transfer of the drug. Add vehicle to the final desired volume.

  • Storage & Use: Store in a sealed container. Crucially, always mix the suspension thoroughly (e.g., by vortexing or inverting) immediately before each dose withdrawal to ensure uniform concentration.

References

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • de Cássia Ribeiro, T., et al. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. ONdrugDelivery. Available at: [Link]

  • Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation. ElectronicsAndBooks. Available at: [Link]

  • Ribeiro, T. C., et al. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. ResearchGate. Available at: [Link]

  • Parenteral Formulation. (n.d.). Excipients for Parenterals. parenteralformulation.com. Available at: [Link]

  • ONdrugDelivery. (2022). A View on the Use of Aprotic Solvents in Parenteral Drug Formulations. ONdrugDelivery. Available at: [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]

  • Tovey, G. D. (2022). Oral Suspensions. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2014). Stable formulations for parenteral injection of small molecule drugs. Google Patents.
  • CD Formulation. (n.d.). Suspensions. CD Formulation. Available at: [Link]

  • AKT Publication. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences. Available at: [Link]

  • Santarén, J. F., et al. (2004). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. PubMed. Available at: [Link]

  • Al-Obaidi, H., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]

  • ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. ChemBK. Available at: [Link]

  • PubChem - NIH. (n.d.). 4-Chloro-L-phenylalanine. PubChem. Available at: [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • ResearchGate. (2019). Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo. ResearchGate. Available at: [Link]

  • Realize Beauty. (2021). Amino Acids for pH Adjustment?. WordPress.com. Available at: [Link]

  • Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. Available at: [Link]

  • Vaisocherová, H., et al. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. PMC - NIH. Available at: [Link]

  • PubChem - NIH. (n.d.). p-Fluorophenylalanine. PubChem. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Chloro-DL-phenylalanine. Chem-Impex. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Fluorophenylalanine. PubChem. Available at: [Link]

  • ResearchGate. (2013). How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice?. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). 4-Fluoro-L-phenylalanine. Chemsrc. Available at: [Link]

  • Queen's University Belfast. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. Available at: [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Deitrick, C., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-fluoro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable unnatural amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific literature. Our goal is to provide you with the expertise and insights needed to overcome common challenges and achieve a successful synthesis.

Introduction: The Synthetic Challenge

4-Chloro-3-fluoro-DL-phenylalanine is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its halogenated phenyl ring. The presence of both chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. However, the synthesis of this compound is not without its challenges. The malonic ester synthesis is a common and versatile route, but it requires careful control of reaction conditions to avoid side products and ensure a good yield. This guide will focus on troubleshooting the common multi-step synthesis starting from 4-chloro-3-fluorobenzaldehyde.

Synthetic Workflow Overview

The synthesis of 4-Chloro-3-fluoro-DL-phenylalanine via the malonic ester route can be visualized as a three-stage process:

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Hydrolysis & Decarboxylation A 4-Chloro-3-fluorobenzaldehyde B 4-Chloro-3-fluorobenzyl bromide A->B Reduction & Bromination D Alkylated Malonate Intermediate B->D C Diethyl acetamidomalonate C->D Alkylation E 4-Chloro-3-fluoro-DL-phenylalanine D->E Acid Hydrolysis & Decarboxylation

Figure 1: Overall synthetic workflow for 4-Chloro-3-fluoro-DL-phenylalanine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Stage 1: Precursor Synthesis (4-Chloro-3-fluorobenzyl bromide)

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of 4-chloro-3-fluorobenzyl alcohol from the corresponding aldehyde. Incomplete reduction.Ensure the use of a fresh, active reducing agent (e.g., NaBH₄). Monitor the reaction by TLC until the aldehyde spot disappears.
Over-reduction to 4-chloro-3-fluorotoluene.Use a milder reducing agent or control the reaction temperature carefully (e.g., 0 °C).
Low yield of 4-chloro-3-fluorobenzyl bromide from the alcohol. Incomplete bromination.Use a more reactive brominating agent (e.g., PBr₃ or HBr/H₂SO₄). Ensure anhydrous conditions if using reagents sensitive to moisture.
Side reactions such as ether formation.Control the reaction temperature and avoid prolonged reaction times.

Stage 2: Alkylation of Diethyl Acetamidomalonate

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the alkylated malonate intermediate. Incomplete deprotonation of diethyl acetamidomalonate.Use a strong enough base (e.g., sodium ethoxide) and ensure anhydrous conditions. The pKa of the α-hydrogen of diethyl malonate is around 13.[1]
Dialkylation of diethyl acetamidomalonate.Use a slight excess of diethyl acetamidomalonate relative to the benzyl bromide to favor monoalkylation. Add the benzyl bromide slowly to the reaction mixture.
SN1 side reactions of the benzyl bromide.Use a less polar aprotic solvent to disfavor carbocation formation.

Stage 3: Hydrolysis and Decarboxylation

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete hydrolysis of the ester and/or amide groups. Insufficiently harsh reaction conditions.This is a common issue with sterically hindered substrates.[2] Use a strong acid such as 6M HCl or a mixture of HBr and acetic acid and ensure a sufficient reflux time (can be up to 16 hours).[3]
Poor solubility of the alkylated intermediate in the aqueous acid.Adding a co-solvent like acetic acid can create a more homogeneous and efficient reaction mixture.[2]
Formation of side products during hydrolysis. Transesterification if using an alcohol as a co-solvent.It is best to avoid alcohol co-solvents in the hydrolysis step. If necessary, use an alcohol corresponding to the ester (ethanol for diethyl ester) with a basic hydrolysis, though acid hydrolysis is more common for the final step.[2]
Low yield of the final amino acid after work-up. Product loss during purification.After hydrolysis, carefully adjust the pH of the solution to the isoelectric point (pI) of the amino acid (typically around pH 5-7) to induce precipitation. Cool the solution in an ice bath to maximize crystallization.[3]
Incomplete decarboxylation.Ensure the reaction is heated for a sufficient time after hydrolysis. The aminomalonic acid intermediate is thermally unstable and should decarboxylate upon continued heating.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 4-Chloro-3-fluoro-DL-phenylalanine?

A1: A common and practical starting material is 4-chloro-3-fluorobenzaldehyde. It is commercially available and can be readily converted to the corresponding benzyl bromide needed for the malonic ester synthesis.

Q2: Why is the malonic ester synthesis a preferred method for preparing α-amino acids like this one?

A2: The malonic ester synthesis is a robust and versatile method for forming α-amino acids.[3] The α-hydrogens of diethyl acetamidomalonate are readily deprotonated by a moderately strong base, allowing for efficient alkylation. The subsequent hydrolysis and decarboxylation steps are generally high-yielding.

Q3: I am having trouble with the final purification. What are the best methods to obtain pure 4-Chloro-3-fluoro-DL-phenylalanine?

A3: The most common method for purifying the final product is recrystallization. After the acidic hydrolysis and decarboxylation, the crude product is often an HCl salt. Neutralizing the solution to the isoelectric point of the amino acid will cause it to precipitate. Washing the crystals with cold water and then ethanol is a standard procedure.[3] For higher purity, column chromatography using a suitable stationary phase for amino acids can be employed.[4]

Q4: Can I use a different route to synthesize this compound?

A4: Yes, other synthetic routes exist for fluorinated and chlorinated phenylalanine derivatives. These can include enzymatic methods, such as the use of phenylalanine ammonia lyases, or palladium-catalyzed cross-coupling reactions.[5] The choice of method often depends on the desired stereochemistry (enzymatic methods can be stereoselective) and the availability of starting materials.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used. 1H NMR and 13C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) is an excellent method for determining the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(4-chloro-3-fluorobenzyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add 4-chloro-3-fluorobenzyl bromide (0.95 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-3-fluoro-DL-phenylalanine

  • Combine the purified diethyl 2-acetamido-2-(4-chloro-3-fluorobenzyl)malonate from the previous step with 6 M hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 8-16 hours. The reaction can be monitored by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimum amount of hot water.

  • Adjust the pH to the isoelectric point (pI) of the amino acid (typically pH 5-7) with a suitable base (e.g., ammonium hydroxide) to induce precipitation.

  • Cool the solution in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water and then cold ethanol.

  • Dry the purified 4-Chloro-3-fluoro-DL-phenylalanine product under vacuum.

Quantitative Data Summary

StepReactantsKey ReagentsTypical YieldPurity (after purification)
Alkylation Diethyl acetamidomalonate, 4-chloro-3-fluorobenzyl bromideSodium ethoxide, Ethanol60-75%>95%
Hydrolysis & Decarboxylation Alkylated malonate intermediate6M HCl70-85%>98%

Characterization Data (Predicted)

  • 1H NMR (500 MHz, D₂O): δ 7.40-7.60 (m, 3H, Ar-H), 4.10 (t, J = 7.5 Hz, 1H, α-CH), 3.20-3.40 (m, 2H, β-CH₂).

  • 13C NMR (125 MHz, D₂O): δ 175.0 (C=O), 158.0 (d, JC-F ≈ 245 Hz, C-F), 135.0 (d, JC-F ≈ 3 Hz, C-Cl), 132.0 (d, JC-F ≈ 8 Hz), 126.0 (d, JC-F ≈ 3 Hz), 116.0 (d, JC-F ≈ 22 Hz), 56.0 (α-C), 37.0 (β-C).

  • MS (ESI+): m/z 218.04 [M+H]⁺

Note: The predicted NMR data is based on the analysis of similar halogenated phenylalanine derivatives and standard chemical shift values. Actual experimental values may vary.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Malonic Ester Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Malonic Ester Synthesis | OpenOChem Learn. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chiral Separation of Halogenated Amino Acids by Ligand-Exchange Capillary Electrophoresis - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2022, May 20). Retrieved January 17, 2026, from [Link]

  • Could anyone propose a mechanism for the following synthesis of Diethyl acetamidomalonate? : r/OrganicChemistry - Reddit. (2021, April 20). Retrieved January 17, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020, May 15). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Optimizing Coupling Efficiency of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into your peptide synthesis workflows. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electron-deficient amino acid. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to enhance your coupling efficiency and ensure the integrity of your final peptide product.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial hurdles encountered when working with 4-Chloro-3-fluoro-DL-phenylalanine.

Q1: Why is my coupling reaction with 4-Chloro-3-fluoro-DL-phenylalanine showing low efficiency with standard DCC/DIC and HOBt?

A1: The primary reason for low efficiency is twofold: steric hindrance and electronic effects. The bulky chlorine and fluorine atoms on the phenyl ring physically obstruct the approach of the incoming N-terminal amine of the peptide chain. Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome this significant steric barrier.[1][2] Additionally, the high electronegativity of the fluorine and chlorine atoms withdraws electron density from the aromatic ring and the carboxyl group, reducing its nucleophilicity and making it less reactive towards activation.[3][4]

Q2: I'm observing a significant amount of unreacted amino acid in my HPLC analysis. What is the most likely cause?

A2: A large peak corresponding to the unreacted Fmoc-4-Chloro-3-fluoro-DL-phenylalanine-OH in your HPLC trace strongly suggests incomplete coupling. This is a direct consequence of the challenges mentioned in Q1. The reaction kinetics are likely too slow under your current conditions to drive the reaction to completion.

Q3: Can the choice of solvent impact the coupling efficiency of this amino acid?

A3: Absolutely. The solvent's ability to solvate the growing peptide chain attached to the solid support is critical.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction by making the N-terminal amine less accessible.[1] For challenging sequences, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1]

Q4: Are there any specific side reactions I should be aware of when using 4-Chloro-3-fluoro-DL-phenylalanine?

A4: The primary side reaction of concern is racemization, especially when using highly activating coupling reagents and extended reaction times or elevated temperatures.[5] The electron-withdrawing nature of the halogens can increase the acidity of the α-hydrogen, making it more susceptible to abstraction by base, which can lead to a loss of stereochemical integrity.[5][6] Careful selection of the base and its stoichiometry is crucial. Using a weaker base like sym-collidine in place of DIPEA can sometimes mitigate this risk in sensitive cases.[5]

Section 2: In-Depth Troubleshooting Guides

When standard protocols fail, a systematic approach to troubleshooting is essential. This section provides detailed guides to diagnose and resolve complex coupling issues.

Guide 2.1: Diagnosing and Overcoming Low Coupling Efficiency

Low coupling efficiency is the most common problem when incorporating 4-Chloro-3-fluoro-DL-phenylalanine. The following workflow will guide you through a logical troubleshooting process.

Troubleshooting_Workflow start Start: Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Potency & Stoichiometry start->check_reagents reagent_issue Issue: Inadequate Coupling Reagent check_reagents->reagent_issue Standard Reagents Used? reagent_solution Solution: Switch to High-Potency Reagent (HATU, HCTU, PyAOP) reagent_issue->reagent_solution Yes check_conditions Step 2: Evaluate Reaction Conditions reagent_issue->check_conditions No, Potent Reagents Used final_check Step 4: Monitor with Test Cleavage & HPLC/MS reagent_solution->final_check conditions_issue Issue: Insufficient Time or Temperature check_conditions->conditions_issue Standard Time/Temp? conditions_solution Solution: Increase Coupling Time (Double Coupling) or Use Microwave Synthesis conditions_issue->conditions_solution Yes check_solvation Step 3: Assess Solvation Environment conditions_issue->check_solvation No, Conditions Optimized conditions_solution->final_check solvation_issue Issue: Poor Solvation/Aggregation check_solvation->solvation_issue Using only DMF? solvation_solution Solution: Switch to NMP or a Solvent Mixture (e.g., DCM/DMF/NMP) solvation_issue->solvation_solution Yes solvation_issue->final_check No, NMP or Mixture Used solvation_solution->final_check success Success: High Purity Peptide final_check->success

Caption: Troubleshooting workflow for low coupling efficiency.

Step-by-Step Analysis and Resolution:
  • Re-evaluate Your Coupling Reagent: If you are using a carbodiimide-based activator (DCC, DIC), it is likely insufficient.[1]

    • Action: Switch to a more potent aminium/uronium salt like HATU or HCTU , or a phosphonium salt such as PyAOP or PyBOP .[1][7] These reagents form highly reactive activated esters that can overcome significant steric barriers.[1][7] HATU is often considered one of the most efficient coupling reagents, particularly for difficult couplings.[8]

  • Optimize Reaction Time and Temperature: Steric hindrance dramatically slows down the reaction rate.[1]

    • Action 1 (Double Coupling): Perform a "double coupling" protocol. After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated 4-Chloro-3-fluoro-DL-phenylalanine for a second coupling period.[1]

    • Action 2 (Microwave Synthesis): If available, utilize a microwave peptide synthesizer. Microwave energy can significantly accelerate coupling reactions for sterically hindered amino acids, often driving them to completion in minutes.[1]

  • Improve the Solvation Environment: Peptide chain aggregation on the resin can prevent the N-terminal amine from being accessible for coupling.[1]

    • Action: Switch your primary solvent from DMF to NMP, which has superior solvating capabilities.[1] For particularly stubborn sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Guide 2.2: Mitigating Racemization Risk

While potent activators are necessary, they can increase the risk of racemization.

Racemization_Mitigation cause High Racemization Risk (Potent Activator + Strong Base) strategy1 Strategy 1: Optimize Base cause->strategy1 strategy2 Strategy 2: Control Temperature cause->strategy2 strategy3 Strategy 3: Pre-activation Time cause->strategy3 action1a Use Stoichiometric Amount of DIPEA strategy1->action1a action1b Substitute with a Weaker Base (e.g., sym-collidine) strategy1->action1b outcome Reduced Racemization, Preserved Chiral Integrity action1a->outcome action1b->outcome action2 Avoid Excessive Heating; Use Microwave with Caution strategy2->action2 action2->outcome action3 Minimize Pre-activation Time Before Adding to Resin strategy3->action3 action3->outcome

Caption: Strategies to mitigate racemization risk.

  • Base Selection and Stoichiometry: The base used during activation plays a critical role in racemization.[5]

    • Action: Ensure you are using the correct stoichiometry of base (e.g., for HATU, 2 equivalents of DIPEA relative to the amino acid is common). Avoid large excesses. If racemization is still a concern, consider substituting DIPEA with a less hindered and weaker base like N-methylmorpholine (NMM) or, for very sensitive cases, sym-collidine.[5]

  • Temperature Control: While heat can improve coupling, it also accelerates racemization.[1]

    • Action: If performing the reaction at an elevated temperature, carefully monitor the reaction and limit the exposure time. If using microwave synthesis, ensure your method is optimized to deliver energy efficiently without excessive bulk heating.

  • Pre-activation Time: The longer the amino acid sits in its activated state before coupling, the greater the opportunity for racemization.

    • Action: Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after it is prepared.

Section 3: Recommended Experimental Protocols

These protocols are designed as robust starting points for your experiments.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for incorporating 4-Chloro-3-fluoro-DL-phenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Chloro-3-fluoro-DL-phenylalanine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-methylpyrrolidone)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin has been thoroughly washed with NMP.

  • Activation Solution: In a separate vessel, prepare the activation solution. For each 1 equivalent of resin functional groups, use the following stoichiometry:

    • Fmoc-4-Chloro-3-fluoro-DL-phenylalanine-OH: 4 equivalents

    • HATU: 3.9 equivalents

    • DIPEA: 8 equivalents

    • Dissolve all components in a minimal volume of NMP.

  • Pre-activation: Gently agitate the activation solution for 1-3 minutes at room temperature.

  • Coupling Reaction: Add the entire activation solution to the vessel containing the prepared resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. A Kaiser test can be performed to monitor the reaction, but for this amino acid, it's often best to proceed with a fixed, extended time or a double coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).

  • (Optional but Recommended) Double Coupling: Repeat steps 2-6 with a fresh activation solution to ensure the highest possible coupling efficiency.

  • Capping: After the final coupling step, consider capping any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.

Protocol 2: Purity Analysis by HPLC and Mass Spectrometry

Post-synthesis analysis is crucial to validate the success of your coupling strategy.

Procedure:

  • Test Cleavage: Take a small sample of the resin (approx. 5-10 mg) and perform a cleavage reaction using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using a reverse-phase C18 column with a standard water/acetonitrile gradient containing 0.1% TFA. Look for a single, sharp peak corresponding to your target peptide.

  • Mass Spectrometry (MS) Analysis: Confirm the identity of the main HPLC peak by ESI-MS. The observed mass should match the calculated theoretical mass of the desired peptide containing 4-Chloro-3-fluoro-DL-phenylalanine.

ParameterRecommended SettingRationale
Coupling Reagent HATU, HCTU, PyAOPHigh activation potential to overcome steric and electronic barriers.[1][7][8]
Amino Acid Equiv. 3-5Drives the reaction equilibrium towards the product.
Coupling Reagent Equiv. 0.95x Amino AcidEnsures full activation of the amino acid.
Base DIPEA (or NMM for sensitive cases)Activates the coupling reagent.[5]
Base Equiv. 2x Amino AcidStandard stoichiometry for aminium salt activation.
Solvent NMPSuperior solvation properties to prevent aggregation.[1]
Reaction Time 2-4 hours, or overnightCompensates for the slow reaction kinetics.[1]
Strategy Double CouplingMaximizes the probability of driving the reaction to completion.[1]

Table 1: Summary of Recommended Coupling Parameters for 4-Chloro-3-fluoro-DL-phenylalanine.

References
  • Optimizing Peptide Coupling: Key Techniques. CordenPharma. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Tinker, A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3193. [Link]

  • Borthwick, A. D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(39), 5649-5658. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(1), 109-122. [Link]

  • Raines, R. T. (2019). Fluorinated peptide biomaterials. Journal of Peptide Science, 25(1), e3136. [Link]

  • O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, 15(1), 109-122. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Nature Communications, 15(1), 1-10. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Chemspace. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed, 13(1), 1-10. [Link]

  • What do you do when your peptide synthesis fails? Biotage. (2023). [Link]

Sources

Technical Support Center: 4-Chloro-3-fluoro-DL-phenylalanine in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-fluoro-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in cell culture media. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Introduction to 4-Chloro-3-fluoro-DL-phenylalanine

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid analog of phenylalanine. Its structure incorporates both a chlorine and a fluorine atom on the phenyl ring, which can significantly alter its biological activity and metabolic fate compared to the parent amino acid. Such halogenated amino acids are valuable tools in biological research, often used to probe enzyme mechanisms, as metabolic inhibitors, or as building blocks for novel peptides and pharmaceuticals.[1][2] However, the introduction of halogens can also impact the chemical stability of the molecule, particularly in the complex aqueous environment of cell culture media.

This guide will address the critical aspects of stability that researchers must consider to obtain reliable and consistent results.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of 4-Chloro-3-fluoro-DL-phenylalanine in cell culture.

Q1: How should I prepare a stock solution of 4-Chloro-3-fluoro-DL-phenylalanine?

A1: Based on solubility information for similar compounds like 4-Chloro-DL-phenylalanine, it is sparingly soluble in water.[3] For a stock solution, consider the following:

  • Solvent: Initially, attempt to dissolve the compound in sterile, purified water (e.g., Milli-Q or equivalent) with gentle warming. If solubility is limited, a small amount of 1N NaOH can be used to aid dissolution, followed by pH adjustment with 1N HCl to a physiologically compatible range (pH 7.2-7.4).[3] Alternatively, DMSO can be used as a solvent.[4]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to your sterile cell culture medium.

Q2: What are the recommended storage conditions for the stock solution?

A2: For short-term storage (days to weeks), the stock solution can be stored at 2-8°C.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q3: How stable is 4-Chloro-3-fluoro-DL-phenylalanine in my cell culture medium at 37°C?

A3: The stability of 4-Chloro-3-fluoro-DL-phenylalanine in cell culture medium at 37°C has not been extensively documented in publicly available literature. However, based on general chemical principles, potential degradation pathways could include dehalogenation or metabolism by cellular enzymes.[6] The rate of degradation will depend on the specific components of your medium, the cell type being cultured, and the duration of the experiment. It is highly recommended to perform a stability study under your specific experimental conditions.

Q4: Can I expect cellular uptake and metabolism of this compound?

A4: As an analog of phenylalanine, it is likely that 4-Chloro-3-fluoro-DL-phenylalanine is transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2] Once inside the cell, it may be incorporated into proteins or undergo metabolic degradation. The specific metabolic fate would need to be determined experimentally.

III. Troubleshooting Guide

This section provides solutions to common problems encountered when working with 4-Chloro-3-fluoro-DL-phenylalanine.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed. 1. Degradation of the compound: The compound may be unstable in the cell culture medium over the course of the experiment. 2. Incorrect concentration: Errors in stock solution preparation or dilution. 3. Poor cellular uptake: The cell line may not express the necessary transporters.1. Perform a stability study (see Section IV) to determine the half-life of the compound in your medium. If degradation is significant, replenish the medium with fresh compound at regular intervals. 2. Verify the concentration of your stock solution using an analytical method such as HPLC or UV-Vis spectrophotometry. 3. Confirm the expression of relevant amino acid transporters (e.g., LAT1) in your cell line.
Increased cell death or unexpected cytotoxicity. 1. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. 2. Degradation products are toxic: A breakdown product of the compound may be more cytotoxic than the parent molecule. 3. Off-target effects: The compound may have unintended biological activities.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only). 2. Analyze the medium for potential degradation products using techniques like LC-MS. 3. Conduct dose-response experiments to determine the non-toxic concentration range.
High variability between replicate experiments. 1. Inconsistent compound stability: Variations in media preparation or incubation time may affect stability. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. 3. Inaccurate pipetting: Errors in adding the compound to the culture wells.1. Standardize all experimental parameters, including media composition, pH, and incubation times. 2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 3. Use calibrated pipettes and proper pipetting techniques.

IV. Experimental Protocol: Assessing the Stability of 4-Chloro-3-fluoro-DL-phenylalanine in Cell Culture Media

To ensure the reliability of your experimental data, it is crucial to determine the stability of 4-Chloro-3-fluoro-DL-phenylalanine in your specific cell culture system. This protocol provides a general framework for such a study.

Objective:

To quantify the concentration of 4-Chloro-3-fluoro-DL-phenylalanine in cell culture medium over time at 37°C.

Materials:
  • 4-Chloro-3-fluoro-DL-phenylalanine

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or HPLC vials

  • Incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Analytical column (e.g., C18)

  • Appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:
  • Preparation of Standards: Prepare a series of known concentrations of 4-Chloro-3-fluoro-DL-phenylalanine in your cell culture medium to create a standard curve.

  • Sample Preparation:

    • Spike your cell culture medium (both with and without cells, and with and without serum, depending on your experimental setup) with a known concentration of 4-Chloro-3-fluoro-DL-phenylalanine.

    • Dispense aliquots of the spiked medium into sterile tubes.

  • Incubation:

    • Place the tubes in a 37°C incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for each condition.

  • Sample Processing:

    • If cells are present, centrifuge the sample to pellet the cells and collect the supernatant.

    • Precipitate proteins from the medium (if it contains serum) by adding a solvent like acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of medium). Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analytical Quantification:

    • Analyze the processed samples and the standards using a validated HPLC or LC-MS method.

    • The choice of analytical technique will depend on the required sensitivity and selectivity.[7][8][9]

  • Data Analysis:

    • Construct a standard curve by plotting the peak area (from HPLC or LC-MS) against the known concentrations of the standards.

    • Use the standard curve to determine the concentration of 4-Chloro-3-fluoro-DL-phenylalanine in your samples at each time point.

    • Plot the concentration of the compound versus time to determine its stability profile and calculate its half-life in the medium.

Expected Outcome:

This study will provide quantitative data on the stability of 4-Chloro-3-fluoro-DL-phenylalanine under your specific experimental conditions, allowing you to make informed decisions about the design of your cell-based assays.

V. Visualizing Key Concepts

Chemical Structure and Potential Degradation

The stability of 4-Chloro-3-fluoro-DL-phenylalanine can be influenced by its chemical structure. The electron-withdrawing nature of the halogen substituents on the aromatic ring can affect its susceptibility to nucleophilic attack or enzymatic degradation.

Caption: Potential degradation pathways for 4-Chloro-3-fluoro-DL-phenylalanine.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the experimental protocol for assessing the stability of the compound in cell culture media.

Stability_Workflow A Prepare Spiked Media (with/without cells/serum) B Incubate at 37°C A->B C Sample at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) B->C D Process Samples (Centrifuge, Protein Precipitation) C->D E Analyze by HPLC or LC-MS D->E F Quantify and Determine Half-life E->F

Caption: Workflow for determining compound stability in cell culture media.

VI. Conclusion

The successful use of 4-Chloro-3-fluoro-DL-phenylalanine in cell-based research hinges on a thorough understanding of its stability and appropriate handling. By following the guidelines and protocols outlined in this technical support guide, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. For further questions or support, please do not hesitate to contact our technical support team.

VII. References

  • Chen, J., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Antia, N. J., & Landymore, A. F. (1974). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Available at: [Link]

  • Oda, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Kyoto Encyclopedia of Genes and Genomes. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-phenylalanine degradation I (aerobic). PubChem Pathway. Retrieved from [Link]

  • van Eijk, H. M., et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography. Available at: [Link]

  • Kema, I. P., et al. (1998). Comparison of four different phenylalanine determination methods. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Vcelar, S., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids. Available at: [Link]

  • G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Karakus, E., et al. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Breitenstein, D., et al. (2018). Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. Biointerphases. Available at: [Link]

Sources

Technical Support Center: Minimizing Toxicity of 4-Chloro-3-fluoro-DL-phenylalanine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-fluoro-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for effectively using this compound in cellular assays while minimizing unintended toxicity. Our goal is to help you achieve reliable, reproducible data by understanding and controlling the compound's cellular effects.

Section 1: Understanding the Mechanism and Toxicity

This section addresses the fundamental principles governing the action of 4-Chloro-3-fluoro-DL-phenylalanine, providing the necessary context for the troubleshooting protocols that follow.

Q1: What is 4-Chloro-3-fluoro-DL-phenylalanine and how does it work?

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic analog of the natural amino acid phenylalanine.[1] Its primary mechanism of action involves acting as a competitive substrate in various metabolic pathways that normally utilize phenylalanine.[1] Due to its structural similarity, it can be recognized by cellular machinery, such as aminoacyl-tRNA synthetases, leading to its incorporation into newly synthesized proteins.[2] The introduction of halogen atoms (chlorine and fluorine) can alter the chemical properties of the resulting proteins, affecting their folding, stability, and function.[3][4][5] This makes it a valuable tool for studying protein synthesis, enzyme mechanisms, and for the development of novel therapeutics.[1][3][5]

Q2: What is the primary cause of 4-Chloro-3-fluoro-DL-phenylalanine's toxicity in cellular assays?

The primary driver of toxicity is the misincorporation of this analog into proteins, which leads to the synthesis of aberrant, non-functional, or misfolded proteins.[2][6] This phenomenon, known as proteotoxicity, can induce a cellular stress response, including the upregulation of heat shock proteins (HSPs).[6][7] If the stress is too severe or prolonged, it can overwhelm cellular quality control machinery (like the ubiquitin-proteasome system), leading to an accumulation of damaged proteins, oxidative stress, and ultimately, cell death (apoptosis or necrosis).[6][7] Additionally, as a phenylalanine analog, it can interfere with critical metabolic pathways, such as neurotransmitter synthesis, which can also contribute to its toxic effects in specific cell types.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and actionable solutions to common problems encountered during experiments.

Q3: My cells are showing high levels of death even at low concentrations. How can I establish a non-toxic working concentration?

This is the most critical first step. A dose-response experiment is essential to identify the Sub-Toxic Working Concentration (STWC). The goal is to find the highest concentration that does not significantly impact cell viability over your experimental timeframe.[8]

Recommended Approach: Cell Viability Assay (e.g., MTT or LDH Assay)

An MTT assay measures the metabolic activity of living cells, while an LDH assay measures lactate dehydrogenase released from damaged cells.[9]

  • Action: Perform a dose-response curve by treating your specific cell line with a serial dilution of 4-Chloro-3-fluoro-DL-phenylalanine. A broad range is recommended for the initial test (e.g., from 0.1 µM to 1000 µM).[8]

  • Rationale: Different cell lines exhibit vastly different sensitivities to amino acid analogs.[6][7] Neurons, for example, are often more sensitive than astrocytes.[6][7] A standardized protocol allows you to pinpoint the precise concentration at which toxicity begins for your model system.

  • Endpoint: The STWC is the concentration immediately below the point where a statistically significant drop in viability is observed compared to the vehicle control (e.g., DMSO-treated cells).[8][10]

See Protocol 1 for a detailed, step-by-step guide to determining the STWC.

Q4: I'm concerned about off-target effects. How can I confirm the observed phenotype is due to the intended mechanism and not general toxicity?

This is a crucial question for data integrity. A competitive inhibition or "rescue" experiment is the gold standard for validating the specificity of an amino acid analog.

Recommended Approach: Competitive Inhibition Assay

  • Action: Co-incubate your cells with the determined STWC of 4-Chloro-3-fluoro-DL-phenylalanine and a molar excess of the natural amino acid, L-phenylalanine.

  • Rationale: If the toxic or phenotypic effects of the analog are due to its competition with phenylalanine, providing an abundance of the natural amino acid will outcompete the analog for uptake and incorporation, thereby "rescuing" the cells and reversing the phenotype.[11] This demonstrates that the effect is specific to the phenylalanine metabolic pathway.

  • Expected Outcome: A significant reduction or complete reversal of the observed cellular phenotype or toxicity in the presence of excess L-phenylalanine.

See Protocol 2 for a detailed methodology.

Q5: How should I prepare and store my 4-Chloro-3-fluoro-DL-phenylalanine stock solution?

Proper handling is key to experimental consistency.

  • Solubility: This compound is often soluble in aqueous solutions, but solubility can be enhanced with gentle warming or the use of 1eq. NaOH.[12] For cell culture, preparing a concentrated stock in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) is common practice.[10]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: When preparing your working concentration, ensure the final concentration of the DMSO vehicle in the cell culture medium is non-toxic, typically well below 0.5%.[10] Always include a vehicle-only control in your experiments.

Q6: Could the serum concentration in my media affect the compound's toxicity?

Yes, absolutely. Serum contains a complex mixture of amino acids, including phenylalanine.

  • High Serum: Media with high serum content (e.g., 10-20% FBS) will contain higher levels of endogenous phenylalanine. This can create a competitive environment, potentially masking the effects of the analog or requiring a higher concentration to achieve the desired effect.

  • Low Serum/Serum-Free: In low-serum or serum-free media, cells are much more sensitive to the analog because there is less natural phenylalanine to compete with it.[13] This is a critical variable to consider when comparing results across different experimental conditions or labs.

Recommendation: For consistency, document and maintain a constant serum percentage across all related experiments. If high sensitivity is required, consider reducing the serum concentration during the treatment period, but be aware this can also be a stressor for some cell types.

Section 3: Detailed Experimental Protocols

These protocols provide a validated framework for the key troubleshooting experiments described above.

Protocol 1: Determining the Optimal Working Concentration via MTT Assay

This protocol establishes the maximum non-toxic concentration of 4-Chloro-3-fluoro-DL-phenylalanine.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • 4-Chloro-3-fluoro-DL-phenylalanine stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.[13][14]

  • Compound Dilution: Prepare serial dilutions of 4-Chloro-3-fluoro-DL-phenylalanine in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 1000 µM.

  • Controls: Include "cells only" (untreated) wells and "vehicle control" wells (treated with the highest concentration of DMSO used in the dilutions).[10]

  • Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

  • Data Acquisition: Read the absorbance at 570 nm.[13][14]

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability vs. compound concentration to determine the IC50 and the STWC.

ParameterRecommendationRationale
Initial Concentration Range 0.1 µM - 1000 µM (Logarithmic Scale)To capture a wide dynamic range of cellular response.
Vehicle Control Highest % of DMSO usedTo ensure the solvent itself is not causing toxicity.[10]
Incubation Time Match your primary experiment (24-72h)Toxicity can be time-dependent.
Replicates Minimum of 3 technical replicatesTo ensure statistical validity.
Protocol 2: Competitive Inhibition "Rescue" Assay

This protocol validates that the observed effects are specific to the phenylalanine pathway.

Materials:

  • 24- or 48-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • 4-Chloro-3-fluoro-DL-phenylalanine stock solution

  • L-phenylalanine (sterile, cell-culture grade) stock solution

  • Assay reagents for your specific endpoint (e.g., cell viability kit, lysis buffer for Western blot, etc.)

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere for 24 hours as in Protocol 1.

  • Prepare Treatment Groups: Prepare media for the following conditions:

    • A. Untreated Control: Medium only.

    • B. Vehicle Control: Medium + DMSO.

    • C. Analog Only: Medium + STWC of 4-Chloro-3-fluoro-DL-phenylalanine.

    • D. Rescue: Medium + STWC of 4-Chloro-3-fluoro-DL-phenylalanine + Molar Excess of L-phenylalanine (e.g., 5-10 fold higher concentration).

    • E. L-phenylalanine Only: Medium + Molar Excess of L-phenylalanine.

  • Treatment: Replace the existing medium with the prepared treatment media.

  • Incubation: Incubate for the standard duration of your experiment.

  • Endpoint Analysis: Perform your primary assay to measure the phenotype of interest (e.g., cell viability, protein expression, morphological changes).

  • Analysis: Compare the results from the "Analog Only" group (C) to the "Rescue" group (D). A statistically significant reversal of the effect observed in group C by the treatment in group D confirms specificity.

Section 4: Visual Workflow and Pathway Diagrams

Visual aids to clarify experimental logic and mechanisms.

Toxicity_Minimization_Workflow cluster_prep Phase 1: Preparation cluster_determine_stwc Phase 2: Determine STWC cluster_validate Phase 3: Validate Specificity cluster_main_exp Phase 4: Main Experiment A Prepare Stock Solution (e.g., 100 mM in DMSO) C Perform Serial Dilution (e.g., 1000 µM to 0.1 µM) A->C B Seed Cells (96-well plate) D Treat Cells & Incubate (24-72h) B->D C->D E Run Viability Assay (e.g., MTT) D->E F Analyze Data & Identify STWC E->F G Setup Treatment Groups: 1. Control 2. Analog Only (STWC) 3. Rescue (Analog + L-Phe) F->G Use STWC H Incubate & Perform Primary Assay G->H I Confirm Phenotype Reversal in Rescue Group H->I J Proceed with Main Experiment Using Validated STWC I->J Validated Conditions Mechanism_of_Toxicity cluster_pathway Cellular Pathway cluster_response Cellular Response Phe L-Phenylalanine (Natural) tRNA_Synthetase Aminoacyl-tRNA Synthetase Phe->tRNA_Synthetase Analog 4-Chloro-3-fluoro-DL-phenylalanine (Analog) Analog->tRNA_Synthetase Competes Ribosome Ribosome (Protein Synthesis) tRNA_Synthetase->Ribosome Native_Protein Functional Protein Ribosome->Native_Protein Correct Incorporation Aberrant_Protein Misfolded / Aberrant Protein Ribosome->Aberrant_Protein Misincorporation Viability Normal Cell Function & Viability Native_Protein->Viability Stress Proteotoxic Stress (ER Stress, UPR) Aberrant_Protein->Stress Degradation Ubiquitin-Proteasome System Stress->Degradation Attempted Clearance Toxicity Cell Death / Toxicity Stress->Toxicity If Overwhelmed

Caption: Mechanism of toxicity for amino acid analogs.

References

  • TCPDF Example 003. TCPDF. [Link]

  • How to determine non-cytotoxic drug concentration using MTT assay?. ResearchGate. [Link]

  • How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. PubMed Central. [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks. [Link]

  • Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation. PubMed. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. [Link]

  • AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION. National Institutes of Health. [Link]

  • Misincorporation of amino acid analogues into proteins by biosynthesis. PubMed. [Link]

  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. [Link]

  • Cell Proliferation Inhibition Assay. Creative Diagnostics. [Link]

Sources

Technical Support Center: Overcoming Poor Incorporation of 4-Chloro-3-fluoro-DL-phenylalanine in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of non-canonical amino acids (ncAAs). This resource is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technology to integrate 4-Chloro-3-fluoro-DL-phenylalanine into recombinant proteins using E. coli expression systems. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

The site-specific incorporation of ncAAs like 4-Chloro-3-fluoro-DL-phenylalanine opens up a vast landscape for protein engineering, enabling the introduction of novel chemical functionalities for applications ranging from therapeutic development to fundamental biological studies.[1][2] However, the successful and efficient incorporation of this particular analog can be challenging. This guide is structured to help you navigate and overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.

Problem 1: Low or No Yield of the Target Protein

One of the most common challenges is a significant reduction or complete absence of your protein of interest upon induction. This can stem from several factors, from the efficiency of the orthogonal translation machinery to the health of the E. coli host.

Possible Cause A: Inefficient Orthogonal Synthetase/tRNA Pair

The cornerstone of ncAA incorporation is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are orthogonal to the host's translational machinery.[1][3] If this pair does not efficiently charge the tRNA with 4-Chloro-3-fluoro-DL-phenylalanine or if the charged tRNA is a poor substrate for the ribosome, protein yields will be low.

Troubleshooting Steps:

  • Verify Plasmid Integrity: Sequence the plasmids encoding your engineered aaRS and tRNA to ensure there are no mutations.

  • Optimize Expression of the Orthogonal Pair: The relative expression levels of the aaRS and tRNA can be critical. Systematically altering the promoters or the origin of replication on the plasmid expressing the orthogonal pair can enhance incorporation efficiency.[4]

  • Consider a Different Orthogonal System: If optimization fails, it may be necessary to explore alternative engineered aaRS/tRNA pairs that have been specifically evolved for better recognition of halogenated phenylalanine analogs.

Possible Cause B: Toxicity of 4-Chloro-3-fluoro-DL-phenylalanine

Non-canonical amino acids can sometimes be toxic to E. coli, leading to growth inhibition and reduced protein expression.[5] Halogenated compounds, in particular, can have unpredictable effects on cellular processes.

Troubleshooting Steps:

  • Assess Cellular Toxicity: Perform a dose-response experiment to determine the concentration at which 4-Chloro-3-fluoro-DL-phenylalanine inhibits E. coli growth.

  • Optimize ncAA Concentration: Use the lowest effective concentration of the ncAA in your growth media that still supports protein expression. This can be determined by running a titration during a small-scale expression trial.

  • Delayed Addition of the ncAA: Add the 4-Chloro-3-fluoro-DL-phenylalanine to the culture media closer to the time of induction rather than at the beginning of cell growth. This minimizes the exposure of the cells to potentially toxic concentrations during the initial growth phase.

Possible Cause C: Suboptimal Expression Conditions

Standard protein expression protocols may not be suitable for the incorporation of ncAAs. Factors like temperature and inducer concentration can have a significant impact on the final yield.[6]

Troubleshooting Steps:

  • Lower Induction Temperature: Reducing the expression temperature to a range of 15-25°C can improve protein solubility and folding, which can be beneficial when incorporating ncAAs.[6]

  • Reduce Inducer Concentration: Lowering the concentration of the induction agent, such as IPTG, can slow down the rate of transcription. This can sometimes lead to improved solubility and activity of the recombinant protein.[6]

  • Optimize Media Composition: The choice of growth media can influence the efficiency of ncAA incorporation. Experiment with different rich and minimal media formulations.

Problem 2: High Levels of Truncated Protein

The presence of a significant amount of truncated protein suggests that the ribosome is terminating translation at the amber (UAG) codon instead of incorporating 4-Chloro-3-fluoro-DL-phenylalanine.

Possible Cause A: Competition with Release Factor 1 (RF1)

In E. coli, the amber stop codon is recognized by Release Factor 1 (RF1), which triggers the termination of translation. Successful ncAA incorporation relies on the suppressor tRNA outcompeting RF1 for binding to the ribosome.

Troubleshooting Steps:

  • Use an RF1-Deficient E. coli Strain: Employing an engineered E. coli strain where the gene for RF1 has been deleted can significantly improve the efficiency of ncAA incorporation at amber codons.

  • Increase Suppressor tRNA Expression: Overexpressing the orthogonal tRNA can increase its intracellular concentration, shifting the kinetic competition in favor of suppression over termination. This can be achieved by using a plasmid with a higher copy number or a stronger promoter for the tRNA gene.

Problem 3: Misincorporation of Natural Amino Acids

Even with an orthogonal system, there is a possibility of natural amino acids being incorporated at the target site. This can occur if the engineered aaRS has some residual activity towards canonical amino acids or if the suppressor tRNA is mis-charged by an endogenous synthetase.

Possible Cause A: Lack of Orthogonality

The engineered aaRS may not be perfectly specific for 4-Chloro-3-fluoro-DL-phenylalanine and might still recognize and activate structurally similar natural amino acids like phenylalanine or tyrosine.

Troubleshooting Steps:

  • Perform Mass Spectrometry Analysis: Analyze the purified protein using mass spectrometry to confirm the identity of the incorporated amino acid.

  • Negative Selection during aaRS Evolution: If you are engineering your own synthetase, ensure that the selection process includes a negative selection step in the absence of the ncAA to eliminate variants that recognize natural amino acids.[1]

  • Use Auxotrophic Strains: Employing an E. coli strain that is auxotrophic for the natural amino acid that is being misincorporated (e.g., phenylalanine) can help to reduce its intracellular concentration and minimize misincorporation.

FAQs (Frequently Asked Questions)

Q1: What is the recommended starting concentration of 4-Chloro-3-fluoro-DL-phenylalanine in the growth media?

A1: A common starting point for many non-canonical amino acids is a final concentration of 1 mM in the culture medium. However, the optimal concentration can vary depending on the specific ncAA, the expression system, and the target protein. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific conditions.

Q2: Which E. coli strains are best suited for incorporating 4-Chloro-3-fluoro-DL-phenylalanine?

A2: Strains like BL21(DE3) are commonly used for recombinant protein expression and can be a good starting point.[4] For improved incorporation efficiency at amber codons, consider using strains that have been engineered to have a reduced or eliminated level of Release Factor 1 (RF1). Additionally, strains that are auxotrophic for phenylalanine can be beneficial to reduce misincorporation of this natural amino acid.

Q3: How can I verify the successful incorporation of 4-Chloro-3-fluoro-DL-phenylalanine?

A3: The most definitive method for verification is mass spectrometry. By analyzing the intact protein or proteolytic digests, you can confirm the mass of the incorporated amino acid. For proteins containing fluorine, 19F-NMR spectroscopy can also be a powerful tool to confirm incorporation and to probe the local environment of the fluorinated residue.[7]

Q4: Can I use auto-induction media for expressing proteins with 4-Chloro-3-fluoro-DL-phenylalanine?

A4: While auto-induction media are convenient, they may not be ideal for ncAA incorporation. The timing of induction is critical, and the gradual induction provided by these media might not be optimal. It is generally recommended to use a system where induction can be precisely controlled, such as an IPTG-inducible promoter.

Q5: What are the key components of a successful ncAA incorporation system?

A5: A robust system for genetic code expansion relies on three main components: a reassigned codon (most commonly the UAG amber stop codon), an orthogonal aminoacyl-tRNA synthetase (aaRS)/transfer RNA (tRNA) pair, and the non-canonical amino acid itself supplied in the growth media.[4]

Visualizations and Protocols

Troubleshooting Workflow for Poor ncAA Incorporation

TroubleshootingWorkflow start Low or No Protein Yield check_plasmids Verify Plasmid Integrity (Sequencing) start->check_plasmids optimize_orthogonal_pair Optimize aaRS/tRNA Expression check_plasmids->optimize_orthogonal_pair Plasmids OK check_toxicity Assess ncAA Toxicity optimize_orthogonal_pair->check_toxicity optimize_expression Optimize Expression Conditions check_toxicity->optimize_expression check_truncation High Levels of Truncated Protein? optimize_expression->check_truncation use_rf1_deficient Use RF1-Deficient Strain check_truncation->use_rf1_deficient Yes check_misincorporation Misincorporation of Natural AAs? check_truncation->check_misincorporation No increase_trna Increase Suppressor tRNA Expression use_rf1_deficient->increase_trna increase_trna->check_misincorporation mass_spec Confirm Incorporation via Mass Spec check_misincorporation->mass_spec Yes success Successful Incorporation check_misincorporation->success No use_auxotroph Use Auxotrophic Strain mass_spec->use_auxotroph use_auxotroph->success

Sources

Technical Support Center: Purification Strategies for Peptides Containing 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 4-Chloro-3-fluoro-DL-phenylalanine. The unique properties of this amino acid—notably its halogenation and racemic nature—introduce specific, predictable challenges into the purification workflow. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies to achieve high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you should consider before beginning your purification workflow.

Q1: What is the primary purification challenge when using 4-Chloro-3-fluoro-DL-phenylalanine?

The single most significant challenge arises from the "DL" designation, which indicates a racemic mixture of D- and L-isomers. When this racemic amino acid is incorporated into a peptide chain otherwise composed of L-amino acids, it results in the synthesis of two distinct diastereomers. These diastereomeric peptides often have very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[1][2][3]

Q2: How do the chloro- and fluoro- substituents affect the peptide's behavior in RP-HPLC?

The chlorine and fluorine atoms significantly increase the hydrophobicity of the phenylalanine side chain.[4][5] This has two main consequences for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification:[6][7][8]

  • Increased Retention Time: The halogenated peptide will be more strongly retained on C8 or C18 columns, eluting at a higher percentage of organic solvent (like acetonitrile) compared to its non-halogenated counterpart.[4]

  • Potential for Aggregation: The increased hydrophobicity can sometimes lead to poor solubility or aggregation, especially for longer peptide sequences or those containing multiple hydrophobic residues.

Q3: What are the recommended initial screening conditions for a peptide containing this amino acid?

For initial analytical method development, a standard RP-HPLC setup is the best starting point.[9]

  • Column: A wide-pore (300 Å) C18 or C8 silica-based column is recommended for most peptides.[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Gradient: Start with a broad "scouting" gradient, such as 5-95% B over 30-60 minutes, to determine the approximate elution point of your peptide diastereomers.[12]

  • Detection: Monitor absorbance at 210-220 nm, which detects the peptide backbone.[6][13]

Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?

The choice depends on your downstream application.

  • TFA: As a strong ion-pairing agent, TFA is excellent for improving peak shape and resolution for most peptides, especially basic ones.[9][12][14] It is the recommended starting point for achieving separation of the diastereomers.

  • Formic Acid: If your purified fractions are intended for mass spectrometry (MS), TFA should be avoided as it causes significant ion suppression.[9][12] In this case, use 0.1% formic acid. Be aware that peak shape and resolution may be compromised compared to TFA, and method re-optimization will be necessary.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during purification.

Problem 1: I see a single, broad peak instead of two distinct peaks for my diastereomers.
  • Probable Cause: Your current chromatographic conditions lack the necessary resolving power. The subtle differences in the three-dimensional structure of the diastereomers are not sufficient to cause differential retention on the column.[1]

  • Proposed Solutions:

    • Flatten the Gradient: This is the most effective strategy. Once you've identified the approximate elution point from your scouting run, run a much shallower gradient around that point. For example, if your peptide elutes at 40% ACN, try a gradient of 35-45% ACN over 60 minutes or longer. A gradient of 0.1% per minute is sometimes necessary for difficult separations.[1]

    • Change the Organic Modifier: Acetonitrile is standard, but other solvents can alter selectivity. Try developing a method using methanol or isopropanol as the organic modifier in Mobile Phase B.

    • Adjust the Temperature: Column temperature can significantly impact selectivity. Experiment with running the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Increased temperature often improves peak shape but may decrease resolution, or vice-versa, depending on the specific peptides.

    • Change Column Chemistry: If a C18 column fails to provide resolution, try a different stationary phase. A C8 or a Phenyl-Hexyl column offers different hydrophobic selectivity and may resolve the diastereomers. For very challenging separations, a polymeric resin (polystyrene/divinylbenzene) can be effective as it lacks the surface silanols that can cause unwanted secondary interactions.[9][12]

Problem 2: My chromatogram shows peak splitting or severe tailing.
  • Probable Cause 1: Secondary Interactions. The peptide may be interacting with residual silanol groups on the silica stationary phase, especially if the peptide has basic residues (Lys, Arg, His).[12]

  • Proposed Solution 1: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%).[11][15] TFA protonates the surface silanols and provides a counter-ion for basic residues, minimizing these interactions and sharpening peaks.[12]

  • Probable Cause 2: Sample Overload. Injecting too much crude peptide onto the column can exceed its loading capacity, leading to poor peak shape.

  • Proposed Solution 2: Reduce the injection mass. Perform a loading study by injecting progressively smaller amounts of your sample until peak shape improves. It is often better to perform multiple smaller injections for preparative runs than one large, overloaded injection.

  • Probable Cause 3: Sample Solvent Incompatibility. Dissolving your crude peptide in a solvent much stronger (i.e., higher organic content) than the initial mobile phase can cause distorted peaks.[16]

  • Proposed Solution 3: Whenever possible, dissolve the sample in the starting mobile phase (e.g., 95% Water/5% ACN/0.1% TFA). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO or neat ACN to dissolve the peptide, then dilute with Mobile Phase A before injection.[16]

Problem 3: I have very low recovery of my peptide after purification.
  • Probable Cause: The high hydrophobicity of the 4-Chloro-3-fluoro-phenylalanine-containing peptide may be causing it to bind irreversibly to the column's stationary phase or to precipitate during the run.[4]

  • Proposed Solutions:

    • Use a Less Retentive Column: Switch from a C18 to a C8 or even a C4 column. These columns have shorter alkyl chains and are less hydrophobic, promoting the elution of your peptide.

    • Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve the solubility of the peptide in the mobile phase and reduce the viscosity, which can enhance recovery.

    • Post-Run Column Flushing: After your gradient is complete, flush the column with a very strong solvent (e.g., 95-100% isopropanol or ACN) to elute any remaining peptide that may have precipitated or bound strongly.

Part 3: Experimental Protocols & Data

Protocol: Analytical Method Development for Diastereomer Separation
  • Initial Scouting Run:

    • Column: C18, 300Å, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 30 minutes.

    • Action: Identify the retention time (RT) and %B at which the main peak(s) elute.

  • High-Resolution Gradient Run:

    • Let's assume the scouting run showed elution at RT = 15 min, corresponding to 50% B.

    • Gradient: Design a shallow gradient centered around this point. For example: 45% to 55% B over 60 minutes. (This is a gradient slope of ~0.17%/min).

    • Action: Analyze the chromatogram for peak separation. If baseline resolution is not achieved, flatten the gradient further (e.g., 48% to 52% B over 60 minutes).

  • Fraction Collection and Analysis:

    • Once separation is achieved, switch to a semi-preparative or preparative column with the same chemistry.

    • Scale the flow rate and injection volume appropriately for the larger column diameter.

    • Collect fractions corresponding to each of the two diastereomer peaks.

    • Analyze the purity of each fraction by re-injecting a small aliquot onto the analytical column.

    • Confirm the identity and mass of each purified diastereomer using Mass Spectrometry.

Data Summary Tables

Table 1: HPLC Column Selection Guide for Halogenated Peptides

Column PhasePrimary CharacteristicBest For...
C18 High HydrophobicityInitial screening, good retention for most peptides.
C8 Intermediate HydrophobicityPeptides that are too strongly retained or show poor recovery on C18.
C4 Low HydrophobicityVery large or extremely hydrophobic peptides.
Phenyl-Hexyl Alternative SelectivityDifficult separations where C18/C8 fail; offers π-π interactions.
Polymeric (PS-DVB) pH Stable, No SilanolsPeptides with many basic groups showing peak tailing; high/low pH methods.[9][12]

Table 2: Starting Conditions for Method Optimization

ParameterRecommended Starting PointOptimization Strategy
Gradient Slope 1% / minuteDecrease to 0.1-0.5% / minute around the elution point to improve resolution.
Flow Rate 1.0 mL/min (4.6 mm ID)Decrease to improve resolution, but be mindful of longer run times.
Temperature 30°CTest in 10°C increments (e.g., 30°C, 40°C, 50°C) to alter selectivity.
Ion-Pairing Agent 0.1% TFAFor MS-compatibility, switch to 0.1% Formic Acid and re-optimize.[12]
Visualizations
Workflow for Diastereomer Purification

G cluster_0 Method Development (Analytical Scale) cluster_1 Troubleshooting cluster_2 Scale-Up & Final Purification Crude Crude Peptide (Diastereomer Mix) Scout Scouting Run (Broad Gradient, C18) Crude->Scout Analyze1 Identify Elution %B Scout->Analyze1 Optimize Optimization Run (Shallow Gradient) Analyze1->Optimize Check Resolution Achieved? Optimize->Check ChangeCol Change Column (C8, Phenyl, etc.) Check->ChangeCol No Prep Preparative Run (Optimized Method) Check->Prep Yes ChangeCol->Optimize ChangeSolv Change Solvent (MeOH, IPA) ChangeSolv->Optimize ChangeTemp Adjust Temperature ChangeTemp->Optimize Collect Collect Fractions Prep->Collect Analyze2 Purity & Mass Analysis (LC-MS) Collect->Analyze2 Final Pool & Lyophilize Pure Diastereomers Analyze2->Final

A general workflow for developing a purification method for peptide diastereomers.

Troubleshooting Peak Splitting/Tailing

G Start Problem: Peak Splitting or Tailing Q1 Is sample dissolved in initial mobile phase? Start->Q1 S1_Yes Yes Q1->S1_Yes Yes S1_No No Q1->S1_No No Q2 Is column overloaded? S1_Yes->Q2 A1 Action: Re-dissolve sample in starting mobile phase or weaker solvent. S1_No->A1 End Result: Improved Peak Shape A1->End S2_Yes Yes Q2->S2_Yes Yes S2_No No Q2->S2_No No A2 Action: Reduce injection mass. Perform a loading study. S2_Yes->A2 Q3 Is 0.1% TFA in mobile phase? S2_No->Q3 A2->End S3_Yes Yes Q3->S3_Yes Yes S3_No No Q3->S3_No No S3_Yes->End A3 Action: Add 0.1% TFA to both mobile phases A and B. S3_No->A3 A3->End

A decision tree for troubleshooting common causes of poor peak shape in peptide HPLC.

References
  • Dolan, J. W. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 134-141. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options?. Biotage. Available at: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Available at: [Link]

  • Samanen, J. M., & Hruby, V. J. (1986). Reversed-phase high-performance liquid chromatography for the separation of peptide diastereoisomers.
  • Ilisz, I., et al. (2014). Peptide Diastereomers, Separation of. In Encyclopedia of Analytical Chemistry.
  • Gavioli, A., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Ilisz, I., et al. (2013). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 84, 197-205.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Yasir, M., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15642.
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine. BenchChem.
  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. UNH Scholars' Repository.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-44.
  • Hodges, R. S., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
  • University of Wisconsin-Madison. (n.d.). HPLC purification of peptides and miniature proteins.
  • Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 789, 1-13.
  • El-Faham, A., & de la Torre, B. G. (2020).

Sources

Technical Support Center: Troubleshooting Aggregation of Proteins Containing 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unnatural amino acid (UAA) 4-Chloro-3-fluoro-DL-phenylalanine into proteins and encountering challenges with aggregation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve these complex stability issues.

The incorporation of novel UAAs is a powerful tool in protein engineering and drug discovery, but it can introduce significant challenges, with aggregation being the most common failure point.[1] This guide provides a systematic, question-and-answer-based approach to diagnose, troubleshoot, and prevent aggregation at every stage of your workflow.

Section 1: Understanding the Root Cause - Why Is My Protein Aggregating?

Before troubleshooting, it's critical to understand the physicochemical drivers of aggregation induced by this specific UAA.

Q: What properties of 4-Chloro-3-fluoro-DL-phenylalanine make it prone to causing protein aggregation?

A: The tendency of 4-Chloro-3-fluoro-DL-phenylalanine to induce aggregation stems from a combination of potent physicochemical effects that disrupt the delicate balance of forces maintaining a protein's native conformation.

  • Increased Hydrophobicity: The primary driver is the significant increase in the hydrophobicity of the phenylalanine side chain due to the addition of both chlorine and fluorine atoms. In the aqueous environment of a cell or buffer, these exposed hydrophobic regions on the protein surface will preferentially interact with each other to minimize contact with water, leading to the formation of aggregates.[2][3] This process is thermodynamically driven by the hydrophobic effect, which is a major determinant of protein folding and stability.[2]

  • Disruption of Aromatic Interactions: The native function and structure of many proteins rely on subtle aromatic interactions, such as π-stacking and cation-π interactions. The electron-withdrawing nature of the chlorine and fluorine atoms alters the electrostatic potential of the phenyl ring, which can weaken or prevent these essential native interactions.[4] This disruption can lead to local unfolding or the adoption of aggregation-prone intermediate states.

  • Steric Hindrance: The addition of two halogen atoms increases the steric bulk of the side chain compared to a standard phenylalanine. Depending on its location within the protein structure, this can cause clashes that prevent the protein from folding into its most stable, native conformation, exposing the hydrophobic core and promoting aggregation.[5]

  • Issues with the DL-Racemic Mixture: You are using a DL-phenylalanine mixture. Protein synthesis machinery is highly specific for L-amino acids. While the orthogonal synthetase is designed for the UAA, its efficiency and fidelity with a racemic mixture can be compromised. This may lead to lower incorporation efficiency, resulting in truncated protein fragments that are highly prone to aggregation, or potential mis-incorporation that leads to misfolded protein.[6][7]

Q: At what stage of my workflow is aggregation most likely to occur?

A: Aggregation is not a single-point failure but a risk at every step of your process, from initial expression to final storage.[8] Understanding these critical points is key to targeted troubleshooting.

G cluster_0 Protein Production Workflow & Aggregation Hotspots expr 1. Gene Expression lysis 2. Cell Lysis expr->lysis agg1 Inclusion Bodies (Misfolded Protein) expr->agg1 purify 3. Purification lysis->purify agg2 Soluble Aggregates (High Local Concentration) lysis->agg2 conc 4. Concentration purify->conc agg3 On-Column Aggregation (Buffer Incompatibility) purify->agg3 store 5. Storage conc->store agg4 Concentration-Induced Aggregation conc->agg4 agg5 Instability Over Time (Freeze-Thaw Stress) store->agg5

Caption: Key stages where aggregation can occur during protein production.

Section 2: Initial Diagnosis & Characterization

Effective troubleshooting begins with accurately characterizing the problem. You must determine if your aggregates are soluble or insoluble and quantify the extent of the issue.

Q: How can I determine if my protein is aggregated and characterize the type of aggregate?

A: A multi-pronged approach using orthogonal techniques is necessary for a complete picture of your sample's particle characteristics.[9] No single method can cover the entire size range of potential aggregates, from small oligomers to large visible particles.[9][10]

Technique What It Measures Pros Cons Citation(s)
SDS-PAGE Insoluble vs. soluble proteinSimple, fast, widely available. Differentiates insoluble pellet from soluble supernatant.Does not characterize soluble aggregates well; denaturing.[8]
Size-Exclusion Chromatography (SEC) Size distribution of soluble speciesGold standard for quantifying soluble monomers, dimers, and oligomers. High resolution.Large aggregates can clog the column; requires specialized equipment.[10][11][12]
SEC with Multi-Angle Light Scattering (SEC-MALS) Absolute molar mass of eluting speciesProvides accurate molecular weight of aggregates without relying on standards.Higher equipment cost and complexity.[11]
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) distributionFast, non-invasive, sensitive to a wide range of aggregate sizes. Requires minimal sample.Highly sensitive to dust/contaminants; provides an average distribution, not discrete peaks like SEC.[11][13]
UV-Vis Spectroscopy (350 nm scan) Presence of large, light-scattering aggregatesVery simple and fast. Can be used as a quick screen for turbidity.Not quantitative; only detects large aggregates.[12]
Diagnostic Workflow

This logical flow will help you efficiently diagnose the state of your protein.

G start Start: Cell Lysate centrifuge Centrifuge Lysate (e.g., 15,000 x g, 30 min) start->centrifuge sds_page Analyze Supernatant (S) and Pellet (P) by SDS-PAGE centrifuge->sds_page decision Is Protein of Interest in Pellet (P)? sds_page->decision pellet_path YES: Insoluble Aggregates (Inclusion Bodies) decision->pellet_path Yes supernatant_path NO: Protein is Soluble decision->supernatant_path No pellet_action Proceed to Section 3: Inclusion Body Solubilization and Refolding Protocol pellet_path->pellet_action supernatant_analysis Characterize Soluble Fraction with SEC and/or DLS supernatant_path->supernatant_analysis decision2 Are Soluble Aggregates Present? supernatant_analysis->decision2 agg_present YES: Soluble Aggregates decision2->agg_present Yes no_agg NO: Monomeric Protein decision2->no_agg No agg_action Proceed to Section 3: Buffer Optimization & Purification Strategies agg_present->agg_action

Caption: A decision tree for the initial diagnosis of protein aggregation.

Section 3: Troubleshooting Guide - Step-by-Step Solutions

This section provides targeted solutions based on your diagnostic results.

Q1: My protein is completely insoluble and found in the pellet (inclusion bodies). How can I recover active protein?

A: When a protein is in inclusion bodies, it is in a highly aggregated, non-native state.[14] Recovery requires a two-step process: first, solubilizing (and fully denaturing) the protein with a strong chaotropic agent, and second, refolding it by carefully removing the denaturant in a buffer that favors the native conformation.[14][15]

Protocol: Protein Refolding via Rapid Dilution

This method is often effective because it quickly lowers both the protein and denaturant concentrations, minimizing the time aggregation-prone intermediates can interact.[14]

  • Inclusion Body Isolation and Washing:

    • After lysis, centrifuge the lysate to pellet the inclusion bodies.

    • Resuspend the pellet in a wash buffer (e.g., 50 mM Tris, 100 mM NaCl, 1% Triton X-100, pH 8.0) to remove contaminating proteins and membranes. Vortex vigorously and centrifuge again.

    • Repeat the wash step with the same buffer but without detergent.

  • Solubilization:

    • Resuspend the washed pellet in a minimal volume of Solubilization Buffer (e.g., 50 mM Tris, 8 M Urea or 6 M Guanidinium HCl, 10 mM DTT, pH 8.5).

    • Incubate with gentle rocking for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains your denatured protein. Determine its concentration.

  • Refolding:

    • Prepare a large volume (typically 50-100 times the volume of your solubilized protein solution) of ice-cold Refolding Buffer. The composition of this buffer is critical. A good starting point is:

      • 50 mM Tris, pH 8.0-8.5

      • 500 mM L-Arginine (an effective aggregation suppressor)[16]

      • 150 mM NaCl

      • 5 mM reduced glutathione (GSH) / 0.5 mM oxidized glutathione (GSSG) (a redox pair to promote correct disulfide bond formation)[15]

      • (Optional) 10% Glycerol

    • Using a syringe pump or by adding dropwise with vigorous stirring, rapidly dilute the solubilized protein into the refolding buffer to a final concentration of 10-50 µg/mL.[14]

    • Allow the refolding reaction to proceed at 4°C for 12-48 hours with gentle stirring.

  • Concentration and Analysis:

    • After refolding, concentrate the protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators).

    • Analyze the final product for solubility and aggregation state using SEC and DLS as described in Section 2.

Q2: My protein is soluble after lysis but aggregates during chromatography. How can I prevent this?

A: This is a common issue caused by high local protein concentrations on the resin or by buffer conditions during binding, washing, or elution that destabilize the protein.[17][18]

Strategies for Preventing On-Column Aggregation:

  • Optimize Lysis and Binding Buffers: The best defense is a good offense. Add stabilizing excipients to your buffers before you apply the sample to the column.

    • Add L-Arginine/L-Glutamic Acid: A combination of 50 mM L-Arginine and 50 mM L-Glutamic acid is highly effective at preventing both hydrophobic and ionic-driven aggregation and should be maintained throughout purification.[19][20]

    • Increase Ionic Strength: For ion-exchange chromatography (IEX), ensure your binding buffer has a minimal salt concentration (e.g., 25 mM NaCl) to reduce non-specific ionic interactions. For affinity (IMAC) and hydrophobic interaction (HIC) chromatography, a higher salt concentration (150-500 mM NaCl) can help mitigate non-specific binding that can induce unfolding.[17]

  • Use Gradient Elution: Avoid sharp changes in buffer composition. A shallow, linear gradient for elution (e.g., over 20 column volumes) is much gentler than a single-step elution and minimizes the "shock" that can cause proteins to aggregate.[17]

  • Reduce Column Loading: High protein concentration on the column is a major cause of aggregation.[17] Try loading 50% of the column's recommended binding capacity and see if aggregation is reduced.

  • Add Mild Detergents: If hydrophobic interactions are the primary cause, adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS) to all your buffers can be very effective.[21]

Q3: My purified protein looks great by SEC, but it aggregates when I try to concentrate it or store it. What should I do?

A: This indicates that while the protein is stable in the final purification buffer, it is not stable at high concentrations or under storage stresses like freeze-thaw cycles. The solution is to find a final formulation buffer that maximizes long-term stability.[22]

Protocol: Small-Scale Buffer Screen for Stability

This experiment allows you to empirically test a matrix of conditions to find the optimal buffer for your protein.

  • Preparation:

    • Start with your purified, monomeric protein at a low concentration (e.g., 0.5 mg/mL) in its final SEC buffer.

    • Prepare a series of 2x concentrated stock solutions of different buffers and additives. A good starting matrix would test:

      • pH: Buffers at pH 6.5, 7.5, and 8.5 (e.g., MES, HEPES, Tris). Ensure the pH is at least 1 unit away from your protein's theoretical pI.[22]

      • Salt: NaCl at 50 mM, 150 mM, and 500 mM.

      • Additives: L-Arginine (up to 500 mM), Glycerol (10-20%), Sucrose (5-10%).[22][23]

  • Execution (96-well plate format):

    • In a 96-well plate, combine equal volumes of your protein solution with each of the 2x stock buffers to create a matrix of final conditions.

    • Include a control well with your original SEC buffer.

    • Seal the plate and take an initial DLS reading (Time 0).

  • Stress and Analysis:

    • Incubate the plate at an elevated temperature (e.g., 37°C) to accelerate aggregation.

    • Take DLS readings at regular intervals (e.g., 2, 8, 24, 48 hours).

    • Alternatively, subject a parallel plate to several freeze-thaw cycles (-80°C to room temp) and analyze by DLS.

  • Interpretation:

    • The optimal buffer condition is the one that shows the least increase in average particle size and polydispersity over time. Once identified, this buffer should be used for the final SEC polishing step and for all subsequent concentration and storage.

G cluster_0 Buffer Optimization Screen Workflow cluster_1 Stress Application start Purified, Monomeric Protein (0.5 mg/mL) plate Mix Protein + Stocks in 96-Well Plate start->plate stocks Prepare 2x Stock Solutions (pH, Salt, Additives) stocks->plate stress1 Thermal Stress (e.g., 37°C) plate->stress1 stress2 Freeze-Thaw Stress (-80°C <-> RT) plate->stress2 analyze Analyze by DLS at T=0, 2, 8, 24h stress1->analyze stress2->analyze result Identify Condition with Minimal Change in Particle Size analyze->result

Caption: Workflow for a small-scale screen to find a stabilizing buffer.

References

  • Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technologynetworks.com. Available at: [Link]

  • Intertek. Protein Aggregation Analysis. Intertek.com. Available at: [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. Apc.ie. Available at: [Link]

  • Jain, S. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Bioprocessonline.com. Available at: [Link]

  • Yokogawa Fluid Imaging Technologies. (2024). Characterizing Protein Aggregation With Orthogonal Techniques. Fluidimaging.com. Available at: [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Available at: [Link]

  • Various Authors. (2016). How to prevent aggregation of proteins during the expression and purification?. Researchgate.net. Available at: [Link]

  • Wikipedia. Protein aggregation. En.wikipedia.org. Available at: [Link]

  • Challener, C. A. (2015). Challenges of Protein Aggregation during Purification. Biopharminternational.com. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Gbiosciences.com. Available at: [Link]

  • The Proteinaissance. (2021). Troubleshooting protein expression. Youtube.com. Available at: [Link]

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum.unibas.ch. Available at: [Link]

  • Samra, H. S., & He, F. (2012). Effects of amino acid additives on protein solubility. NIH.gov. Available at: [Link]

  • Various Authors. (2023). Is there any non-denature approaches to solubilize protein aggregates or Triton insoluble protein aggregates?. Researchgate.net. Available at: [Link]

  • ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. Chembk.com. Available at: [Link]

  • Peak Proteins. Preventing Protein Aggregation To Aid Crystallisation. Peakproteins.com. Available at: [Link]

  • Caveney, P. M., et al. (2020). Systematic evaluation of soluble protein expression using a fluorescent unnatural amino acid reveals no reliable predictors of tolerability. NIH.gov. Available at: [Link]

  • Bio-Rad. Protein Solubilization. Bio-rad.com. Available at: [Link]

  • Shiraki, K., et al. (2002). Biophysical Effect of Amino Acids on the Prevention of Protein Aggregation. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. 4-fluoro-L-phenylalanine. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. NIH.gov. Available at: [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. Allsubjectjournal.com. Available at: [Link]

  • Rowlett, V. (2022). Refolding Proteins Made Easy: 21 Tips and Tricks. Bitesizebio.com. Available at: [https://bitesizebio.com/22 refolding-proteins-made-easy-21-tips-and-tricks/]([Link] refolding-proteins-made-easy-21-tips-and-tricks/)

  • Johnson, J. A. (2009). Unnatural amino acids: better than the real things?. NIH.gov. Available at: [Link]

  • Buer, B. C., & Marsh, E. N. G. (2013). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. NIH.gov. Available at: [Link]

  • D'Souza, A., & Pande, J. (2022). Reprogramming natural proteins using unnatural amino acids. NIH.gov. Available at: [Link]

  • National Center for Biotechnology Information. p-Fluorophenylalanine. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH.gov. Available at: [Link]

  • Valax, P., & Georgiou, G. (2010). Method for refolding a protein. Google Patents.
  • Holub, D., & O'Hagan, D. (2020). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. NIH.gov. Available at: [Link]

  • De Bernardez Clark, E. (1998). Refolding of recombinant proteins. Current Opinion in Biotechnology. Available at: [Link]

  • Cornejo, M. A., et al. (2010). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. NIH.gov. Available at: [Link]

  • Stith, L., et al. (2017). New Protein Structures Provide an Updated Understanding of Phenylketonuria. NIH.gov. Available at: [Link]

Sources

Technical Support Center: Protocol Refinement for Radiofluorination of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiofluorination of phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical radiolabeling process. Our goal is to move beyond simple procedural lists and offer a comprehensive resource grounded in scientific principles and practical experience.

Introduction

The incorporation of Fluorine-18 (18F) into phenylalanine and its derivatives is a cornerstone of Positron Emission Tomography (PET) tracer development, enabling the non-invasive imaging of amino acid transport and metabolism in various pathological conditions, particularly in oncology and neurology.[1][2][3] However, the synthesis of these radiotracers is not without its challenges, often stemming from the need to perform chemistry on electron-rich aromatic systems and the inherent lability of the amino acid moiety.[1][4] This guide provides a structured approach to understanding and overcoming common hurdles in the radiofluorination of phenylalanine derivatives, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the radiofluorination of phenylalanine derivatives.

Q1: Why is my radiochemical yield (RCY) consistently low?

A1: Low RCY is a frequent issue and can be attributed to several factors:

  • Inefficient Drying of [18F]Fluoride: Residual water can significantly quench the reactivity of the fluoride ion. Azeotropic drying with acetonitrile is a critical step. Ensure the drying process is complete by monitoring the temperature and nitrogen flow.[5]

  • Precursor Quality and Concentration: The purity of your precursor is paramount. Impurities can compete for [18F]fluoride or interfere with the reaction. The concentration of the precursor is also a key parameter to optimize; too little may lead to incomplete reaction, while too much can sometimes lead to side reactions or be difficult to remove during purification.[6]

  • Suboptimal Reaction Temperature: The optimal temperature for radiofluorination is highly dependent on the precursor and the method used. A temperature that is too low may result in slow kinetics, while a temperature that is too high can lead to precursor degradation or unwanted side reactions. A systematic optimization of the reaction temperature is often necessary.[6][7]

  • Choice of Solvent and Base: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the [18F]fluoride. Common solvents include acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] The choice and concentration of the phase transfer catalyst (e.g., Kryptofix 2.2.2.) and base (e.g., potassium carbonate) are also critical for activating the [18F]fluoride.

Q2: I'm observing significant by-products in my reaction mixture. What are the likely causes and solutions?

A2: The formation of by-products can complicate purification and reduce the final yield of your desired tracer. Common causes include:

  • Side Reactions of the Precursor: The precursor itself may undergo side reactions under the labeling conditions. For example, precursors with sensitive functional groups may degrade at high temperatures.

  • Hydrolysis of Protecting Groups: If your precursor contains protecting groups, they may be partially or fully hydrolyzed under the reaction conditions, leading to a mixture of products.

  • Formation of Hydroxylated By-products: In some cases, [18F]fluoride can be displaced by hydroxide ions, leading to the formation of hydroxylated impurities. This is more common if there is residual water in the reaction mixture.

  • Solution: A thorough analysis of the by-products by radio-HPLC and comparison with cold standards can help identify their structures. Adjusting the reaction conditions, such as lowering the temperature, changing the solvent, or using a milder base, can often minimize the formation of by-products.

Q3: How can I improve the in vivo stability of my 18F-labeled phenylalanine derivative and prevent defluorination?

A3: In vivo defluorination can lead to the uptake of free [18F]fluoride in bone, resulting in poor image quality. Strategies to improve stability include:

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring can influence its stability. For example, 2-[18F]fluorophenylalanine has shown better in vivo stability compared to 4-[18F]fluorophenylalanine.[9]

  • Introduction of Stabilizing Groups: The addition of certain chemical groups to the molecule can enhance the stability of the C-18F bond. For instance, methylation of phenylalanine tracers has been shown to have a notable effect in stabilizing this bond.[10]

  • Fluoroalkyl Chains: Attaching a fluoroalkyl chain to the phenyl ring instead of a direct C-F bond can also improve metabolic stability.[11]

Q4: What are the best practices for purification of 18F-labeled phenylalanine derivatives?

A4: Purification is a critical step to ensure the final product is suitable for in vivo use.

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is the most common method for purifying radiolabeled compounds. It is essential to develop a robust HPLC method that provides good separation of the desired product from unreacted [18F]fluoride, precursor, and any by-products.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for a preliminary clean-up of the reaction mixture before HPLC or for the final formulation of the purified tracer.

  • Method Validation: It is crucial to validate your purification method to ensure that it consistently provides a product with high radiochemical and chemical purity.

Troubleshooting Guides

This section provides a more detailed breakdown of common problems and their solutions in a structured, easy-to-follow format.

Problem 1: Low Radiochemical Conversion (RCC)
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete drying of [18F]fluoride Optimize azeotropic drying conditions (e.g., increase number of acetonitrile additions, ensure adequate nitrogen flow and temperature).Water competes with the leaving group on the precursor for the nucleophilic [18F]fluoride, reducing its reactivity and leading to the formation of [18F]HF.[5]
Degradation of precursor Lower the reaction temperature. Screen different solvents or bases that are milder.High temperatures or harsh basic conditions can lead to the decomposition of sensitive precursors before radiofluorination can occur.
Poor precursor reactivity Consider alternative precursors with better leaving groups (e.g., iodonium salts, boronate esters, stannanes).The nature of the leaving group significantly influences the rate of nucleophilic aromatic substitution. More reactive leaving groups can improve RCC.[1][9]
Suboptimal catalyst concentration (for catalyzed reactions) Systematically vary the concentration of the catalyst (e.g., copper catalyst).In copper-mediated reactions, the catalyst concentration is critical. Too little may result in slow reaction kinetics, while too much can sometimes lead to side reactions.[6]
Problem 2: Racemization of the Chiral Center
Potential Cause Troubleshooting Step Scientific Rationale
Harsh reaction conditions Use milder reaction conditions (lower temperature, less basic environment).The α-proton of the amino acid can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.
Inappropriate deprotection method Employ deprotection methods that are known to preserve stereochemistry.Acidic or basic deprotection steps can sometimes lead to racemization. Careful selection of the deprotection strategy is crucial.
"Minimalist" protocol issues Carefully adjust the 18F-preprocessing when using minimalist protocols.While minimalist approaches can simplify the radiosynthesis, they may require fine-tuning to avoid issues like racemization.[9]
Problem 3: Inconsistent Radiochemical Yields
Potential Cause Troubleshooting Step Scientific Rationale
Variability in cyclotron target water Ensure consistent quality of the target water. Consider a pre-purification step for the [18F]fluoride.Impurities in the target water (e.g., metal ions) can interfere with the radiofluorination reaction.
Manual synthesis variations Automate the synthesis using a synthesis module.Automated synthesis modules provide better control over reaction parameters, leading to more consistent and reproducible results.[4]
Reagent stability Use fresh, high-quality reagents for each synthesis.Degradation of reagents, especially the precursor and phase transfer catalyst, can lead to variable yields.

Experimental Protocols

Below are detailed, step-by-step methodologies for key radiofluorination workflows.

Protocol 1: Copper-Mediated Radiofluorination of a Boronic Ester Precursor

This protocol is adapted from methods used for the synthesis of tracers like [18F]FDOPA.[4][12]

Diagram of the Workflow:

G cluster_prep [18F]Fluoride Preparation cluster_reaction Radiofluorination cluster_deprotection Deprotection cluster_purification Purification & Formulation trap 1. Trap [18F]F- on QMA elute 2. Elute with K2CO3/K222 trap->elute dry 3. Azeotropic Drying elute->dry add_reagents 4. Add Precursor & Cu Catalyst in Solvent dry->add_reagents heat 5. Heat at Optimal Temperature add_reagents->heat add_acid 6. Add Acid (e.g., HCl) heat->add_acid heat_deprotect 7. Heat to Remove Protecting Groups add_acid->heat_deprotect hplc 8. Semi-preparative HPLC heat_deprotect->hplc formulate 9. SPE Formulation hplc->formulate

Caption: Workflow for Copper-Mediated Radiofluorination.

Step-by-Step Methodology:

  • [18F]Fluoride Trapping and Elution: Trap the cyclotron-produced [18F]fluoride on a quaternary ammonium anion-exchange (QMA) cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride azeotropically by heating under a stream of nitrogen with additions of anhydrous acetonitrile until all water is removed.

  • Radiofluorination Reaction: To the dried [18F]fluoride, add a solution of the boronic ester precursor and a copper catalyst (e.g., Cu(OTf)2(py)4) in a suitable solvent (e.g., a mixture of n-butanol and N,N-dimethylacetamide).[6] Heat the reaction mixture at the optimized temperature (e.g., 140°C) for a specified time (e.g., 20 minutes).[6]

  • Deprotection: After the radiofluorination is complete, add an acidic solution (e.g., 2 M HCl) to the reaction mixture and heat to remove the protecting groups.[3]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired 18F-labeled phenylalanine derivative.

  • Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution using a solid-phase extraction (SPE) cartridge.

Protocol 2: Nucleophilic Radiofluorination of an Iodonium Salt Precursor

This method is often used for the synthesis of various 18F-labeled aromatic compounds, including phenylalanine derivatives.[9]

Diagram of the Workflow:

G cluster_prep [18F]Fluoride Preparation cluster_reaction Radiofluorination cluster_purification Purification & Formulation trap 1. Trap [18F]F- on QMA elute 2. Elute with Base/PTC trap->elute dry 3. Azeotropic Drying elute->dry add_precursor 4. Add Iodonium Salt Precursor in Solvent dry->add_precursor heat 5. Heat at Optimal Temperature add_precursor->heat hplc 6. Semi-preparative HPLC heat->hplc formulate 7. SPE Formulation hplc->formulate

Caption: Workflow for Iodonium Salt Radiofluorination.

Step-by-Step Methodology:

  • [18F]Fluoride Preparation: Prepare the dried [18F]fluoride as described in Protocol 1.

  • Radiofluorination Reaction: Add a solution of the iodonium salt precursor in a suitable solvent (e.g., DMF or DMSO) to the dried [18F]fluoride. Heat the reaction mixture at an optimized temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes).

  • Purification and Formulation: Purify and formulate the final product using semi-preparative HPLC and SPE as described in Protocol 1. Note that for some precursors, a deprotection step may also be required after the radiofluorination.

Data Presentation

The following tables summarize typical quantitative data for the radiofluorination of phenylalanine derivatives, providing a benchmark for your own experiments.

Table 1: Comparison of Radiochemical Yields for Different Precursors
Precursor TypeDerivativeRadiochemical Yield (RCY, decay-corrected)Reference
Boronic Ester (BPin)[18F]FDOPA~12% (automated)[13]
Boronic Ester (BPin)4-[18F]FPhe~80% (labeling rate)[6]
Iodonium Salt2-[18F]FPhe17 ± 3%[9]
ArylstannaneProtected [18F]F-phenylalanineUseful RCCs reported[7]
Cyclic SulfamidateRacemic [18F]FMePhe60-70%[5]
Table 2: Typical Reaction Parameters and Outcomes
DerivativePrecursorSynthesis TimeRadiochemical Purity (RCP)Molar Activity (Am)Reference
[18F]FEPTosylate75-82 min> 95%31-69 GBq/μmol[2]
[18F]FPPTosylate90 min> 95%21-69 GBq/μmol[2]
L-[18F]FDOPATrimethyl ammonium~70 min> 99.9%2.1-3.9 Ci/μmol[14][15]
D-[18F]FDOPATrimethyl ammonium~90 min> 99.9%2.1-3.9 Ci/μmol[14][15]

Conclusion

The successful radiofluorination of phenylalanine derivatives is an achievable goal with a systematic and informed approach. By understanding the underlying chemical principles, being aware of the common pitfalls, and applying the troubleshooting strategies outlined in this guide, researchers can refine their protocols to achieve high, reproducible yields of these valuable PET tracers. This technical support center is intended to be a living document, and we encourage feedback and questions from the research community to further enhance its utility.

References

  • Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. Journal of Medicinal Chemistry. [Link]

  • Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. PubMed Central. [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. [Link]

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  • Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine. [Link]

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-3-fluoro-DL-phenylalanine and 4-chlorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological tools and therapeutic development, synthetic amino acid analogs serve as invaluable probes for elucidating biological pathways and as scaffolds for novel drug candidates. Among these, halogenated derivatives of phenylalanine have garnered significant interest due to their ability to modulate enzyme activity and cellular processes. This guide provides a detailed comparison of the biological activities of two such analogs: the well-characterized 4-chlorophenylalanine (PCPA) and the less-explored 4-Chloro-3-fluoro-DL-phenylalanine.

This document will delve into the established mechanisms of action of PCPA as an inhibitor of key amino acid hydroxylases and explore the potential, albeit less defined, biological profile of its di-halogenated counterpart. By synthesizing available experimental data and highlighting current knowledge gaps, this guide aims to provide researchers with a comprehensive understanding to inform future investigations and applications of these compounds.

Overview of Halogenated Phenylalanine Analogs

The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly alter its electronic and steric properties. These modifications can influence the molecule's ability to interact with the active sites of enzymes, leading to inhibitory effects. The nature, position, and number of halogen substituents are critical determinants of the resulting biological activity.

4-chlorophenylalanine (PCPA): A Widely Utilized Research Tool

4-chlorophenylalanine, often referred to as fenclonine, is a classical and extensively studied inhibitor of serotonin biosynthesis.[1] Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin.[2] This potent and long-lasting effect has established PCPA as a standard pharmacological agent for depleting serotonin levels in preclinical research, enabling the investigation of the serotonergic system's role in a myriad of physiological and pathological processes.

4-Chloro-3-fluoro-DL-phenylalanine: An Analog with Underexplored Potential

In contrast to PCPA, 4-Chloro-3-fluoro-DL-phenylalanine is a less characterized molecule. The presence of an additional fluorine atom at the meta position introduces further modifications to the phenyl ring's properties. Fluorine's high electronegativity can alter the acidity of the amino acid and influence its binding affinity to target proteins. While specific biological data for this di-halogenated analog is scarce, its structural similarity to PCPA suggests potential interactions with the same enzymatic targets, albeit with potentially different potency and selectivity.

Comparative Biological Activity

The primary biological targets of interest for these phenylalanine analogs are the aromatic amino acid hydroxylases, a family of enzymes that includes tryptophan hydroxylase and phenylalanine hydroxylase.

Inhibition of Tryptophan Hydroxylase (TPH)

4-chlorophenylalanine (PCPA) is a well-documented irreversible inhibitor of TPH. This inhibition leads to a profound and sustained depletion of serotonin in the central and peripheral nervous systems. The in vitro inhibitory constant (Ki) for PCPA against tryptophan hydroxylase has been reported to be approximately 300 µM.

4-Chloro-3-fluoro-DL-phenylalanine: To date, there is a notable absence of published studies specifically evaluating the inhibitory activity of 4-Chloro-3-fluoro-DL-phenylalanine against tryptophan hydroxylase. However, based on the structure-activity relationships of other halogenated phenylalanine derivatives, it is plausible that this compound also exhibits inhibitory effects on TPH. The combined electron-withdrawing effects of the chlorine and fluorine atoms may influence its binding to the enzyme's active site. Further enzymatic assays are required to determine its potency and mechanism of inhibition.

Inhibition of Phenylalanine Hydroxylase (PAH)

4-chlorophenylalanine (PCPA) also acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[3][4] This inhibitory action can lead to an accumulation of phenylalanine, a condition known as hyperphenylalaninemia.

4-Chloro-3-fluoro-DL-phenylalanine: Similar to its effects on TPH, the interaction of 4-Chloro-3-fluoro-DL-phenylalanine with PAH has not been specifically documented. The structural analogy to phenylalanine suggests a potential for competitive inhibition. The nature and extent of this inhibition would depend on how the dual halogen substitutions affect its affinity for the PAH active site.

Cytotoxicity and Other Biological Effects

4-chlorophenylalanine (PCPA) has been reported to exhibit cytotoxic effects in certain cell lines. Studies have also indicated its potential to influence other cellular processes beyond amino acid metabolism.

4-Chloro-3-fluoro-DL-phenylalanine: The cytotoxicity and broader biological effects of 4-Chloro-3-fluoro-DL-phenylalanine remain to be systematically investigated. The introduction of fluorine can sometimes alter the toxicological profile of a molecule.[5] General studies on halogenated amino acids suggest that such modifications can impact cytotoxicity, but specific data for this compound is needed.[6][7]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these two analogs is essential for understanding their potential behavior in biological systems.

Property4-Chloro-3-fluoro-DL-phenylalanine4-chlorophenylalanine
Molecular Formula C₉H₉ClFNO₂C₉H₁₀ClNO₂
Molecular Weight 217.63 g/mol 199.63 g/mol
Structure Phenylalanine with a chlorine atom at position 4 and a fluorine atom at position 3 of the phenyl ring.Phenylalanine with a chlorine atom at position 4 of the phenyl ring.[2]

Synthesis and Availability

4-chlorophenylalanine (PCPA) is commercially available from numerous chemical suppliers.[2] Its synthesis is well-established.

4-Chloro-3-fluoro-DL-phenylalanine: Information regarding the synthesis of 4-Chloro-3-fluoro-DL-phenylalanine is limited in readily accessible scientific literature. A patent for the synthesis of chiral D-phenylalanine derivatives describes a method that could potentially be adapted for the synthesis of this compound.[8] It is also available from some specialized chemical suppliers.

Experimental Protocols

For researchers interested in directly comparing the biological activities of these two compounds, the following experimental workflows provide a starting point.

In Vitro Enzyme Inhibition Assay (Tryptophan Hydroxylase)

This protocol outlines a general procedure to determine the inhibitory potential of the test compounds on TPH activity.

Caption: Workflow for TPH Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of 4-Chloro-3-fluoro-DL-phenylalanine and 4-chlorophenylalanine in a suitable solvent (e.g., DMSO). Prepare solutions of purified TPH, tryptophan, and the cofactor tetrahydrobiopterin (BH4) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control inhibitor if available.

  • Enzyme Addition: Add the TPH enzyme to each well and pre-incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of tryptophan and BH4.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid).

  • Product Quantification: Quantify the amount of 5-hydroxytryptophan (5-HTP) produced using a suitable method, such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Cell-Based Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxic effects of the compounds on a relevant cell line.

Caption: Workflow for Cell-Based Cytotoxicity Assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., a neuronal or hepatic cell line) under standard conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-3-fluoro-DL-phenylalanine and 4-chlorophenylalanine in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the appropriate signal (absorbance or luminescence) and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for cytotoxicity.

Future Directions and Conclusion

The comparative analysis of 4-Chloro-3-fluoro-DL-phenylalanine and 4-chlorophenylalanine highlights a significant knowledge disparity. While PCPA is a well-established tool for studying the serotonergic system, its di-halogenated counterpart remains largely unexplored. The addition of a fluorine atom at the 3-position of 4-chlorophenylalanine presents an intriguing structural modification that warrants further investigation.

Future research should prioritize the systematic evaluation of 4-Chloro-3-fluoro-DL-phenylalanine's biological activity. Key areas of investigation include:

  • Enzyme Inhibition Studies: Determining the IC50 and Ki values for the inhibition of tryptophan hydroxylase and phenylalanine hydroxylase is crucial to understanding its potency and selectivity.

  • In Vivo Studies: Preclinical studies are necessary to assess its effects on serotonin and phenylalanine levels in vivo, as well as its overall pharmacokinetic and pharmacodynamic profile.

  • Toxicity Profiling: Comprehensive cytotoxicity and safety assessments are essential to determine its therapeutic potential.

References

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  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (2008). Journal of Mass Spectrometry.
  • Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. (2021). Computational and Structural Biotechnology Journal.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2022). Molecules.
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (2023). ACS Omega.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2008). Stroke.
  • Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. (2021). Computational and Structural Biotechnology Journal.
  • CN102234241A - Chemical synthesis method of chiral D-phenylalanine. (n.d.). Google Patents.
  • Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones. (2012). Current Pharmaceutical Design.
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  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022).
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  • Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. (2020). Frontiers in Pharmacology.
  • Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967). Molecular Pharmacology.
  • A New Model for Allosteric Regulation of Phenylalanine Hydroxylase: Implications for Disease and Therapeutics. (2013). PLoS ONE.
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  • CN102234241A - Chemical synthesis method of chiral D-phenylalanine. (n.d.). Google Patents.
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  • Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria. (2018). PLOS ONE.
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Navigating Peptide Landscapes: A Comparative Guide to 4-Chloro-3-fluoro-DL-phenylalanine and 4-fluorophenylalanine in Conformational Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of peptide science and drug development, the quest for precise conformational control is paramount. The strategic incorporation of non-canonical amino acids offers a powerful toolkit to modulate peptide structure, stability, and biological activity. Among these, halogenated phenylalanine analogs have garnered significant attention for their ability to introduce subtle yet profound changes. This guide provides a detailed comparison of two such analogs: the well-studied 4-fluorophenylalanine (4-F-Phe) and the less characterized 4-Chloro-3-fluoro-DL-phenylalanine.

While a wealth of experimental data exists for 4-F-Phe, allowing for a deep understanding of its conformational influence, direct experimental studies on peptides containing 4-Chloro-3-fluoro-DL-phenylalanine are notably scarce in publicly available literature. Therefore, this guide will leverage the extensive knowledge of 4-F-Phe as a benchmark and extrapolate the expected effects of the 4-chloro-3-fluoro substitution pattern based on established principles of halogen chemistry and its influence on amino acid and peptide properties.

The Subtle Power of Halogenation: An Introduction

The introduction of halogen atoms into the phenyl ring of phenylalanine can dramatically alter its physicochemical properties.[1] Key factors at play include:

  • Electronegativity and Inductive Effects: Halogens, particularly fluorine, are highly electronegative. This property creates a dipole moment on the aromatic ring, influencing its ability to participate in non-covalent interactions such as π-π stacking and cation-π interactions.

  • Steric Bulk: The size of the halogen atom (F < Cl < Br < I) introduces steric hindrance that can restrict the rotational freedom of the phenyl side chain, thereby influencing the local peptide backbone conformation.

  • Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can impact peptide folding and interactions with biological membranes.

4-fluorophenylalanine (4-F-Phe): A Versatile Tool for Conformational Analysis

4-fluorophenylalanine has become a staple in peptide research and drug design. Its minimal steric perturbation compared to native phenylalanine, coupled with the unique properties of the fluorine atom, makes it an invaluable probe for studying peptide and protein structure and function.[2] The fluorine atom's high electronegativity significantly alters the electronic properties of the aromatic ring, influencing crucial molecular interactions that are vital for peptide-receptor binding and enzymatic activity.

Physicochemical Properties of Phenylalanine Analogs
PropertyPhenylalanine4-fluorophenylalanine4-Chloro-3-fluoro-DL-phenylalanine (Predicted)
Molecular Weight ( g/mol ) 165.19183.18217.62
Van der Waals Radius of Substituent (Å) H: 1.20F: 1.47Cl: 1.75, F: 1.47
Electronegativity of Substituent (Pauling Scale) H: 2.20F: 3.98Cl: 3.16, F: 3.98
Hydrophobicity (logP, Calculated) 1.381.63>1.63

Note: Properties for 4-Chloro-3-fluoro-DL-phenylalanine are predicted based on the individual contributions of chlorine and fluorine.

4-Chloro-3-fluoro-DL-phenylalanine: An Unexplored Frontier

Direct experimental data on the effects of incorporating 4-Chloro-3-fluoro-DL-phenylalanine into peptides is limited. However, we can infer its potential impact based on the combined effects of its constituent halogens. The presence of both a chloro and a fluoro group is expected to introduce more significant steric and electronic perturbations compared to a single fluorine atom.

Expected Conformational Effects:

  • Increased Steric Hindrance: The larger chlorine atom at the 4-position, combined with the fluorine at the 3-position, will likely impose greater rotational restrictions on the phenyl side chain than the single fluorine in 4-F-Phe. This could lead to more defined local conformations.

  • Altered Aromatic Interactions: The di-halogenation pattern will create a more complex electrostatic potential on the aromatic ring. This will undoubtedly influence π-π stacking geometries and other non-covalent interactions, potentially leading to different self-assembly properties or receptor binding modes compared to peptides containing 4-F-Phe.[3]

  • Enhanced Hydrophobicity: The presence of two halogen atoms will increase the lipophilicity of the side chain, which could promote interactions with hydrophobic pockets in target proteins or influence membrane permeability.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach utilizing various spectroscopic and analytical techniques is essential for elucidating the conformational consequences of incorporating these non-canonical amino acids.

Peptide Synthesis

The synthesis of peptides containing halogenated phenylalanine analogs is routinely achieved through solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected amino acid derivatives.[2]

SPPS_Workflow Resin Solid Support Resin Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 Fmoc_AA2 Fmoc-Halogenated-Phe Coupling Deprotection1->Fmoc_AA2 Deprotection2 Fmoc Deprotection Fmoc_AA2->Deprotection2 Fmoc_AA3 Fmoc-Amino Acid 3 Coupling Deprotection2->Fmoc_AA3 Cleavage Cleavage from Resin & Deprotection Fmoc_AA3->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for high-resolution structural analysis of peptides in solution. For peptides containing 4-F-Phe, ¹⁹F-NMR is a particularly powerful tool, as the fluorine nucleus provides a sensitive probe of the local chemical environment with no background signal from biological systems.[4]

NMR_Analysis Peptide_Sample Peptide Sample in Solution NMR_Spectrometer NMR Spectrometer Peptide_Sample->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹⁹F) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) NMR_Spectrometer->TwoD_NMR Structure_Calculation Structure Calculation OneD_NMR->Structure_Calculation TwoD_NMR->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

Caption: Workflow for NMR-based peptide conformational analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[5] The incorporation of halogenated phenylalanines can induce shifts in the equilibrium between these secondary structures, which are readily detectable by CD.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for visualizing the precise effects of halogenation on bond angles, side-chain orientations, and intermolecular packing.[6]

Comparative Analysis and Future Directions

The substitution of phenylalanine with 4-F-Phe offers a nuanced approach to modulating peptide conformation and function, with a wealth of experimental data to guide its application. In contrast, 4-Chloro-3-fluoro-DL-phenylalanine represents a largely unexplored avenue for peptide design.

Based on fundamental principles, the di-halogenated analog is predicted to exert a more pronounced conformational influence than 4-F-Phe due to increased steric bulk and a more significantly altered electronic landscape of the aromatic ring. This could be advantageous for applications requiring more rigidified peptide backbones or specific aromatic interactions.

To fully unlock the potential of 4-Chloro-3-fluoro-DL-phenylalanine, further research is critically needed. Key areas for future investigation include:

  • Synthesis and Characterization: Development of efficient synthetic routes for the Fmoc-protected amino acid and thorough characterization of its physicochemical properties.

  • Model Peptide Studies: Incorporation into well-defined peptide systems to systematically evaluate its impact on secondary and tertiary structure using NMR, CD, and X-ray crystallography.

  • Computational Modeling: In silico studies to predict the conformational preferences of peptides containing this analog and to guide the design of experimental studies.[7]

By systematically exploring the conformational effects of novel halogenated phenylalanine analogs like 4-Chloro-3-fluoro-DL-phenylalanine, researchers can expand their toolkit for rational peptide design, paving the way for the development of next-generation therapeutics and biomaterials.

References

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing. (2021-06-18)
  • 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.
  • Molecular formulae of the peptides used in this study. The natural...
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  • Crystallization and preliminary X-ray diffraction analysis of two peptides from Alzheimer PHF in complex with the MN423 antibody Fab fragment. PMC - NIH. (2012-09-25)
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A Comparative Guide to Validating the Incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology. It allows for the introduction of unique chemical functionalities, enabling novel therapeutic strategies, advanced imaging applications, and a deeper understanding of protein structure and function.[1][2][3] 4-Chloro-3-fluoro-DL-phenylalanine, a halogenated derivative of phenylalanine, offers a valuable tool for such endeavors due to the unique spectroscopic and chemical properties conferred by its halogen substituents.[4] However, the successful incorporation of this or any ncAA is not a given. The fidelity of the expression system must be rigorously validated to ensure that the desired modification has been achieved at the intended site.

This guide provides an in-depth, objective comparison of mass spectrometry-based methods for validating the incorporation of 4-Chloro-3-fluoro-DL-phenylalanine. We will delve into the experimental workflows, from sample preparation to data analysis, and compare the performance of different mass spectrometry techniques. This guide is designed to provide you with the technical insights and practical protocols necessary to confidently validate your ncAA-modified proteins.

The Imperative of Validation: Why Trust but Verify?

The incorporation of ncAAs relies on hijacking the cell's natural protein synthesis machinery.[1][5] This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the ncAA and its corresponding codon (often a repurposed stop codon like the amber codon, UAG).[2] While powerful, these systems are not always perfect. Competition with endogenous release factors or mis-incorporation of natural amino acids can occur. Therefore, robust analytical validation is not just a quality control step; it is a fundamental requirement for the accurate interpretation of any downstream experimental results. Mass spectrometry has emerged as the premier analytical technique for this purpose due to its unparalleled sensitivity, mass accuracy, and ability to provide sequence-specific information.[6][7]

The Mass Spectrometry Workflow for ncAA Validation

The journey from a putative ncAA-containing protein to its confident identification by mass spectrometry involves a series of critical steps. Each step must be carefully considered and optimized to ensure the integrity of the final result.

Experimental Workflow for ncAA Incorporation Validation

Mass_Spectrometry_Workflow cluster_0 Protein Expression & Purification cluster_1 Sample Preparation for MS cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Validation Protein Expression Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Protein Denaturation Protein Denaturation Protein Purification->Protein Denaturation Proteolytic Digestion Proteolytic Digestion Protein Denaturation->Proteolytic Digestion Peptide Cleanup Peptide Cleanup Proteolytic Digestion->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Database Searching Database Searching Data Acquisition->Database Searching Manual Validation of Spectra Manual Validation of Spectra Database Searching->Manual Validation of Spectra Confirmation of Incorporation Confirmation of Incorporation Manual Validation of Spectra->Confirmation of Incorporation

Caption: A generalized workflow for the validation of ncAA incorporation by mass spectrometry.

Step 1: Protein Expression and Purification

The initial and most critical step is the production of the target protein containing 4-Chloro-3-fluoro-DL-phenylalanine.

Protocol: Expression of a Protein Containing 4-Chloro-3-fluoro-DL-phenylalanine

  • Host Strain and Plasmids: Utilize an E. coli strain engineered for ncAA incorporation, such as one with a modified genome to reduce release factor competition at the amber stop codon. Co-transform this strain with two plasmids: one encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-Chloro-3-fluoro-DL-phenylalanine, and another containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Culture Conditions: Grow the cells in a minimal medium to control the amino acid composition. Supplement the medium with all canonical amino acids except for phenylalanine.

  • Induction and ncAA Addition: At mid-log phase, induce the expression of the gene of interest and the orthogonal translation machinery. Simultaneously, add 4-Chloro-3-fluoro-DL-phenylalanine to the culture medium to a final concentration typically in the range of 1-2 mM.

  • Harvesting and Purification: After a suitable expression period (e.g., 4-6 hours), harvest the cells by centrifugation. Purify the target protein using standard chromatographic techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography for enhanced purity).

Step 2: Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

Protocol: In-Solution Tryptic Digestion

  • Denaturation and Reduction: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate the reduced cysteine residues.

  • Digestion: Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them in a vacuum centrifuge.

Step 3: Mass Spectrometry Analysis

The heart of the validation process lies in the mass spectrometric analysis of the digested peptides.

Protocol: LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography (nLC) system.

  • Chromatography: Reconstitute the dried peptides in a loading buffer (e.g., 0.1% formic acid in water). Load the peptides onto a C18 trap column and then separate them on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument acquires a full MS scan to detect the peptide precursor ions, followed by a series of MS/MS scans on the most intense precursor ions to obtain fragmentation data. Set the instrument to perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.

Data Analysis: Deciphering the Mass Spectra

The raw data from the mass spectrometer must be processed to identify the peptides and confirm the incorporation of 4-Chloro-3-fluoro-DL-phenylalanine.

Database Searching

The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein. Critically, the search parameters must be modified to include the mass of 4-Chloro-3-fluoro-DL-phenylalanine as a variable modification on phenylalanine residues.

Key Search Parameters:

  • Enzyme: Trypsin

  • Fixed Modifications: Carbamidomethyl (C)

  • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and the mass shift corresponding to the replacement of Phenylalanine with 4-Chloro-3-fluoro-DL-phenylalanine.

  • Precursor Mass Tolerance: 10 ppm

  • Fragment Mass Tolerance: 0.02 Da

Manual Validation of Spectra: The Gold Standard

While database search algorithms are powerful, manual inspection of the MS/MS spectra for the peptide containing the ncAA is essential for confident validation.

What to Look For:

  • Precursor Mass Accuracy: The measured mass of the peptide containing the ncAA should match the theoretical mass with high accuracy (typically within 5 ppm).

  • Fragment Ion Series: Look for continuous series of b- and y-type fragment ions that span the site of ncAA incorporation. The mass difference between adjacent fragment ions should correspond to the mass of the amino acid residue at that position. The key is to observe a mass shift in the fragment ions that include the ncAA.

  • Characteristic Fragment Ions: Halogenated compounds can sometimes exhibit characteristic fragmentation patterns.[8][9] For 4-Chloro-3-fluoro-DL-phenylalanine, be aware of potential neutral losses of HCl or HF, although these are not always prominent. The primary evidence will be the mass of the residue itself within the peptide backbone.

Comparative Analysis of Mass Spectrometry Techniques

While high-resolution LC-MS/MS is the most common and powerful technique, other mass spectrometry-based methods can also be employed.

TechniquePrincipleAdvantagesDisadvantages
Intact Protein Mass Analysis (ESI-MS) The mass of the undigested, intact protein is measured.[10]Provides a quick and straightforward confirmation of the overall mass of the protein, which should reflect the incorporation of the ncAA.Does not provide information on the location of the ncAA incorporation. Less sensitive to low levels of incorporation.
Peptide Mass Fingerprinting (MALDI-TOF MS) The masses of the peptides generated by proteolytic digestion are measured.Relatively simple and high-throughput. Can confirm the presence of the peptide with the ncAA mass.Does not provide sequence information, making it difficult to definitively confirm the site of incorporation.
Tandem Mass Spectrometry (LC-MS/MS) Peptides are separated by liquid chromatography, and then fragmented to obtain sequence information.[6][11]Provides definitive confirmation of both the presence and the specific location of the ncAA. High sensitivity and accuracy.Requires more complex instrumentation and data analysis.

For the unambiguous validation of 4-Chloro-3-fluoro-DL-phenylalanine incorporation, tandem mass spectrometry (LC-MS/MS) is the recommended gold standard.

Alternative Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary evidence.

TechniquePrincipleAdvantagesDisadvantages
Western Blotting with ncAA-specific Antibodies Uses antibodies that specifically recognize the ncAA.Can provide a qualitative indication of incorporation.Requires the availability of a specific antibody, which is often not the case for novel ncAAs.
Edman Degradation Sequential N-terminal sequencing of the protein.[6]Can determine the amino acid sequence directly.Not well-suited for identifying ncAAs without a corresponding standard. Less sensitive than mass spectrometry.
NMR Spectroscopy Can detect the unique NMR signature of the fluorine atom in the ncAA.[12]Provides structural information in addition to confirming incorporation.Requires larger amounts of protein and specialized instrumentation. Data analysis can be complex.

Conclusion

The incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into proteins opens up exciting avenues for research and drug development. However, the success of these endeavors hinges on the rigorous validation of ncAA incorporation. Mass spectrometry, particularly high-resolution tandem mass spectrometry, provides the most sensitive, accurate, and definitive means of confirming the presence and location of this and other ncAAs. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can proceed with confidence, knowing that their engineered proteins are precisely what they intended them to be.

References

  • Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(1), 1-20. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. RSC Chemical Biology, 1(1), 44-63. [Link]

  • Enninful, B. T., Giska, F., & Oppong-Danquah, E. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 71(1), 3-26. [Link]

  • Jäger, C. M., & Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 193. [Link]

  • Gamcsik, M. P. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry, 154(1), 311-315. [Link]

  • Dunn, T. F., & Leach, F. R. (1967). Incorporation of p-fluorophenylalanine into protein by a cell-free system. The Journal of Biological Chemistry, 242(11), 2693-2699. [Link]

  • Kruh, J., & Rosa, J. (1959). [Incorporation in vitro of radiocarbon-labelled fluorophenylalanine into the hemoglobin of rabbit reticulocytes]. Biochimica et Biophysica Acta, 34, 561-563. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

  • Kolis, M. J., Petersson, E. J., & Meade, T. J. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

  • Pham, T. H., Brath, U., & Banci, L. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4885. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

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  • Gasier, H. G., Fluckey, S. A., Previs, S. F., & Wiggs, M. P. (2009). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 20(3), 459-466. [Link]

  • Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology, 25(1), 109-122. [Link]

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Sources

A Researcher's Guide to Serotonin Depletion: Employing 4-Chloro-3-fluoro-DL-phenylalanine as a Rigorous Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience, pharmacology, and drug development, the selective depletion of serotonin (5-hydroxytryptamine, 5-HT) is a cornerstone technique for elucidating its role in a vast array of physiological and pathological processes. The irreversible tryptophan hydroxylase (TPH) inhibitor, p-Chlorophenylalanine (PCPA), has long been the workhorse for achieving robust and long-lasting serotonin depletion. However, the validity of any pharmacological intervention hinges on the quality of its controls. This guide provides an in-depth comparison of PCPA-mediated serotonin depletion and introduces 4-Chloro-3-fluoro-DL-phenylalanine as a structurally analogous but pharmacologically inactive negative control, essential for ensuring the specificity of experimental findings.

The Critical Role of a Negative Control in Serotonin Depletion Studies

In pharmacological research, a negative control is a substance that is not expected to produce the specific effect being studied. Its purpose is to account for any non-specific effects of the experimental manipulation, such as the stress of injection, the chemical properties of the compound class, or off-target interactions.[1] An ideal negative control should be as structurally similar to the active compound as possible to mimic any such non-specific effects, without possessing the specific biological activity of interest.[2]

In the context of serotonin depletion, administering PCPA can induce a range of physiological and behavioral changes. To confidently attribute these changes to the depletion of serotonin, it is crucial to demonstrate that a structurally related but inactive molecule does not produce the same effects. This is where 4-Chloro-3-fluoro-DL-phenylalanine serves as an invaluable tool.

Mechanism of Action: PCPA vs. 4-Chloro-3-fluoro-DL-phenylalanine

p-Chlorophenylalanine (PCPA): The Active Agent

PCPA is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively halts the production of new serotonin in both the central nervous system and the periphery. The depletion is profound and can last for several days to weeks, with the recovery of serotonin levels dependent on the synthesis of new TPH enzyme.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Caption: Serotonin synthesis pathway and the point of inhibition by PCPA.

4-Chloro-3-fluoro-DL-phenylalanine: The Inactive Control

4-Chloro-3-fluoro-DL-phenylalanine is a close structural analog of PCPA. The rationale for its use as a negative control is based on the principles of structure-activity relationships (SAR) for TPH inhibitors. While the 4-chloro substitution on the phenylalanine ring is critical for the inhibitory activity of PCPA, the addition of a fluorine atom at the 3-position is hypothesized to alter the electronic properties and steric hindrance of the molecule, thereby preventing its effective binding to the active site of TPH.[5][6] This modification is intended to render the compound pharmacologically inert with respect to TPH inhibition, while maintaining a similar overall chemical structure to PCPA.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Caption: Hypothesized differential binding to TPH.

Comparative Performance: Expected Outcomes

The following table summarizes the expected outcomes when using PCPA and 4-Chloro-3-fluoro-DL-phenylalanine in a serotonin depletion study.

ParameterPCPA Treatment4-Chloro-3-fluoro-DL-phenylalanine TreatmentVehicle Control
Brain Serotonin (5-HT) Levels Significantly decreased (>80%)No significant changeNo significant change
Brain 5-HIAA Levels Significantly decreasedNo significant changeNo significant change
Behavioral Phenotype (e.g., increased anxiety, altered aggression) PresentAbsentAbsent
Control for Injection Stress YesYesYes
Control for Chemical Class Effects NoYesNo

Experimental Protocol: In Vivo Serotonin Depletion in Rodents

This protocol provides a detailed methodology for a comparative study of PCPA and 4-Chloro-3-fluoro-DL-phenylalanine in rats.

Materials:

  • p-Chlorophenylalanine (PCPA) methyl ester hydrochloride (more soluble form)

  • 4-Chloro-3-fluoro-DL-phenylalanine

  • Sterile 0.9% saline

  • Vehicle (e.g., saline or a small amount of suspending agent if necessary)

  • Male Wistar rats (250-300g)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Behavioral testing apparatus (e.g., elevated plus maze, open field test)

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Caption: In vivo serotonin depletion experimental workflow.

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week before the experiment to acclimate them to the housing conditions.

  • Group Assignment: Randomly assign rats to one of three groups:

    • Group 1 (PCPA): Receives PCPA.

    • Group 2 (Negative Control): Receives 4-Chloro-3-fluoro-DL-phenylalanine.

    • Group 3 (Vehicle): Receives the vehicle solution.

  • Drug Preparation and Administration:

    • Dissolve PCPA methyl ester hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.

    • Prepare the 4-Chloro-3-fluoro-DL-phenylalanine solution at an equimolar concentration to the PCPA solution.

    • Administer the respective treatments via intraperitoneal (i.p.) injection for three consecutive days at a dose of 300 mg/kg.[7]

  • Behavioral Testing:

    • Beginning 24-48 hours after the last injection, conduct a battery of behavioral tests to assess anxiety-like behavior (e.g., elevated plus maze, open field test) and depressive-like behavior (e.g., forced swim test).[8][9]

  • Biochemical Analysis:

    • At the end of the behavioral testing period (e.g., 7 days after the first injection), euthanize the animals and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

    • Homogenize the brain tissue and analyze the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.[5][10]

Data Interpretation and Validation

  • Successful Depletion: The PCPA-treated group should exhibit a significant reduction in 5-HT and 5-HIAA levels compared to both the negative control and vehicle groups.

  • Inactive Control Validation: The 4-Chloro-3-fluoro-DL-phenylalanine-treated group should show no significant difference in 5-HT and 5-HIAA levels compared to the vehicle group.

  • Behavioral Specificity: Any observed behavioral changes in the PCPA group should be absent in the negative control group, thus attributing the behavioral effects to serotonin depletion rather than non-specific actions of the chemical compound.

Conclusion

References

  • Bernstein, M. J., & Shea, P. A. (1982). A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection. Neurochemical Research, 7(1), 79–85. [Link]

  • Harvey, J. A., Schlosberg, A. J., & Yunger, L. M. (1975). Behavioral correlates of serotonin depletion. Federation Proceedings, 34(9), 1796–1801. [Link]

  • Odink, J., Man in 't Veld, A. J., & van der Meulen, J. (1991). Simultaneous measurement of serotonin and 5-hydroxyindoleacetic acid in rat brain using a liquid chromatographic method with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 250–257. [Link]

  • Jackson, R. L., & Lovenberg, W. (1971). Isolation and characterization of a new serotonin-metabolizing enzyme from rat liver. Journal of Biological Chemistry, 246(13), 4280–4285.
  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516.
  • Lovenberg, W., Jequier, E., & Sjoerdsma, A. (1967). Tryptophan hydroxylation: measurement in pineal gland, brainstem, and carcinoid tumor. Science, 155(3759), 217–219.
  • Marsden, C. A., Conti, J., Strope, E., Curzon, G., & Adams, R. N. (1979). Monitoring 5-hydroxytryptamine release in the brain of the freely moving unanaesthetized rat using in vivo voltammetry. Brain Research, 171(1), 85–99.
  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167.
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  • Cui, Y., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 956041. [Link]

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  • Duke-Margolis Center for Health Policy. (2023). Understanding the Use of Negative Controls to Assess the Validity. [Link]

  • Arnold, M. H. (2020). Negative controls: Concepts and caveats. International Journal of Epidemiology, 49(4), 1368–1373. [Link]

  • Suryanarayanan, R. (n.d.). Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. University of Alberta. [Link]

  • Pharmaacademias. (2025). Racemic Modification and Resolution of Racemic Mixtures. [Link]

  • Scott, A. K. (1990). Stereoisomers in Clinical Pharmacology. Journal of Clinical Pharmacology, 30(1), 23-26. [Link]

  • Utsumi, D., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4668. [Link]

  • Szydlowska, K., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 27(5), 975–985. [Link]

  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 974–1004. [Link]

  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 974–1004. [Link]

  • Utsumi, D., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4668. [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-Chloro-3-fluoro-DL-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The deliberate incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and selectivity.[1][2] Among these, halogenated phenylalanine analogs like 4-Chloro-3-fluoro-DL-phenylalanine are of particular interest for their ability to modulate peptide conformation and binding affinity through altered steric and electronic properties.[3][4][5] However, the introduction of such novel residues raises a critical question for downstream development and clinical translation: how do these modifications affect recognition by antibodies, particularly pre-existing antibodies raised against the native peptide sequence?

Unforeseen antibody cross-reactivity can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to off-target effects and immunogenicity.[6][7] Therefore, a rigorous and quantitative assessment of cross-reactivity is not merely a characterization step but a crucial component of de-risking novel peptide-based therapeutics.

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of antibodies against peptides containing 4-Chloro-3-fluoro-DL-phenylalanine. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols necessary to generate robust and reliable data.

The Structural Rationale: Why Anticipate Cross-Reactivity?

An antibody's binding pocket, or paratope, forms a highly specific, three-dimensional interface with its target epitope. This interaction is governed by a delicate balance of hydrophobic, ionic, and hydrogen bonding forces. The substitution of a standard phenylalanine residue with 4-Chloro-3-fluoro-DL-phenylalanine introduces significant physicochemical changes that can disrupt this balance.

  • Steric Bulk and Shape: The addition of chlorine and fluorine atoms increases the van der Waals radius of the aromatic side chain. This can lead to steric hindrance, potentially preventing the modified peptide from fitting into a paratope that is highly specific for the smaller, unmodified phenylalanine.

  • Electronic Effects: Both chlorine and fluorine are highly electronegative. Their presence withdraws electron density from the phenyl ring, altering its quadrupole moment and capacity for π-π stacking interactions, which are often critical for recognition within the antibody's binding site.

  • Hydrophobicity: Halogenation increases the hydrophobicity of the side chain, which could either enhance binding if the paratope has a complementary greasy pocket or decrease binding if it disrupts critical polar contacts.

These modifications mean that an antibody generated against the native peptide sequence may exhibit a spectrum of behaviors when encountering the modified version, ranging from complete loss of binding to, in some cases, unexpectedly enhanced affinity. Empirical testing is the only way to determine the outcome.

Caption: Structural differences between native and modified phenylalanine side chains and their potential impact on antibody recognition.

Comparative Guide to Cross-Reactivity Assessment Workflows

The two most robust and widely accepted methods for quantifying antibody-peptide interactions are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). They provide complementary data, with ELISA being an excellent tool for determining relative affinity and cross-reactivity in a high-throughput format, while SPR offers a detailed kinetic profile of the binding event.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Measures the ability of the modified peptide to compete with the immobilized native peptide for antibody binding in solution.A label-free, real-time measurement of binding between an immobilized ligand (antibody) and an analyte (peptide) in a flow system.[8][9]
Primary Output IC50 (concentration of peptide that inhibits 50% of antibody binding).Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[10][11][12]
Key Advantage High-throughput, cost-effective, and excellent for screening and ranking a large number of modified peptides.Provides detailed kinetic information, revealing how binding is affected (e.g., faster off-rate).[8][10]
Limitations Provides relative affinity, not true kinetic constants. Prone to matrix effects.Lower throughput, higher instrument cost. Requires careful optimization to avoid mass transport limitations with small analytes like peptides.[11]
Best For Determining the degree of cross-reactivity as a percentage relative to the native peptide.In-depth mechanistic understanding of how the modification impacts the binding interaction on a kinetic level.

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Percent Cross-Reactivity

This protocol is designed to quantify the extent to which the 4-Chloro-3-fluoro-DL-phenylalanine peptide (Test Peptide) cross-reacts with an antibody raised against the unmodified native peptide (Reference Peptide).

Caption: Workflow for the Competitive ELISA protocol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.[13]

    • Wash Buffer (PBST): 1X PBS with 0.05% Tween-20.[14]

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[14]

    • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • Plate Coating:

    • Dilute the Reference Peptide to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[13][14]

  • Blocking:

    • Empty the plate and wash twice with 300 µL of Wash Buffer per well.

    • Add 300 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[13]

  • Competition Reaction:

    • Prepare 2-fold serial dilutions of both the Reference Peptide and the Test Peptide in separate tubes. A typical starting concentration is 1 µM.

    • Determine the optimal concentration of your primary antibody that gives a signal in the linear range (typically an OD of ~1.0) in a direct ELISA format.

    • In a separate dilution plate, mix the diluted peptides 1:1 with the primary antibody (at 2x the final optimal concentration). You should have a set of wells for each peptide curve.

    • Incubate this mixture for 1 hour at room temperature.

    • Wash the coated, blocked plate twice with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-peptide mixtures to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the appropriate enzyme-conjugated secondary antibody (e.g., anti-mouse-HRP), diluted according to the manufacturer's instructions in Antibody Dilution Buffer. Incubate for 1 hour.[15]

    • Wash the plate five times with Wash Buffer, with a final 5-minute soak on the last wash to reduce background.[13]

    • Add 100 µL of TMB substrate and allow color to develop (typically 15-30 minutes).[15]

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance against the log of the peptide concentration for both the Reference and Test peptides.

    • Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value for each peptide.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Reference Peptide / IC50 of Test Peptide) x 100

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the direct kinetic analysis of the Reference and Test peptides binding to an immobilized antibody.

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Step-by-Step Methodology:

  • Surface Preparation:

    • Using a standard amine coupling kit, activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the primary antibody by injecting it over the activated surface. Aim for a medium density (around 1.5 ng/mm²) to minimize mass transport artifacts.[10][11]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions for both the Reference and Test peptides in the running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM.

    • For each concentration, perform a binding cycle:

      • Association: Inject the peptide solution over the antibody surface at a high flow rate (e.g., 60 µL/min) for a defined period (e.g., 180 seconds) to monitor the binding phase.[10][11]

      • Dissociation: Switch the flow back to the running buffer and monitor the dissociation of the peptide from the antibody for an extended period (e.g., 600 seconds).

      • Regeneration: Inject a pulse of a harsh but non-denaturing solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all bound peptide from the antibody surface, preparing it for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) for each concentration are collected.

    • Use the instrument's software to perform a global fit of the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the kinetic parameters obtained for the Reference Peptide directly with those of the Test Peptide.

Data Interpretation and Comparison

Table: Comparative Binding Analysis of Modified vs. Unmodified Peptides

Peptide AnalyteCompetitive ELISASurface Plasmon Resonance (SPR)Cross-Reactivity
IC50 (nM) ka (M⁻¹s⁻¹) kd (s⁻¹)
Reference Peptide e.g., 10e.g., 1 x 10⁵e.g., 1 x 10⁻³
Test Peptide (with 4-Chloro-3-fluoro-DL-Phe) e.g., 500e.g., 5 x 10⁴e.g., 2.5 x 10⁻²

Interpreting the Results:

  • High Cross-Reactivity (e.g., >80%): If the IC50 and KD values are very similar, it indicates the modification had a negligible impact on antibody binding. The antibody recognizes both peptides almost equally.

  • Moderate Cross-Reactivity (e.g., 10-80%): The antibody binds to the modified peptide, but with noticeably lower affinity. The SPR data can reveal why: is the association slower (lower ka), or is the complex less stable (higher kd)? A higher dissociation rate is a common finding, suggesting that while the initial recognition occurs, the steric or electronic changes prevent a stable, long-lasting interaction.

  • Low or No Cross-Reactivity (e.g., <10%): A significantly higher IC50 and KD for the test peptide indicates that the modification has severely disrupted the epitope. The antibody can no longer bind effectively. This is often the desired outcome when designing peptides to evade pre-existing antibody responses.

Conclusion and Recommendations

The incorporation of novel residues like 4-Chloro-3-fluoro-DL-phenylalanine is a critical tool for peptide optimization. However, it necessitates a thorough evaluation of immunological consequences. A simple "yes/no" binding assay is insufficient. A quantitative approach using orthogonal methods provides the most complete picture.

  • Initial Screening with Competitive ELISA: Use the high-throughput nature of competitive ELISA to rapidly screen multiple modified peptides and rank them based on their percent cross-reactivity.

  • In-Depth Kinetic Analysis with SPR: For lead candidates or any peptides showing unexpected behavior in the ELISA, use SPR to dissect the binding kinetics. This provides invaluable mechanistic insight into how the modification affects the association and dissociation phases of the interaction.

By employing this rigorous, multi-faceted approach, researchers can confidently characterize the cross-reactivity profiles of their novel peptide therapeutics, enabling data-driven decisions and accelerating the path toward clinical development.

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A Comparative Guide to the Impact of 4-Chloro-3-fluoro-DL-phenylalanine on Protein Stability and Folding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of protein engineering and drug development, the strategic incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to enhance the therapeutic properties of proteins. Among these, halogenated phenylalanine derivatives are of particular interest for their ability to subtly modulate the physicochemical characteristics of the local protein environment. This guide provides an in-depth assessment of 4-Chloro-3-fluoro-DL-phenylalanine, a di-halogenated analog, and its potential impact on protein stability and folding.

While direct experimental data for proteins specifically incorporating 4-Chloro-3-fluoro-DL-phenylalanine is not yet prevalent in public literature, we can construct a robust predictive framework. By examining the well-documented effects of related mono- and poly-halogenated phenylalanines, we can elucidate the underlying principles and guide your experimental design. This guide will delve into the theoretical basis for stability modulation, present detailed experimental protocols for empirical validation, and offer a comparative analysis to inform the rational design of more stable and efficacious protein therapeutics.

The Rationale: Unpacking the Physicochemical Impact of Halogenation

The substitution of hydrogen atoms on the phenyl ring of phenylalanine with halogens—in this case, both chlorine and fluorine—introduces a confluence of steric and electronic effects that can significantly alter a protein's stability. Understanding these effects is paramount to predicting the outcome of such a mutation.

Electronic Effects: Both fluorine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring through the inductive effect. This alters the quadrupole moment of the phenyl ring, potentially weakening cation-π interactions that may be crucial for substrate binding or protein-protein interactions.[1] However, the introduction of fluorine can also lead to favorable orthogonal multipolar interactions (e.g., with carbonyl groups), which can be stabilizing. The combined electron-withdrawing nature of a 3-fluoro and 4-chloro substitution is expected to create a significantly electron-deficient aromatic ring.

Steric and Hydrophobic Effects: The substitution of hydrogen with larger halogen atoms increases the van der Waals volume of the side chain. While fluorine is the closest in size to hydrogen, chlorine is substantially larger. This increased bulk can enhance packing within a protein's hydrophobic core if space permits, leading to stabilization through more favorable van der Waals contacts.[2] However, if the core is already tightly packed, this can introduce steric strain and destabilize the protein. Halogenation also generally increases the hydrophobicity of the phenylalanine side chain, which can enhance the driving force for the residue to be buried within the protein core, a key factor in protein folding and stability.[3]

The interplay of these factors—size, hydrophobicity, and electronics—is complex and highly context-dependent, relying on the specific local environment within the protein where the substitution is made.

Core Experimental Workflows for Assessing Stability and Folding

To empirically determine the impact of incorporating 4-Chloro-3-fluoro-DL-phenylalanine, two primary biophysical techniques are indispensable: Differential Scanning Calorimetry (DSC) for thermal stability and Circular Dichroism (CD) Spectroscopy for structural integrity and folding.

Workflow for Protein Expression with 4-Chloro-3-fluoro-DL-phenylalanine

The site-specific incorporation of ncAAs into a target protein in an expression system like E. coli is a prerequisite for these studies. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and recognizes a unique codon, such as the amber stop codon (TAG).

G cluster_0 Cellular Machinery cluster_1 Engineered Orthogonal System ribosome Ribosome protein Recombinant Protein with ncAA ribosome->protein 5. Incorporation at TAG codon mrna Target mRNA (with TAG codon) mrna->ribosome 4. Translation aatrna Endogenous aa-tRNA Synthetases & tRNAs aatrna->ribosome Standard Elongation ncAA 4-Chloro-3-fluoro -DL-phenylalanine ortho_synthetase Orthogonal aaRS ncAA->ortho_synthetase 1. Specific Recognition ortho_trna Orthogonal tRNA(CUA) ortho_synthetase->ortho_trna 2. Charging ortho_trna->ribosome 3. Delivery to Ribosome

Caption: A rational design workflow for assessing ncAA impact on protein stability.

Conclusion

The incorporation of 4-Chloro-3-fluoro-DL-phenylalanine into a protein represents a sophisticated strategy for modulating its stability. Based on a comparative analysis of related halogenated analogs, this ncAA is predicted to be a potent stabilizer, primarily through enhanced hydrophobicity and potentially unique electronic interactions. However, this effect is critically dependent on the local steric and electronic environment of the substitution site. The detailed DSC and CD spectroscopy protocols provided in this guide offer a robust framework for experimentally validating these predictions. By combining rational computational design with rigorous biophysical characterization, researchers can effectively harness the power of ncAAs like 4-Chloro-3-fluoro-DL-phenylalanine to engineer next-generation protein therapeutics with superior stability and function.

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Quantitative Analysis of 4-Chloro-3-fluoro-DL-phenylalanine in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the precise quantification of novel compounds in complex biological matrices is a cornerstone of progress. 4-Chloro-3-fluoro-DL-phenylalanine, a halogenated analog of the essential amino acid phenylalanine, represents a class of compounds with significant interest for therapeutic and research applications. Its structural similarity to endogenous phenylalanine necessitates highly selective and sensitive analytical methods to differentiate and accurately measure its concentration in matrices teeming with interfering substances like plasma, urine, and tissue homogenates.

This guide provides a comparative analysis of state-of-the-art methodologies for the quantitative determination of 4-Chloro-3-fluoro-DL-phenylalanine. Moving beyond a simple recitation of protocols, we will delve into the rationale behind methodological choices, offering insights honed from extensive experience in bioanalytical chemistry. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most suitable analytical strategy for their specific research needs.

The Bioanalytical Challenge: Why Specificity and Sensitivity are Paramount

The quantification of any analyte in a biological matrix is a formidable task due to the inherent complexity and variability of the sample.[1] When dealing with an analyte like 4-Chloro-3-fluoro-DL-phenylalanine, which is an analog of a ubiquitous endogenous compound, the challenge is amplified. The primary hurdles include:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification.

  • Isobaric Interference: The presence of molecules with the same nominal mass can interfere with detection.

  • Low Concentrations: In pharmacokinetic studies, the concentration of a drug or metabolite can be very low, demanding high analytical sensitivity.

  • Analyte Stability: The stability of the analyte during sample collection, storage, and processing is crucial for reliable results.[2]

Therefore, the development of a successful bioanalytical method hinges on achieving high selectivity to distinguish the analyte from background noise and high sensitivity to detect it at physiologically relevant concentrations.

Comparative Analysis of Analytical Methodologies

The two most powerful and widely adopted techniques for the quantitative analysis of small molecules like 4-Chloro-3-fluoro-DL-phenylalanine in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection. A third alternative, Gas Chromatography-Mass Spectrometry (GC-MS), is also considered, though it necessitates a derivatization step to enhance the volatility of the amino acid.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is often hailed as the "gold standard" for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides a powerful tool for unequivocal identification and quantification.

Principle of Operation: The sample extract is injected into an HPLC system where 4-Chloro-3-fluoro-DL-phenylalanine is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the MS, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity.

ParameterExpected Performance for LC-MS/MS
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 80%

Causality Behind Experimental Choices:

  • Sample Preparation: A simple protein precipitation with acetonitrile or methanol is often sufficient for plasma samples, providing a quick and effective way to remove the bulk of proteins.[7] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can be employed to further clean up the sample and concentrate the analyte.

  • Chromatography: A reversed-phase C18 column is typically the first choice for separating phenylalanine analogs. The use of a gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid (0.1%) helps to achieve good peak shape and ionization efficiency.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as 4-Chloro-3-fluoro-DL-phenylalanine-d4, is highly recommended. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and leading to higher precision and accuracy.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification vs. Calibration Curve detection->quant report Report Results quant->report

Caption: A typical workflow for the quantitative analysis of 4-Chloro-3-fluoro-DL-phenylalanine in plasma by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For laboratories where an LC-MS/MS system is not available, HPLC with fluorescence detection offers a viable and sensitive alternative. Since amino acids like 4-Chloro-3-fluoro-DL-phenylalanine do not possess native fluorescence, a pre-column derivatization step with a fluorescent tag is necessary.

Principle of Operation: The analyte in the sample extract is reacted with a derivatizing agent, such as o-phthaldialdehyde (OPA) or 2,3-naphthalenedicarboxaldehyde (NDA), to form a highly fluorescent product.[8][9] This derivatized sample is then injected into the HPLC system for separation. The fluorescent derivative is detected as it passes through the fluorescence detector, which is set to the specific excitation and emission wavelengths of the derivative.

Typical Performance:

ParameterExpected Performance for HPLC-Fluorescence
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mL
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 75%

Causality Behind Experimental Choices:

  • Derivatization: The choice of derivatizing agent is critical. OPA is a widely used and cost-effective reagent that reacts rapidly with primary amines in the presence of a thiol. NDA can offer higher sensitivity and stability for the resulting derivatives.[9] The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

  • Sample Preparation: Similar to LC-MS/MS, protein precipitation is a common first step. However, it is crucial to ensure that the sample is sufficiently clean before derivatization, as other primary amines in the matrix will also react with the derivatizing agent, potentially causing interferences.

  • Chromatography: A reversed-phase C18 column is also suitable for separating the derivatized analyte. A gradient elution is typically employed to resolve the derivatized analyte from other derivatized matrix components.

Experimental Workflow: HPLC with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Urine Sample filter Centrifuge/Filter start->filter derivatize Derivatization (e.g., with OPA) filter->derivatize injection Inject into HPLC derivatize->injection separation Chromatographic Separation (C18) injection->separation detection Fluorescence Detection separation->detection quant Quantification vs. Calibration Curve detection->quant report Report Results quant->report

Caption: A typical workflow for the quantitative analysis of 4-Chloro-3-fluoro-DL-phenylalanine in urine by HPLC with pre-column fluorescence derivatization.

Method Validation: A Non-Negotiable Requirement

Regardless of the chosen methodology, a rigorous validation process is essential to ensure the reliability and accuracy of the analytical data. The validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[2]

Conclusion: Selecting the Optimal Method

The choice between LC-MS/MS and HPLC-fluorescence for the quantitative analysis of 4-Chloro-3-fluoro-DL-phenylalanine will depend on several factors, including the required sensitivity, the available instrumentation, and the sample throughput needs.

  • LC-MS/MS is the superior choice when high sensitivity and high throughput are required, for instance, in clinical pharmacokinetic studies. Its inherent selectivity often simplifies sample preparation.

  • HPLC with fluorescence detection is a robust and reliable alternative that can provide excellent quantitative results. It is a cost-effective option for research laboratories that may not have access to a mass spectrometer.

Ultimately, a well-developed and thoroughly validated analytical method is indispensable for generating high-quality data that can be confidently used to advance research and drug development.

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A Comparative Analysis of D- and L-Isomers of 4-Chloro-3-fluoro-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Design

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a pivotal determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers (D- and L-isomers), often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine, a synthetic non-canonical amino acid.

While direct comparative experimental data for the D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine is not extensively available in publicly accessible literature, this guide will establish a predictive framework based on the known biological activities of structurally related halogenated phenylalanine analogs and fundamental principles of stereochemistry in pharmacology. We will explore the anticipated differences in their biological effects, supported by established experimental protocols to empower researchers in their investigations of these promising molecules.

The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl ring of phenylalanine can significantly modulate its electronic properties, hydrophobicity, and steric profile.[1] These modifications can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered enzymatic interactions.[1][2] Understanding the distinct contributions of each enantiomer is therefore crucial for harnessing their full therapeutic potential.

Physicochemical Properties and Synthesis

The D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine share the same molecular formula (C9H9ClFNO2) and molecular weight, but differ in their optical rotation. Their synthesis can be achieved through various stereoselective methods, including asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst, which allows for the controlled synthesis of either the (R)- or (S)-enantiomer.[3] Enzymatic approaches, such as the use of phenylalanine ammonia lyases (PALs), can also be employed for the stereoselective synthesis of L-phenylalanine derivatives, and chemoenzymatic cascades have been developed for the synthesis of D-phenylalanine analogs.[1]

Table 1: Physicochemical Properties of 4-Chloro-3-fluoro-phenylalanine Isomers

PropertyD-4-Chloro-3-fluoro-phenylalanineL-4-Chloro-3-fluoro-phenylalanine
Molecular Formula C9H9ClFNO2C9H9ClFNO2
Molecular Weight ~217.62 g/mol ~217.62 g/mol
Stereochemistry (R)-configuration(S)-configuration
Predicted Biological Role Likely to exhibit distinct receptor binding and enzymatic interactions compared to the L-isomer. May serve as a valuable tool for probing chiral recognition sites.Expected to be more readily recognized by endogenous amino acid transporters and metabolic enzymes due to its similarity to natural L-phenylalanine.

Comparative Biological Activity: A Predictive Analysis

Based on the behavior of other chiral amino acid analogs, we can anticipate significant differences in the biological activities of the D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine.

L-4-Chloro-3-fluoro-phenylalanine: The Bio-mimic

The L-isomer, being a closer structural analog to the endogenous L-phenylalanine, is more likely to be recognized by and interact with biological systems that have evolved to handle L-amino acids.

  • Enzyme Inhibition: 4-Chloro-L-phenylalanine is a known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. It is plausible that L-4-Chloro-3-fluoro-phenylalanine would retain this inhibitory activity, potentially with altered potency due to the additional fluorine substitution.

  • Amino Acid Transporters: L-isomers of phenylalanine analogs are typically substrates for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[4] This suggests that L-4-Chloro-3-fluoro-phenylalanine could be selectively taken up by tumor cells, making it a candidate for targeted drug delivery or as a PET imaging agent.[1]

  • Incorporation into Peptides: The L-isomer can be incorporated into peptides during solid-phase peptide synthesis to create analogs with enhanced properties.[5][6] The fluorination and chlorination can improve metabolic stability and receptor binding affinity.[2]

D-4-Chloro-3-fluoro-phenylalanine: The Chiral Probe and Novel Therapeutic

The D-isomer, being the "unnatural" enantiomer, is less likely to be a substrate for many enzymes and transporters that recognize L-amino acids. This can lead to distinct and potentially advantageous pharmacological properties.

  • Metabolic Stability: D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer biological half-life for peptides containing D-4-Chloro-3-fluoro-phenylalanine.

  • Novel Receptor Interactions: While less likely to interact with endogenous L-amino acid binding sites in the same manner as the L-isomer, the D-isomer may exhibit unique or even higher affinity for certain receptors where the stereochemistry is favorable. For example, the incorporation of 4-fluoro-D-phenylalanine into the ghrelin receptor agonist Ulimorelin highlights the therapeutic potential of D-amino acid analogs.[7]

  • Reduced Off-Target Effects: Due to its stereochemistry, the D-isomer may exhibit fewer off-target effects related to the disruption of normal L-amino acid metabolic pathways.

Experimental Protocols for Comparative Analysis

To empirically determine the distinct biological effects of the D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine, the following experimental workflows are recommended.

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This assay will determine the inhibitory potency of each isomer on the key enzyme in serotonin synthesis.

Materials:

  • Recombinant human TPH2

  • L-Tryptophan (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • D- and L-4-Chloro-3-fluoro-phenylalanine

  • 5-Hydroxytryptophan (5-HTP) standard

  • HPLC system with fluorescence detection

Methodology:

  • Prepare a reaction mixture containing TPH2, catalase, and BH4 in a suitable buffer.

  • Add varying concentrations of either D- or L-4-Chloro-3-fluoro-phenylalanine to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the production of 5-HTP using HPLC with fluorescence detection.

  • Calculate the IC50 value for each isomer by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cell-Based Amino Acid Transporter Uptake Assay

This assay will assess the ability of each isomer to be transported into cells via amino acid transporters like LAT1.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., MCF-7)[8]

  • Radiolabeled L-leucine ([3H]-L-leucine) or a fluorescently labeled amino acid analog

  • D- and L-4-Chloro-3-fluoro-phenylalanine

  • Hank's Balanced Salt Solution (HBSS)

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash cells with HBSS.

  • Incubate cells with a fixed concentration of the radiolabeled or fluorescent substrate in the presence of increasing concentrations of either D- or L-4-Chloro-3-fluoro-phenylalanine (as a competitor).

  • After the incubation period, wash the cells to remove extracellular substrate.

  • Lyse the cells and measure the intracellular radioactivity or fluorescence.

  • Determine the Ki (inhibitory constant) for each isomer to assess its affinity for the transporter.

Visualizing Biological Pathways and Workflows

Serotonin Synthesis Pathway and Inhibition

G Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin Inhibitor L-4-Chloro-3-fluoro-phenylalanine Inhibitor->TPH

Caption: Inhibition of the serotonin synthesis pathway by L-4-Chloro-3-fluoro-phenylalanine.

Experimental Workflow for Transporter Uptake Assay

G cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis Seed Seed LAT1-expressing cells Grow Grow to confluence Seed->Grow Wash1 Wash cells Grow->Wash1 Incubate Incubate with [3H]-L-leucine + D/L-Isomer Wash1->Incubate Wash2 Wash to remove extracellular substrate Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure radioactivity Lyse->Measure Calculate Calculate Ki Measure->Calculate

Caption: Workflow for the competitive amino acid transporter uptake assay.

Conclusion and Future Directions

While direct comparative data on the D- and L-isomers of 4-Chloro-3-fluoro-phenylalanine is currently limited, this guide provides a robust framework for researchers to approach their investigation. Based on established principles of stereopharmacology and data from related halogenated phenylalanine analogs, it is highly probable that the two enantiomers will exhibit distinct biological profiles. The L-isomer is anticipated to interact more readily with endogenous amino acid pathways, making it a potential candidate for enzyme inhibition and targeted delivery. Conversely, the D-isomer's predicted metabolic stability and potential for novel receptor interactions position it as a promising scaffold for the development of new therapeutics with improved pharmacokinetic properties.

The experimental protocols detailed herein offer a clear path forward for the empirical evaluation of these isomers. Such studies are essential to unlock the full therapeutic potential of 4-Chloro-3-fluoro-phenylalanine and to advance our understanding of the nuanced role of stereochemistry in drug design.

References

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 4-fluoro-L-phenylalanine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. (1995). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR). (n.d.). CORE. Retrieved January 17, 2026, from [Link]

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Enantioselective Total Synthesis and Biological Evaluation of (-)-Solanacol. (2018). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-3-fluoro-DL-phenylalanine. As a halogenated amino acid derivative, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-Chloro-3-fluoro-DL-phenylalanine is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a chlorinated and fluorinated organic molecule dictates its classification as a hazardous substance. The presence of halogens necessitates that it be treated as a halogenated organic waste .[1][2] Thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas.[3]

For the purpose of safe handling, we must extrapolate from data on structurally similar compounds. The following table summarizes key information.

PropertyDataSource
Chemical Name 4-Chloro-3-fluoro-DL-phenylalanine-
Molecular Formula C₉H₉ClFNO₂-
Appearance Likely an off-white to white powder/solid[3][4]
Primary Hazard Halogenated Organic Compound[1]
Potential Health Effects May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.[5][6]
Incompatibilities Strong oxidizing agents, strong acids.[3][5][7]
Disposal Classification Hazardous Waste (Halogenated Organic)[1][8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-Chloro-3-fluoro-DL-phenylalanine in any capacity—from experimental use to disposal—adherence to proper PPE protocols is mandatory. This is a core component of your laboratory's Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12]

Required PPE:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Hand Protection: Nitrile gloves are mandatory. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[13] All work with the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.

Core Disposal Procedure: A Step-by-Step Guide

Disposing of 4-Chloro-3-fluoro-DL-phenylalanine is not a matter of simply discarding it. The process must be deliberate and documented to comply with federal and local regulations, primarily those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9] Doing so can introduce a persistent and potentially toxic substance into the water system and violate environmental regulations.

Step 1: Waste Identification and Segregation

  • Identify: Immediately classify any material (pure compound, contaminated labware, spill cleanup debris) containing 4-Chloro-3-fluoro-DL-phenylalanine as "Hazardous Waste."

  • Segregate: This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic wastes.[1][8] The reason for this segregation is economic and environmental; halogenated wastes require high-temperature incineration at specialized facilities, a more costly process than fuel blending used for non-halogenated solvents.[8]

Step 2: Selecting the Appropriate Waste Container

  • Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[15] Do not use metal containers, as some halogenated compounds can degrade to form acids that corrode metal.[9]

  • Condition: The container must be in good condition, free from cracks or leaks.[2][15]

  • Headspace: Do not fill the container beyond 90% capacity to allow for expansion of contents.[16]

Step 3: Proper Labeling

  • Timing: Label the waste container before the first drop of waste is added.[2]

  • Content: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "Waste 4-Chloro-3-fluoro-DL-phenylalanine" . Do not use abbreviations or chemical formulas.[2]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • Record Keeping: Maintain a log sheet near the waste container to record the amounts of waste added and the date of each addition.[1]

Step 4: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[15][17]

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[2][15][16] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Incompatibles: Ensure the waste is stored separately from incompatible materials, especially strong oxidizing agents.[15]

Step 5: Arranging for Final Disposal

  • Once the container is full (at 90% capacity) or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or direct contact.

Decontamination & Spill Management

Accidents happen, and a prepared response is critical.

For a Small Spill (Contained, manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Control Access: Restrict access to the spill area.

  • Increase Ventilation: Ensure the chemical fume hood is operating or increase ventilation in the area.

  • PPE: Don appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[3][4][5]

  • Decontamination: Clean the spill area with a soap and water solution. All cleanup materials (gloves, wipes, pads) are now considered hazardous waste and must be disposed of in the same container as the spilled chemical.[6]

  • Label and Dispose: Seal and label the container as described in Section 3 and arrange for EHS pickup.

For a Large Spill (Uncontrolled, rapid vapor release, or beyond the comfort level of lab staff):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify emergency services (e.g., call 911) and your institution's EHS department.[2]

  • Report: Provide the exact location of the spill and the name of the chemical involved. Do not re-enter the area until it has been cleared by trained emergency responders.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-3-fluoro-DL-phenylalanine waste.

G Workflow for 4-Chloro-3-fluoro-DL-phenylalanine Disposal start Waste Generated (e.g., unused solid, contaminated labware) classify Classify Waste: Is it 4-Chloro-3-fluoro-DL-phenylalanine? start->classify select_container Select Compatible Container (HDPE or Glass, <90% Full) classify->select_container Yes not_waste Return to Chemical Inventory (If pure, unadulterated) classify->not_waste No label_container Label Container: 'Hazardous Waste' + Full Chemical Name select_container->label_container store Store in SAA (Secondary Containment, Closed Lid) label_container->store ehs_pickup Contact EHS for Pickup store->ehs_pickup Container Full or Project Complete end_node Proper Disposal by Certified Vendor ehs_pickup->end_node

Caption: Decision workflow for handling and disposing of waste.

References

  • Hazardous Waste Segregation Guide. Link

  • OSHA. Laboratories - Standards. Link

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Link

  • CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Link

  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Link

  • OSHA. Laboratory Safety Chemical Hygiene Plan FactSheet. Link

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Link

  • Cornell EHS. 7.2 Organic Solvents. Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Link

  • Washington State University EHS. Halogenated Solvents. Link

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Link

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Link

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Link

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Link

  • AAPPTec, LLC. Safety Data Sheet for Fmoc-Phe(4-CN)-OH. Link

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Chloro-DL-phenylalanine. Link

  • NOAA. 4-FLUORO-D,L-PHENYLALANINE - CAMEO Chemicals. Link

  • Fisher Scientific. Safety Data Sheet for 4-Fluoro-DL-phenylalanine. Link

  • Cole-Parmer. Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Link

  • Chemsrc. 4-Fluoro-L-phenylalanine | CAS#:51-65-0. Link

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Fluoro-L-phenylalanine. Link

  • ChemicalBook. 4-CHLORO-3-FLUORO-DL-PHENYLALANINE | 439587-16-3. Link

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  • Sigma-Aldrich. Safety Data Sheet for L-Phenylalanine. Link

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Operational Guide: Safe Handling and Disposal of 4-Chloro-3-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Chloro-3-fluoro-DL-phenylalanine. As a halogenated aromatic amino acid analog, this compound requires specific handling procedures to mitigate risks associated with its chemical properties and potential biological activity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment & Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for 4-Chloro-3-fluoro-DL-phenylalanine is not widely published, its structure as a chlorinated and fluorinated phenylalanine analog necessitates a high degree of caution. Analogs such as 4-Chloro-DL-phenylalanine are classified as acutely toxic if swallowed and may cause skin sensitization[1]. Therefore, a conservative approach treating this compound with significant respect is mandatory.

Primary Lines of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary and most effective lines of defense are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Control: All handling of 4-Chloro-3-fluoro-DL-phenylalanine powder, including weighing and stock solution preparation, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains fine powders, preventing inhalation, and protects the user from potential aerosol exposure.

  • Administrative Controls:

    • Designate a specific area within the lab for handling this compound to prevent cross-contamination.

    • Minimize the quantities of the material being handled at any one time.

    • Ensure all personnel have been trained on the specific procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds[1][2][3][4][5].

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the required PPE for handling 4-Chloro-3-fluoro-DL-phenylalanine.

Protection Type Minimum Specification Rationale & Key Considerations
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling larger quantities (>1g) or during procedures with a high splash potential.Protects against accidental splashes of solutions and airborne powder. Safety glasses with side shields are insufficient as they do not provide a seal around the eyes[5][6].
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. The outer glove should be removed and replaced immediately upon any known contamination. For prolonged handling, consider heavier-duty gloves and always consult the manufacturer's chemical resistance guide[6][7]. Inspect gloves for any defects before each use[8].
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination. Ensure the lab coat provides adequate coverage[9].
Respiratory Protection Typically not required when handling in a fume hood.If work outside a fume hood is unavoidable (which is strongly discouraged) or if there is a risk of generating significant dust, a NIOSH-approved respirator with a P2 filter for particulates is necessary[1]. Respirator use requires enrollment in a respiratory protection program, including medical evaluation and fit testing[7].
Foot Protection Closed-toe, closed-heel shoes covering the entire foot.Protects against spills and dropped items. This is a standard requirement for all laboratory work[6].

Procedural Guidance for Handling

Adherence to a standardized protocol is critical for ensuring safety and reproducibility.

Step-by-Step Protocol: Weighing Solid Compound
  • Preparation: Don all required PPE as specified in the table above.

  • Work Area Setup: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a tared weigh boat or paper. Carefully dispense the solid compound, avoiding the generation of dust. If any static is present, an anti-static gun can be beneficial.

  • Closure: Immediately and securely cap the primary container after dispensing.

  • Cleanup: Gently wipe the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of the wipe, weigh boat, and outer gloves as halogenated solid waste.

Spill Response Protocol

Accidents can happen; a clear response plan is essential.

  • Minor Spill (Solid, <100mg within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads[10].

    • Carefully dampen the material with a suitable solvent (e.g., water or ethanol, if compatible) to prevent dust generation.

    • Sweep up the absorbed material and place it into a sealed container labeled "Hazardous Waste: 4-Chloro-3-fluoro-DL-phenylalanine spill debris"[11].

    • Wipe the area clean and dispose of all cleaning materials and contaminated PPE as hazardous waste.

  • Major Spill (Any quantity outside a fume hood, or a large spill within):

    • Evacuate the immediate area immediately. Alert all nearby personnel.

    • If the spill is flammable, turn off any nearby ignition sources.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately[10]. Do not attempt to clean up a major spill yourself.

Waste Management and Disposal

Proper waste disposal is a critical component of chemical safety and environmental responsibility. As a halogenated organic compound, 4-Chloro-3-fluoro-DL-phenylalanine requires specific disposal procedures.

The Principle of Segregation: A Cost and Safety Imperative

Halogenated organic compounds cannot be disposed of via standard solvent recovery or fuel blending. They require high-temperature incineration at specialized facilities. Mixing halogenated and non-halogenated waste streams contaminates the entire container, dramatically increasing disposal costs and regulatory complexity[12][13].

Therefore, all waste streams containing 4-Chloro-3-fluoro-DL-phenylalanine must be kept separate from non-halogenated waste. [10][14]

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, properly vented hazardous waste container clearly labeled "Halogenated Organic Waste"[10][14].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (no abbreviations)[10][13].

  • Solid Waste: All contaminated consumables (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a separate, sealed, and clearly labeled container for solid halogenated waste.

  • Aqueous Waste: If an aqueous solution is generated, it should be collected in a separate "Aqueous Halogenated Waste" container. Do not mix with organic solvent waste.

  • Storage: Waste containers must be kept tightly closed at all times, except when adding waste[10][13]. Store them in a designated satellite accumulation area with secondary containment.

Visualization of Handling Workflow

The following diagram illustrates the complete, cyclical workflow for safely handling 4-Chloro-3-fluoro-DL-phenylalanine, from initial planning to final disposal.

G cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Risk Assessment (Review Hazards) Engineering_Controls 2. Setup Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls PPE_Selection 3. Don Appropriate PPE Engineering_Controls->PPE_Selection Weighing 4. Weighing Solid PPE_Selection->Weighing Proceed to Handling Solution_Prep 5. Solution Preparation Weighing->Solution_Prep Experiment 6. Experimental Use Solution_Prep->Experiment Decontamination 7. Decontaminate Work Area Experiment->Decontamination Procedure Complete Spill_Response Spill? Experiment->Spill_Response Waste_Segregation 8. Segregate Halogenated Waste (Solid & Liquid) Decontamination->Waste_Segregation Disposal 9. Store for EHS Pickup Waste_Segregation->Disposal Disposal->Risk_Assessment Begin New Task Spill_Response->Decontamination Cleanup Protocol

Caption: Workflow for the safe handling of 4-Chloro-3-fluoro-DL-phenylalanine.

References

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
  • Unknown.
  • Braun Research Group.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Temple University Environmental Health and Radiation Safety.
  • AAPPTec, LLC. (n.d.).
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  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • Unknown. Chemical Safety: Personal Protective Equipment.
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  • Thermo Fisher Scientific. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.